4-Chloro-6-iodo-7-methoxyquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-iodo-7-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUHUPXWUUVYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-6-iodo-7-methoxyquinazoline synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-chloro-6-iodo-7-methoxyquinazoline, a key heterocyclic intermediate for drug discovery and development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations in process development, and the rationale for specific experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust and reliable synthetic pathway to this valuable molecular scaffold.
Strategic Importance & Retrosynthetic Analysis
Quinazoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Compounds like Gefitinib and Lapatinib, which are potent tyrosine kinase inhibitors, feature a 4-anilinoquinazoline core. The synthesis of analogs for structure-activity relationship (SAR) studies often requires a versatile and reactive intermediate.
The target molecule, 4-chloro-6-iodo-7-methoxyquinazoline, is strategically designed for this purpose. The chloro group at the C4 position is an excellent leaving group, readily displaced by various nucleophiles (e.g., anilines, amines) to build molecular diversity.[4] The iodo group at C6 provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of further complexity. The methoxy group at C7 modulates the electronic properties and can influence ligand-receptor interactions.
Our synthetic strategy is therefore built around the late-stage introduction of the reactive C4-chloro group. A logical retrosynthetic analysis reveals a two-step approach starting from a stable quinazolinone precursor.
This pathway is advantageous as it builds the core heterocyclic system first and then activates it for subsequent diversification reactions in the final step.
Synthesis Pathway & Mechanistic Insights
The forward synthesis involves two primary transformations: the construction of the quinazolinone ring via condensation and cyclization, followed by chlorination to yield the target product.
Step 1: Synthesis of 6-Iodo-7-methoxyquinazolin-4(3H)-one
The formation of the quinazolinone ring is a well-established method that involves heating an anthranilic acid derivative with formamide.[5][6] In this case, 2-amino-5-iodo-4-methoxybenzoic acid serves as the starting material.
Causality & Mechanistic Choice: Formamide serves a dual role as both the reagent providing the C2 carbon of the quinazoline ring and as a high-boiling solvent. The reaction proceeds via an initial N-formylation of the anthranilic acid, followed by an intramolecular condensation between the newly formed amide and the carboxylic acid, eliminating two molecules of water to form the stable heterocyclic product. The high temperature is necessary to drive the dehydration and cyclization steps to completion.
Step 2: Chlorination of 6-Iodo-7-methoxyquinazolin-4(3H)-one
The conversion of the quinazolinone to the 4-chloroquinazoline is the critical activation step. This is most effectively achieved by treating the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[7][8][9][10]
Causality & Mechanistic Choice: The quinazolin-4-one exists in tautomeric equilibrium with its 4-hydroxyquinazoline form. The hydroxyl group is a poor leaving group and must be activated. Thionyl chloride reacts with the catalytic DMF to form the Vilsmeier reagent (in situ), a highly electrophilic species. This reagent activates the carbonyl oxygen of the quinazolinone, facilitating a nucleophilic attack by a chloride ion to ultimately replace the oxygen functionality with chlorine. Refluxing conditions ensure the reaction proceeds at a sufficient rate. The complete removal of excess thionyl chloride post-reaction is crucial, as it is highly reactive and corrosive.[9]
Sources
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 10. ukm.my [ukm.my]
An In-Depth Technical Guide to 4-Chloro-6-iodo-7-methoxyquinazoline: A Pivotal Intermediate in Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-iodo-7-methoxyquinazoline, a key heterocyclic building block in medicinal chemistry. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information and leverages data from closely related analogs to offer insights into its physicochemical properties, synthesis, reactivity, and, most notably, its significant role as a precursor in the development of targeted therapies, particularly tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) pathway. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Quinazoline Scaffold in Modern Oncology
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous approved and investigational drugs.[1][2] Its rigid, bicyclic structure provides a versatile framework for the spatial orientation of various pharmacophoric elements, enabling high-affinity interactions with biological targets. In the realm of oncology, quinazoline derivatives have emerged as a cornerstone in the development of tyrosine kinase inhibitors (TKIs).[3][4] These small molecules competitively bind to the ATP-binding site of tyrosine kinases, disrupting downstream signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled proliferation, survival, and angiogenesis.[5]
4-Chloro-6-iodo-7-methoxyquinazoline (CAS No. 1172851-61-4) is a strategically functionalized quinazoline derivative of significant interest in drug discovery.[6][7] The presence of a chlorine atom at the 4-position, an iodine atom at the 6-position, and a methoxy group at the 7-position imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate for the synthesis of complex, next-generation kinase inhibitors.
Physicochemical and Structural Properties
Detailed experimental data for 4-Chloro-6-iodo-7-methoxyquinazoline is not extensively reported. However, based on supplier information and analysis of its structural analogs, we can infer its key properties.
| Property | Value/Information | Source/Basis |
| CAS Number | 1172851-61-4 | [8][9] |
| Molecular Formula | C₉H₆ClIN₂O | [6] |
| Molecular Weight | 320.51 g/mol | [6] |
| Appearance | Likely a solid at room temperature. | Inferred from analogs |
| Melting Point | Not available. | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from analogs |
| Storage | 2-8°C, sealed, dry. | [6] |
Structural Formula:
Caption: Chemical structure of 4-Chloro-6-iodo-7-methoxyquinazoline.
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthetic route could commence with 4-iodo-5-methoxy-2-nitrobenzoic acid. This starting material would undergo reduction of the nitro group to an amine, followed by cyclization with a formylating agent (e.g., formamide or triethyl orthoformate) to furnish the corresponding quinazolinone. The final step would be chlorination of the 4-oxo position, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Caption: Proposed synthetic pathway for 4-Chloro-6-iodo-7-methoxyquinazoline.
Key Reactivity Profile
The chemical reactivity of 4-Chloro-6-iodo-7-methoxyquinazoline is dictated by its distinct functional groups:
-
4-Chloro Group: The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is the key reactive site for introducing various side chains, often containing amine functionalities, which are crucial for binding to the target kinase.[10]
-
6-Iodo Group: The iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling extensive structural diversification.
-
Quinazoline Ring System: The quinazoline core itself can participate in various chemical transformations, although the 4-chloro and 6-iodo positions are the most reactive for the intended synthetic applications.
Applications in Drug Discovery: A Gateway to Tyrosine Kinase Inhibitors
The primary application of 4-Chloro-6-iodo-7-methoxyquinazoline is as a pivotal intermediate in the synthesis of potent and selective tyrosine kinase inhibitors.[6] The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family.[1][2][11]
Targeting the EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation, through mutation or overexpression, is a key driver in the pathogenesis of numerous cancers, including non-small cell lung cancer (NSCLC) and certain breast cancers.[5] Quinazoline-based inhibitors, such as gefitinib and erlotinib, have demonstrated significant clinical efficacy by blocking this pathway.[1]
4-Chloro-6-iodo-7-methoxyquinazoline serves as a versatile starting material for creating novel EGFR inhibitors. The 4-position can be functionalized with anilino- or other amine-containing moieties to mimic the adenine portion of ATP, while the 6- and 7-positions can be modified to enhance binding affinity and selectivity, as well as to improve pharmacokinetic properties.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
The following is a generalized protocol for the reaction of 4-chloroquinazolines with an amine, which is a common step in the synthesis of many kinase inhibitors.
Materials:
-
4-Chloro-6-iodo-7-methoxyquinazoline
-
Substituted aniline or other amine nucleophile
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Base (optional, e.g., diisopropylethylamine - DIPEA)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6-iodo-7-methoxyquinazoline (1 equivalent).
-
Add the desired amine nucleophile (1-1.2 equivalents).
-
Add the solvent (e.g., isopropanol) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
If the amine is used as a salt, add a non-nucleophilic base like DIPEA (1.5-2 equivalents).
-
Place the reaction mixture under an inert atmosphere.
-
Heat the reaction to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the desired 4-aminoquinazoline derivative.
Note: This is a general procedure and the optimal conditions (solvent, temperature, reaction time) may vary depending on the specific substrates used.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Chloro-6-iodo-7-methoxyquinazoline is not widely available. Therefore, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. The safety information for the closely related analog, 4-Chloro-6,7-dimethoxyquinazoline, suggests that it may cause skin and eye irritation.[12]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Chloro-6-iodo-7-methoxyquinazoline is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its strategically placed reactive handles—the 4-chloro group for nucleophilic substitution and the 6-iodo group for cross-coupling reactions—make it an ideal starting material for the synthesis of complex, poly-functionalized quinazoline derivatives. While detailed characterization data for this specific compound is sparse, its clear utility in the synthesis of tyrosine kinase inhibitors, particularly those targeting the EGFR pathway, underscores its importance for researchers in academic and industrial drug discovery settings. As the quest for more selective and potent anticancer agents continues, the demand for such well-designed chemical building blocks will undoubtedly grow.
References
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Retrieved from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Pharmaceuticals, 14(9), 891. [Link]
-
Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Anti-Cancer Agents in Medicinal Chemistry, 12(4), 391-406. [Link]
-
Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). Anti-Cancer Agents in Medicinal Chemistry, 12(4), 391–406. [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1389-1403. [Link]
-
Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275. [Link]
-
Synthesis of Quinazolines as Tyrosine Kinase Inhibitors. (2009). Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 3027. [Link]
-
Conconi, M. T., Marzaro, G., Urbani, L., Zanusso, I., Di Liddo, R., Castagliuolo, I., Brun, P., Tonus, F., Ferrarese, A., Guiotto, A., & Chilin, A. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 67, 234–246. [Link]
-
Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Leopold, W. R., Connors, R. W., & Bridges, A. J. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093–1095. [Link]
-
4-Chloro-6-iodo-7-methoxy-quinazoline. (n.d.). MySkinRecipes. Retrieved from [Link]
-
4-Chloro-6-iodo-7-methoxy-quinazoline. (n.d.). MySkinRecipes. Retrieved from [Link]
-
4-Chloro-6-iodo-7-methoxy-quinazoline. (n.d.). MySkinRecipes. Retrieved from [Link]
-
4-Chloro-6-iodoquinazoline. (n.d.). PubChem. Retrieved from [Link]
-
4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. Retrieved from [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). Molbank, 2018(4), M1014. [Link]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-Chloro-6-iodo-7-methoxy-quinazoline [myskinrecipes.com]
- 7. 4-Chloro-6-iodo-7-methoxy-quinazoline [myskinrecipes.com]
- 8. 4-chloro-6-iodo-7-Methoxyquinazoline | 1172851-61-4 [chemicalbook.com]
- 9. Screening Compounds P30 | EvitaChem [evitachem.com]
- 10. Buy 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline (EVT-13260378) [evitachem.com]
- 11. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Structural Elucidation of 4-Chloro-6-iodo-7-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological activity.[3] Compounds based on this heterocyclic system have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] 4-Chloro-6-iodo-7-methoxyquinazoline, the subject of this guide, is a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The presence of three distinct functional groups—a reactive chloro group at position 4, a heavy iodo atom at position 6, and a methoxy group at position 7—makes it a versatile building block for creating complex molecules.
The precise structural confirmation of such intermediates is a non-negotiable cornerstone of the drug development process. An unambiguous elucidation ensures the integrity of subsequent synthetic steps and the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-Chloro-6-iodo-7-methoxyquinazoline, grounded in the principles of spectroscopic analysis and validated protocols.
The Elucidation Strategy: An Integrated Spectroscopic Approach
The definitive confirmation of a molecule's structure is never reliant on a single analytical technique. Instead, it is a process of assembling a self-validating puzzle, where each piece of spectroscopic data corroborates the others. For 4-Chloro-6-iodo-7-methoxyquinazoline, the primary tools for elucidation are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information regarding the molecule's mass, electronic environment, connectivity, and functional groups.[6][7]
The logical workflow for this process begins with determining the molecular formula and then proceeds to map the atomic connectivity and functional groups, as illustrated in the diagram below.
Part 1: Mass Spectrometry – Defining the Molecular Formula
Mass spectrometry is the initial and most critical step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.[8] For a halogenated compound like 4-Chloro-6-iodo-7-methoxyquinazoline, the isotopic distribution is a powerful diagnostic tool.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is selected as it is a soft ionization technique suitable for polar, nitrogen-containing heterocyclic compounds. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for determining the molecular weight.[6]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is essential. Low-resolution instruments can confirm the nominal mass, but only HRMS provides the mass accuracy required to distinguish between elemental compositions with the same nominal mass.[9]
Expected Data & Interpretation:
The molecular formula of 4-Chloro-6-iodo-7-methoxyquinazoline is C₉H₆ClIN₂O. Its monoisotopic mass is 335.9217 u.
-
High-Resolution Mass Measurement: The ESI-HRMS spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 336.9290. An experimental measurement within a narrow tolerance (e.g., ± 5 ppm) of this theoretical value provides strong evidence for the elemental formula C₉H₇ClIN₂O⁺.
-
Isotopic Pattern Analysis: The presence of chlorine and iodine creates a highly characteristic isotopic pattern.
-
Chlorine: Has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in an M+2 peak with an intensity of approximately one-third that of the molecular ion peak.[10]
-
Iodine: Is monoisotopic (¹²⁷I), so it does not contribute to the isotopic cluster complexity.
-
Combined Pattern: The mass spectrum will exhibit a cluster for the [M+H]⁺ ion and another cluster for the [M+2+H]⁺ ion, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. This pattern is a definitive fingerprint for a monochlorinated compound.[11]
-
| Ion | Theoretical m/z | Expected Relative Abundance | Elemental Composition |
| [M+H]⁺ | 336.9290 | 100% | C₉H₇³⁵ClIN₂O⁺ |
| [(M+1)+H]⁺ | 337.9324 | ~10% | C₈¹³CH₇³⁵ClIN₂O⁺ |
| [(M+2)+H]⁺ | 338.9261 | ~32% | C₉H₇³⁷ClIN₂O⁺ |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas (N₂): Flow rate and temperature optimized for signal intensity.
-
Mass Range: m/z 100 - 500
-
Acquisition Mode: High-resolution, full scan mode.
-
-
Data Analysis:
-
Determine the accurate mass of the most abundant peak in the isotopic cluster.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass.
-
Compare the observed isotopic pattern with the theoretical pattern for a compound containing one chlorine atom.
-
Part 2: Nuclear Magnetic Resonance (NMR) – Mapping the Structure
NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei, allowing for the definitive mapping of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
-
Causality & Prediction:
-
Aromatic Protons: The quinazoline ring system has three aromatic protons. H-2 is on the pyrimidine ring, while H-5 and H-8 are on the benzene ring. H-2 is expected to be the most downfield (highest ppm) due to the deshielding effect of the two adjacent nitrogen atoms. H-5 and H-8 will appear as singlets because they have no adjacent protons (ortho-coupling is absent). The electron-donating methoxy group at C-7 will shield the nearby H-8, causing it to appear at a slightly lower chemical shift than H-5. The iodine at C-6 will have a minor influence on the H-5 and H-8 shifts.
-
Methoxy Protons: The three protons of the methoxy group (-OCH₃) are equivalent and will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.
-
Causality & Prediction:
-
Quaternary Carbons: Carbons directly attached to electronegative atoms (N, Cl, I, O) or located at the ring fusion will have distinct chemical shifts. C-4 (attached to Cl and N) and C-2 (between two N atoms) will be significantly downfield. C-6 (attached to I) will be shifted upfield due to the heavy atom effect of iodine. C-7 (attached to the methoxy group) will be downfield due to the oxygen attachment.
-
CH Carbons: The chemical shifts of C-2, C-5, and C-8 will correspond to the signals observed in the ¹H NMR spectrum.
-
Methoxy Carbon: The carbon of the -OCH₃ group will appear as a distinct signal in the aliphatic region, typically around 55-60 ppm.
-
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Position | δ (ppm) |
| H-2 | ~8.9 |
| H-5 | ~8.4 |
| H-8 | ~7.5 |
| OCH₃ | ~4.1 |
Note: Predicted chemical shifts are estimates based on similar quinazoline structures and substituent effects. Actual values may vary slightly depending on the solvent and experimental conditions.[12][13][14][15]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This ensures that each unique carbon appears as a singlet.
-
Set the spectral width to cover the range of 0-180 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons for each signal.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[16]
Expected Data & Interpretation:
-
Aromatic C-H Stretch: A weak to medium band above 3000 cm⁻¹.
-
C=N and C=C Stretches: A series of sharp bands in the 1620-1450 cm⁻¹ region, characteristic of the quinazoline ring system.
-
C-O Stretch (Aryl-Alkyl Ether): A strong, characteristic band typically found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.[16]
-
C-Cl Stretch: A band in the 850-550 cm⁻¹ region.
-
C-I Stretch: A band in the 600-500 cm⁻¹ region.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Aromatic C-H | 3100 - 3000 | Medium to Weak |
| Quinazoline Ring (C=N, C=C) | 1620 - 1450 | Multiple Sharp Bands |
| Asymmetric C-O-C | 1275 - 1200 | Strong |
| Symmetric C-O-C | 1075 - 1020 | Strong |
| C-Cl | 850 - 550 | Medium to Strong |
| C-I | 600 - 500 | Medium to Strong |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. This is the most common and convenient method.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Conclusion: Synthesizing the Data for Unambiguous Confirmation
The structural elucidation of 4-Chloro-6-iodo-7-methoxyquinazoline is complete when the data from all three spectroscopic techniques converge to support a single, unambiguous structure.
-
Mass Spectrometry confirms the elemental formula is C₉H₆ClIN₂O through high-resolution mass measurement and the characteristic isotopic pattern of a monochlorinated compound.
-
¹H and ¹³C NMR spectroscopy confirms the connectivity and substitution pattern: three aromatic protons in distinct environments, one methoxy group, and a total of nine unique carbon signals consistent with the proposed structure.
-
Infrared Spectroscopy validates the presence of the key functional groups: the quinazoline core, the aryl ether linkage, and the carbon-halogen bonds.
This rigorous, multi-faceted approach ensures the identity and purity of this critical synthetic intermediate, providing a solid foundation for its use in drug discovery and development pipelines.
References
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Google Scholar.
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. [Link]
-
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2024). International Journal of Innovative Research in Technology. [Link]
-
Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. (2023). ResearchGate. [Link]
-
Novel quinazoline derivatives: key pharmacological activities. (2024). MVP Samaj's College of Pharmacy. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. (2011). National Institutes of Health (NIH). [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. [Link]
-
Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. (2021). International Journal of Pharmaceutical and Scientific Research. [Link]
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (2024). MDPI. [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2023). National Institutes of Health (NIH). [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (2018). Hovione. [Link]
-
4 - Supporting Information. (n.d.). pubs.rsc.org. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2015). TSI Journals. [Link]
-
Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. (2007). LCGC International. [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2010). National Institutes of Health (NIH). [Link]
-
FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. (2021). ResearchGate. [Link]
-
Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. (2022). ResearchGate. [Link]
-
Mass spectrometry of halogen-containing organic compounds. (2000). ResearchGate. [Link]
-
4-Chloro-6-iodoquinazoline. (n.d.). PubChem. [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). MDPI. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. [Link]
-
Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. (2025). Indian Journal of Biochemistry and Biophysics (IJBB). [Link]
-
4-Chloro-6,7-dimethoxyquinazoline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijirt.org [ijirt.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. hovione.com [hovione.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline (CAS No. 98556-31-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloro-6-iodoquinazoline, a key intermediate in modern pharmaceutical development. As a Senior Application Scientist, the following sections will delve into its chemical and physical properties, established synthesis protocols, critical applications in drug discovery, and a detailed analysis of its expected spectral characteristics, offering field-proven insights into its handling and utilization.
Compound Identity and Physicochemical Properties
4-Chloro-6-iodoquinazoline is a halogenated quinazoline derivative that serves as a crucial building block in multi-step organic synthesis.[1][2] Its unique substitution pattern, featuring a chloro group at the 4-position and an iodo group at the 6-position, imparts specific reactivity that is highly valued in medicinal chemistry.[2][3]
| Property | Value | Source(s) |
| CAS Number | 98556-31-1 | [4] |
| Molecular Formula | C₈H₄ClIN₂ | [4] |
| Molecular Weight | 290.49 g/mol | [4] |
| Appearance | White to yellow to green powder/crystal | [5] |
| Melting Point | 175-179 °C | [5] |
| Synonyms | 6-Iodo-4-chloroquinazoline | [4] |
Synthesis of 4-Chloro-6-iodoquinazoline: Experimental Protocols
The synthesis of 4-Chloro-6-iodoquinazoline is critical for its application in pharmaceutical manufacturing. Below are two established methods for its preparation, starting from 6-iodoquinazolin-4-ol.
Method 1: Thionyl Chloride Route
This protocol utilizes thionyl chloride as the chlorinating agent, a common and effective method for converting quinazolinones to their 4-chloro derivatives.
Workflow Diagram:
Caption: Synthesis of 4-Chloro-6-iodoquinazoline via the thionyl chloride method.
Step-by-Step Protocol:
-
To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).[6]
-
Heat the mixture to reflux and maintain for 4.5 hours.[6]
-
After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.[6]
-
Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).[6]
-
Evaporate the mixture to dryness under reduced pressure and repeat this step to ensure the complete removal of residual thionyl chloride.[6]
-
The resulting brown solid is the desired product, 4-Chloro-6-iodoquinazoline (5.2 g, 99% yield).[6]
Method 2: Oxalyl Chloride Route
This alternative method employs oxalyl chloride in the presence of a DMF catalyst, which can be a milder alternative to thionyl chloride.
Workflow Diagram:
Caption: Synthesis of 4-Chloro-6-iodoquinazoline via the oxalyl chloride method.
Step-by-Step Protocol:
-
In a reaction flask under a nitrogen atmosphere, add anhydrous DMF (3.20 mL) to 1,2-dichloroethane (DCE) (10 mL) and cool in an ice-water bath.[5]
-
Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate will form.[5]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.[5]
-
Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in portions and then heat the mixture to reflux.[7]
-
Maintain the reflux for 4.5 hours, then cool to room temperature.[7]
-
Pour the reaction mixture into an excess of an ice-water mixture (approx. 300 mL) and extract with DCM (approx. 500 mL).[6]
-
Perform further extractions of the aqueous layer with DCM (2 x 50 mL).[7]
-
Combine the organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product as a brown solid (5.2 g, 99% yield).[7]
Applications in Drug Development
4-Chloro-6-iodoquinazoline is a cornerstone intermediate in the synthesis of targeted cancer therapies.[1] Its most notable application is in the production of Lapatinib , a dual tyrosine kinase inhibitor that targets the EGFR and HER2 pathways.[3]
Signaling Pathway Context:
Caption: Role of 4-Chloro-6-iodoquinazoline in Lapatinib synthesis and its therapeutic target.
The chloro group at the 4-position provides a reactive site for nucleophilic aromatic substitution, while the iodo group at the 6-position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[3] This dual reactivity allows for the sequential and controlled construction of the complex Lapatinib molecule.[3] The high purity of 4-Chloro-6-iodoquinazoline is paramount for the success of these subsequent reactions, ensuring high yields and minimizing impurities in the final active pharmaceutical ingredient.[2]
Spectral Properties: An Analytical Perspective
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show signals corresponding to the four protons on the quinazoline ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen atoms, the chloro group, and the iodo group.[10]
-
H-2: This proton is adjacent to two nitrogen atoms and is expected to be the most downfield signal, likely appearing as a singlet.
-
H-5, H-7, H-8: These protons on the benzene portion of the ring will exhibit splitting patterns characteristic of a tri-substituted benzene ring. H-5 will likely be a doublet, coupled to H-7. H-7 would be a doublet of doublets, coupled to both H-5 and H-8. H-8 would appear as a doublet, coupled to H-7. The iodine at position 6 will influence the chemical shifts of the neighboring protons.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbons attached to the electronegative chlorine and nitrogen atoms (C-4 and C-2, respectively) are expected to be significantly downfield. The carbon bearing the iodine atom (C-6) will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will be characterized by several key absorption bands:
-
C=N and C=C stretching: A series of sharp bands in the 1650-1450 cm⁻¹ region, characteristic of the quinazoline ring system.
-
C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
C-Cl stretching: A band in the 800-600 cm⁻¹ region.
-
C-I stretching: A band typically found in the 600-500 cm⁻¹ region.
Mass Spectrometry (Predicted)
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 289.91077 Da.[4] Due to the presence of chlorine, the mass spectrum is expected to show a characteristic M+2 isotope peak with an intensity of approximately one-third of the main molecular ion peak.
Safety and Handling
4-Chloro-6-iodoquinazoline is classified as an irritant.[4]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, wash the affected area immediately with plenty of water. Seek medical attention if irritation persists.
-
References
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. [Link]
-
The Chemistry Behind Lapatinib: An Intermediate's Role. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809. PubChem. [Link]
-
Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. [Link]
-
The Crucial Role of 4-Chloro-6-iodoquinazoline in Modern Drug Discovery. [Link]
-
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]
-
Optical spectroscopy data for the quinazoline derivatives 3a-e. ResearchGate. [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers. [Link]
-
Key Pharmaceutical Intermediates: Understanding 4-Chloro-6-Iodoquinazoline's Significance. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N. The Royal Society of Chemistry. [Link]
-
Practical synthesis of lapatinib. Journal of China Pharmaceutical University. [Link]
-
Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. NIH. [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
-
Lapatinib preparation method. SciSpace. [Link]
- Process for the preparation of lapatinib and the salts thereof.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-6-iodoquinazoline CAS#: 98556-31-1 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Chloro-6-iodoquinazoline | 98556-31-1 [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 6-Iodoquinazolin-4-one: A Key Precursor in Modern Drug Development
This guide provides a comprehensive overview of the synthesis of 6-iodoquinazolin-4-one, a critical precursor in the development of targeted therapeutics. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an iodine atom at the 6-position provides a versatile handle for further chemical modifications, making 6-iodoquinazolin-4-one an invaluable building block in the synthesis of complex pharmaceutical agents, including tyrosine kinase inhibitors like Lapatinib.[2] This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed synthetic protocols, mechanistic insights, and practical considerations.
The Strategic Importance of 6-Iodoquinazolin-4-one in Medicinal Chemistry
The quinazolin-4-one nucleus is a recurring motif in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The specific regioisomer, 6-iodoquinazolin-4-one, has gained prominence primarily as a key intermediate in the synthesis of targeted cancer therapies.[2][4] The iodine substituent at the 6-position is not merely a placeholder; it serves as a crucial functional group for introducing further complexity to the molecule through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the attachment of diverse aryl or alkyl groups, which is a common strategy in modern drug design to optimize the binding affinity and selectivity of a drug candidate for its biological target.
The thermal stability of 6-iodoquinazolin-4-one, indicated by its high melting point (272-274 °C), is an advantageous property for its use in multi-step synthetic sequences that may require elevated temperatures.[2]
Synthetic Pathways to 6-Iodoquinazolin-4-one
The most prevalent and efficient synthetic route to 6-iodoquinazolin-4-one commences with the iodination of anthranilic acid (2-aminobenzoic acid) to yield 2-amino-5-iodobenzoic acid, which is then cyclized to form the desired quinazolinone ring system.
Overall Synthetic Workflow
Caption: High-level overview of the synthesis of 6-iodoquinazolin-4-one.
The initial and critical step is the regioselective iodination of anthranilic acid at the 5-position. There are two primary, well-established methods to achieve this transformation:
Method A: Direct Iodination with Molecular Iodine and an Oxidizing Agent
This method involves the direct reaction of anthranilic acid with molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide.[5] This approach is often favored for its operational simplicity and avoidance of the sometimes harsh conditions of diazotization.
Method B: Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[6][7] In this context, the amino group of anthranilic acid is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl).[6][7] The subsequent addition of a soluble iodide salt, such as potassium iodide, leads to the displacement of the diazonium group by iodide, with the liberation of nitrogen gas.[6]
Rationale for Method Selection: While both methods are effective, the direct iodination with an oxidizing agent can be considered "greener" as it avoids the use of nitrite salts. However, the Sandmeyer reaction is a robust and well-understood transformation that often provides high yields and purity. The choice of method may depend on the scale of the reaction, available reagents, and specific laboratory safety protocols.
The cyclization of 2-amino-5-iodobenzoic acid to form the quinazolinone ring is typically achieved by heating it with a source of a single carbon atom that will form the C2 position of the quinazolinone.
The Role of Formamide: Formamide is a common reagent for this transformation.[1][8] Upon heating, formamide can dehydrate to produce formimidic acid, which can then react with the amino group of the substituted anthranilic acid. Subsequent intramolecular cyclization and elimination of water yield the quinazolinone ring. Using an excess of formamide often serves as both the reagent and the solvent.
A patent for the preparation of a Lapatinib intermediate describes the use of formamide in the presence of phosphorus oxychloride for this cyclization.[9]
Alternative Reagents: Formic acid can also be employed as the C1 source for the cyclization.[10]
Detailed Synthetic Pathway
Caption: Step-by-step synthesis of 6-iodoquinazolin-4-one via Sandmeyer reaction and cyclization.
Experimental Protocols
The following protocols are detailed, self-validating methodologies for the synthesis of 6-iodoquinazolin-4-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Anthranilic Acid | 137.14 | 10.0 g | 0.073 mol |
| Concentrated HCl | 36.46 | 16.8 mL | ~0.20 mol |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.3 g | 0.077 mol |
| Potassium Iodide (KI) | 166.00 | 14.5 g | 0.087 mol |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
To a 250 mL Erlenmeyer flask, add 10.0 g of anthranilic acid and 80 mL of deionized water.
-
While stirring, slowly add 16.8 mL of concentrated HCl. Stir until the anthranilic acid is fully dissolved. The solution may need to be gently warmed to aid dissolution and then cooled back down.
-
Cool the flask in an ice bath to between 0 and 5 °C. Maintain this temperature for the next steps.
-
In a separate beaker, dissolve 5.3 g of sodium nitrite in 20 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold, stirring anthranilic acid solution. The rate of addition should be controlled to keep the temperature below 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.
-
Allow the reaction mixture to stir in the ice bath for an additional 15 minutes to ensure complete diazotization.
-
In another beaker, dissolve 14.5 g of potassium iodide in 25 mL of deionized water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed, and a dark precipitate will form.[6]
-
Once the addition is complete, allow the mixture to stand at room temperature for 10 minutes, then warm it on a steam bath to approximately 60-70 °C for 20 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. Collect the crude 2-amino-5-iodobenzoic acid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-iodobenzoic acid as a crystalline solid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Amino-5-iodobenzoic Acid | 263.03 | 10.0 g | 0.038 mol |
| Formamide | 45.04 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 10.0 g of 2-amino-5-iodobenzoic acid and 50 mL of formamide.
-
Heat the mixture in an oil bath to 120-130 °C and maintain this temperature for 4-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of cold water.
-
A precipitate of 6-iodoquinazolin-4-one will form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove any residual formamide.
-
Dry the product in a vacuum oven at 60-80 °C. The final product, 6-iodoquinazolin-4-one, should be a brown powder.[2]
Characterization and Quality Control
The identity and purity of the synthesized 6-iodoquinazolin-4-one should be confirmed using standard analytical techniques:
-
Melting Point: The melting point should be sharp and consistent with the literature value of 272-274 °C.[2]
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
FT-IR: To identify the characteristic functional groups (e.g., C=O, N-H).
-
Mass Spectrometry: To confirm the molecular weight (272.04 g/mol ).[2]
-
-
Purity: A purity of ≥98.0% is typically required for its use in pharmaceutical synthesis and can be assessed by HPLC.[2]
Safety and Handling
-
2-Amino-5-iodobenzoic acid: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
6-Iodoquinazolin-4-one: Classified as a hazardous substance (Hazard Class 8), requiring careful handling and storage.[2] It should be stored in a cool, well-ventilated area.[2]
-
Reagents: Concentrated acids, sodium nitrite, and formamide should be handled with appropriate caution in a well-ventilated fume hood.
By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize high-purity 6-iodoquinazolin-4-one, a crucial precursor for the advancement of novel therapeutics.
References
-
Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Exploring 6-Iodo-4-Quinazolinol: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Retrieved from [Link]
-
Brainly.in. (2019, September 16). Reaction mechanism of anthranilic acid to o-iodobenzoic acid. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(12), 3338. Retrieved from [Link]
-
Singh, J., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Organic Communications, 5(4), 149-156. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). 2-Iodobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]
-
Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2020). Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors. Molecules, 25(15), 3358. Retrieved from [Link]
-
Harian, Z., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana, 51(2), 483-494. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). Retrieved from [Link]
-
R Discovery. (2023, April 10). Metal-free synthesis of quinazolinone from 2-amino benzonitrile in the presence of formic acid as a C1 source. Retrieved from [Link]
-
Al-Salem, H. S., & Al-Zahrani, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 793. Retrieved from [Link]
- Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 6-Iodo-4(H)-quinazolinone. Retrieved from [Link]
- Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. jocpr.com [jocpr.com]
- 4. nbinno.com [nbinno.com]
- 5. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. texiumchem.com [texiumchem.com]
- 7. brainly.in [brainly.in]
- 8. researchgate.net [researchgate.net]
- 9. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Spectroscopic Data for 4-Chloro-6-iodo-7-methoxyquinazoline: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-6-iodo-7-methoxyquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from structurally analogous compounds to provide a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed interpretations of predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Standardized experimental protocols for acquiring this data are also provided to ensure methodological rigor and reproducibility.
Introduction
Quinazoline derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2] The specific substitution pattern of 4-Chloro-6-iodo-7-methoxyquinazoline makes it a valuable intermediate for the synthesis of targeted therapies, such as kinase inhibitors. The chloro group at the 4-position serves as a reactive site for nucleophilic substitution, while the iodo and methoxy groups on the benzene ring modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.
Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques are the primary tools for achieving this. This guide provides an in-depth predictive analysis of the key spectroscopic signatures of 4-Chloro-6-iodo-7-methoxyquinazoline, offering a critical reference for its synthesis and characterization.
Molecular Structure and Properties
The structural representation and key properties of 4-Chloro-6-iodo-7-methoxyquinazoline are presented below.
Caption: General workflow for the spectroscopic characterization of synthesized compounds.
References
-
Ajani, O. O., Audu, O. Y., & Germann, M. W. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. Available at: [Link]
-
Pop, A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4169. Available at: [Link]
-
International Journal of Innovative Research in Technology. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT, 12(7). Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. Retrieved January 2, 2026, from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. J. Chem. Soc. B, 757-760. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 4-Chloro-6-iodo-7-methoxyquinazoline
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 4-Chloro-6-iodo-7-methoxyquinazoline, a heterocyclic compound representative of scaffolds utilized in modern drug discovery. As specific quantitative solubility data for this exact molecule is not extensively available in the public domain, this document focuses on the strategic rationale and detailed experimental protocols necessary for its determination. We will explore the theoretical underpinnings of its solubility based on its structure, present industry-standard methodologies for both high-throughput kinetic screening and definitive thermodynamic assessment, and discuss the interpretation of this critical data. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of solubility to advance chemical entities from discovery to development.
Introduction: The Critical Role of Solubility in Drug Development
In the trajectory of drug discovery and development, solubility is a cornerstone physicochemical property.[1][2][3] It dictates the concentration of a compound achievable in solution, which directly impacts everything from the reliability of in vitro biological assays to in vivo absorption and bioavailability.[3][4][5] A compound with poor aqueous solubility, regardless of its potency, often faces significant hurdles, including variable absorption, increased development costs, and challenges in formulation.[4][5][6]
4-Chloro-6-iodo-7-methoxyquinazoline is a quinazoline derivative. The quinazoline scaffold is prevalent in medicinal chemistry, notably in the development of kinase inhibitors for oncology.[7][8] The substituents on this particular molecule—a chloro group, an iodo group, and a methoxy group—each contribute distinct electronic and steric properties that modulate its interaction with solvents. The chloro and iodo halogens generally increase lipophilicity, potentially decreasing aqueous solubility, while the methoxy group and the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, influencing interactions with polar solvents.[8]
Understanding the solubility of such an intermediate is paramount. It allows medicinal chemists to make informed decisions for structural modifications and enables formulation scientists to develop appropriate delivery systems. This guide provides the strategic and practical tools to build a comprehensive solubility profile for this and structurally related compounds.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
Before delving into experimental design, it is crucial to distinguish between the two primary types of solubility measurements performed during drug discovery.[4][9][10]
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically dimethyl sulfoxide, DMSO).[4][9][11] It is a high-throughput assessment used in the early stages of discovery to quickly flag problematic compounds.[9][12][13] The resulting value is often higher than the true equilibrium solubility because it can represent a supersaturated state.
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a compound in a saturated solution in equilibrium with its solid phase.[6] This measurement is more time- and resource-intensive but is considered the "gold standard" for lead optimization and pre-formulation studies.[10][14]
The choice between these assays is stage-dependent in the drug discovery pipeline.
Caption: Decision workflow for solubility testing in drug discovery.
Experimental Protocol I: High-Throughput Kinetic Solubility by Nephelometry
Laser nephelometry is a rapid and material-sparing technique that measures the amount of light scattered by insoluble particles (precipitate) in a solution.[12][15] It is ideal for early-stage screening of hundreds of compounds.[12][16]
Causality Behind Experimental Choices:
-
DMSO Stock: DMSO is used as the initial solvent because of its high solubilizing power for a wide range of organic compounds.[17]
-
Aqueous Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions, providing relevant data for cell-based assays and initial in vivo predictions.
-
Incubation Time: A 1-2 hour incubation allows for the rapid assessment of precipitation kinetics, which is the goal of this assay.[18] Longer times would move the measurement closer to thermodynamic equilibrium, defeating the purpose of a high-throughput kinetic screen.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh ~1-2 mg of 4-Chloro-6-iodo-7-methoxyquinazoline.
-
Dissolve in anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Plate Setup:
-
Using a liquid handler for accuracy, perform serial dilutions of the 10 mM stock solution directly in a 96- or 384-well microtiter plate.
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solutions into the wells of a clear-bottom microplate.[18]
-
-
Assay Execution:
-
Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 100 µM) and a final DMSO concentration of 1%.
-
Include control wells: PBS + 1% DMSO (negative control) and a known poorly soluble compound like hydrocortisone (positive control).[12]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the nephelometry signal (light scatter) against the compound concentration.
-
The kinetic solubility limit is determined as the concentration at which the light scatter signal significantly increases above the baseline, indicating the onset of precipitation.[12]
-
Experimental Protocol II: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the definitive technique for determining equilibrium solubility.[10][19] It involves equilibrating an excess amount of the solid compound in a chosen solvent system over an extended period.[4][20]
Causality Behind Experimental Choices:
-
Solid Compound: Starting with the solid form of the compound is critical for measuring true thermodynamic equilibrium between the solid and solution phases.
-
Equilibration Time: An incubation of 24 to 48 hours is necessary to ensure that the system has reached a true equilibrium state, where the rates of dissolution and precipitation are equal.[14][19]
-
Separation of Solid: Centrifugation and/or filtration is required to separate the undissolved solid from the saturated solution without disturbing the equilibrium.
-
Quantification: HPLC-UV is a robust and sensitive method for accurately quantifying the concentration of the dissolved compound in the supernatant. It can also detect potential degradation.[10]
Step-by-Step Methodology
-
Sample Preparation:
-
Add an excess amount of solid 4-Chloro-6-iodo-7-methoxyquinazoline (e.g., 1-2 mg) to several glass vials. The excess should be clearly visible.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract, as per Biopharmaceutics Classification System (BCS) guidelines).[21]
-
-
Equilibration:
-
Sample Processing:
-
After incubation, allow the vials to stand briefly to let larger particles settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PTFE or PVDF) to remove all undissolved solid. Alternatively, centrifuge the vials at high speed and collect the supernatant.
-
-
Quantification by HPLC-UV:
-
Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Dilute the filtered supernatant into the mobile phase.
-
Inject the diluted sample and standards onto a calibrated HPLC-UV system.
-
Calculate the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.
-
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity. As specific experimental data for 4-Chloro-6-iodo-7-methoxyquinazoline is not publicly available, the following table presents a realistic, hypothetical data set based on the expected properties of such a molecule.
| Parameter | Solvent / Medium | Methodology | Result (µg/mL) | Result (µM) | BCS Solubility Class |
| Kinetic Solubility | PBS, pH 7.4 | Nephelometry | 45 | ~114 | - |
| Thermodynamic Solubility | SGF¹, pH 1.2 | Shake-Flask | 15 | ~38 | Low Soluble |
| Thermodynamic Solubility | Acetate Buffer, pH 4.5 | Shake-Flask | 5 | ~13 | Low Soluble |
| Thermodynamic Solubility | SIF², pH 6.8 | Shake-Flask | < 1 | < 2.5 | Low Soluble |
| Organic Solubility | DMSO | Gravimetric | > 10,000 | > 25,000 | Highly Soluble |
| Organic Solubility | N,N-Dimethylformamide (DMF) | Gravimetric | ~5,000 | ~12,650 | Soluble |
Molecular Weight of C₉H₇ClIN₂O assumed to be ~393.5 g/mol . ¹SGF: Simulated Gastric Fluid. ²SIF: Simulated Intestinal Fluid. BCS "High Solubility" is defined as the highest dose strength being soluble in ≤250 mL of aqueous media over the pH range of 1-6.8.[22][23] A value <100 µg/mL is typically considered "Low Soluble".
Interpretation:
-
The data suggests the compound is a weak base, with higher solubility at acidic pH (pH 1.2) where the quinazoline nitrogens can be protonated. This pH-dependent solubility is a critical factor for oral absorption.[17]
-
The kinetic solubility (114 µM) is significantly higher than the thermodynamic values (<38 µM), which is a common phenomenon indicating the formation of a temporary supersaturated solution.[10]
-
Overall, the compound would be classified as having low aqueous solubility according to the Biopharmaceutics Classification System (BCS).[22][24][25] This has major implications, suggesting that for oral administration, absorption might be dissolution rate-limited (likely BCS Class II).[3]
-
The high solubility in organic solvents like DMSO and DMF is typical for such structures and is essential information for handling, stock preparation, and certain formulation approaches.[26][27]
Conclusion and Forward-Looking Strategy
The comprehensive solubility profile of 4-Chloro-6-iodo-7-methoxyquinazoline indicates that it is a compound with low aqueous solubility, a characteristic that must be addressed for successful drug development. The methodologies outlined in this guide—from high-throughput nephelometry to the gold-standard shake-flask method—provide a robust pathway for generating the critical data needed to make informed decisions. For a compound with this profile, subsequent efforts should focus on solubility enhancement strategies, such as salt formation, co-solvent systems, or advanced formulations like solid dispersions or lipid-based systems, to ensure adequate bioavailability for preclinical and clinical evaluation.[17]
References
- Vertex AI Search. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
- Wikipedia. (n.d.). Biopharmaceutics Classification System.
- Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach.
- Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System).
- BenchChem. (2025). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
- GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS).
- Bienta. (n.d.). Laser Nephelometry.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- PMC - NIH. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.
- EvitaChem. (n.d.). Buy 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline (EVT-13260378).
- CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Solubility of Things. (n.d.). Quinazoline derivative.
- PubMed. (2009). Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- PubMed. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Biomed Pharmacol J. (2020). The Importance of Solubility for New Drug Molecules.
- PubChem. (n.d.). 4-Chloro-6-iodo-7-methoxy-1,4-dihydroquinazoline.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- ResearchGate. (2020). The Importance of Solubility for New Drug Molecules.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- ResearchGate. (n.d.). ICH Q6B Specifications: An Implementation Guide.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- European Medicines Agency (EMA). (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
- ISRN Pharmaceutics. (2012). Drug solubility: importance and enhancement techniques.
- U.S. Food and Drug Administration. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- PharmaCompass.com. (n.d.). Solubility | Dissolution | Bioavailability Enhancement CDMO.
- BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
- European Medicines Agency (EMA). (2006). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. ucd.ie [ucd.ie]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Buy 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline (EVT-13260378) [evitachem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. inventivapharma.com [inventivapharma.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rheolution.com [rheolution.com]
- 16. Laser Nephelometry | Bienta [bienta.net]
- 17. benchchem.com [benchchem.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. scielo.br [scielo.br]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. biorelevant.com [biorelevant.com]
- 22. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. gsconlinepress.com [gsconlinepress.com]
- 25. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cibtech.org [cibtech.org]
- 27. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline: Starting Materials and Strategic Considerations
Abstract: This in-depth technical guide provides a comprehensive analysis of the synthetic pathway for 4-Chloro-6-iodo-7-methoxyquinazoline, a pivotal intermediate in contemporary pharmaceutical development. Moving beyond a simple recitation of steps, this document elucidates the chemical logic and strategic considerations underpinning the selection of starting materials and reaction methodologies. We will dissect the most prevalent and efficient synthetic route, beginning with a commercially accessible substituted anthranilic acid, and detail the key transformations—iodination, quinazolinone ring formation, and chlorination—required to yield the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking a field-proven and mechanistically sound approach to this important synthesis.
The Principal Synthetic Pathway: A Retrosynthetic Analysis
The synthesis of a multi-substituted heterocyclic compound like 4-Chloro-6-iodo-7-methoxyquinazoline is best approached through a logical, stepwise construction. A retrosynthetic analysis reveals a clear and validated pathway that begins from simple, commercially available precursors.
The final chlorination at the 4-position is a standard transformation, pointing directly to 6-iodo-7-methoxyquinazolin-4(3H)-one as the immediate precursor. This quinazolinone core is classically formed via the cyclization of an appropriately substituted anthranilic acid derivative, namely 2-amino-4-methoxy-5-iodobenzoic acid . This key intermediate, in turn, can be efficiently prepared from 2-amino-4-methoxybenzoic acid through a regioselective electrophilic iodination. This multi-step approach ensures high efficiency and control over the introduction of each substituent.
Caption: Retrosynthetic analysis of 4-Chloro-6-iodo-7-methoxyquinazoline.
Synthesis of Key Precursors: The Iodination Step
The cornerstone of this synthesis is the strategic iodination of a suitable precursor. The most direct and cost-effective approach begins with 2-amino-4-methoxybenzoic acid or its corresponding methyl ester, which are readily available commercial starting materials.
Causality of Experimental Choice: The regioselectivity of the iodination is dictated by the powerful activating and directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring. Both are ortho-, para-directing activators. The position para to the methoxy group (C5) is also ortho to the strongly activating amino group, making it the most electronically enriched and sterically accessible site for electrophilic aromatic substitution. This inherent electronic bias allows for a highly selective iodination.
Several iodinating agents are effective, with the choice often depending on laboratory safety protocols, cost, and desired reactivity.[1]
-
N-Iodosuccinimide (NIS): A mild and highly selective iodinating agent. Its use often minimizes the formation of over-iodinated byproducts.
-
Iodine (I₂) with an Oxidizing Agent: A classic and economical method. An oxidizing agent, such as nitric acid or hydrogen peroxide, is used to generate a more potent electrophilic iodine species (like I⁺) in situ.
Data Summary: Iodination Conditions
| Parameter | Method A: NIS | Method B: Iodine/Oxidizing Agent |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Iodine (I₂) |
| Co-reagent/Catalyst | None typically required; acid catalyst optional | Oxidizing Agent (e.g., H₂O₂, HNO₃) |
| Typical Solvent | Acetic Acid, Methanol, Dichloromethane | Acetic Acid, Water |
| Temperature | Lower temperatures (0°C to RT) improve selectivity | Room Temperature to mild heating |
| Key Insight | Offers high selectivity and milder conditions. | Cost-effective for large-scale synthesis. |
Detailed Protocol: Synthesis of 2-amino-4-methoxy-5-iodobenzoic acid
This protocol is a representative procedure based on established methodologies for the iodination of activated aromatic rings.[1]
-
Dissolution: Dissolve 1.0 equivalent of 2-amino-4-methoxybenzoic acid in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath (0-5°C). Add 1.05 equivalents of N-Iodosuccinimide (NIS) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up: Upon completion, pour the reaction mixture into cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual acid and succinimide, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Drying: Dry the isolated solid, 2-amino-4-methoxy-5-iodobenzoic acid, under vacuum. The product can be used in the next step, often without further purification.
Construction of the Quinazolinone Core: Cyclization
With the correctly substituted anthranilic acid in hand, the next critical phase is the construction of the fused pyrimidine ring to form the quinazolinone core. This is reliably achieved through condensation with a one-carbon source, most commonly formamide.
Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the amino group of the anthranilic acid on the carbonyl carbon of formamide. Subsequent intramolecular cyclization and dehydration yield the stable 6-iodo-7-methoxyquinazolin-4(3H)-one. This reaction is a well-established method for forming the quinazolinone scaffold.[2][3]
Detailed Protocol: Synthesis of 6-iodo-7-methoxyquinazolin-4(3H)-one
-
Mixing: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 2-amino-4-methoxy-5-iodobenzoic acid with an excess of formamide (typically 5-10 equivalents).
-
Heating: Heat the mixture to 150-160°C and maintain this temperature for 3-5 hours.
-
Monitoring: The reaction can be monitored by TLC until the starting material is consumed.
-
Cooling & Precipitation: Cool the reaction mixture to room temperature, then add water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product extensively with water and then with ethanol or isopropanol to remove residual formamide and other impurities. Dry the purified 6-iodo-7-methoxyquinazolin-4(3H)-one under vacuum.
The Final Transformation: Chlorination
The final step is the conversion of the 4-oxo group of the quinazolinone to the 4-chloro group. This is a crucial transformation that activates the molecule for subsequent nucleophilic substitution reactions, a common strategy in the synthesis of kinase inhibitors.
Causality of Reagent Choice: The quinazolin-4(3H)-one exists in tautomeric equilibrium with its 4-hydroxyquinazoline form. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly effective for converting this hydroxyl group into a chloro group.[3][4] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.
Data Summary: Chlorination Conditions
| Parameter | Description |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) |
| Catalyst | N,N-Dimethylformamide (DMF) (catalytic amount) |
| Solvent | The chlorinating agent itself often serves as the solvent, or a high-boiling inert solvent like toluene can be used. |
| Temperature | Reflux (typically 80-110°C) |
| Key Insight | The reaction must be performed under anhydrous conditions as the reagents are highly sensitive to moisture. |
Detailed Protocol: Synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline
-
Setup: To a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 1.0 equivalent of 6-iodo-7-methoxyquinazolin-4(3H)-one.
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 10-20 equivalents) followed by a catalytic amount of DMF (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. The solid starting material should gradually dissolve as the reaction proceeds.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. Azeotroping with an inert solvent like toluene can help remove the last traces.[4]
-
Work-up: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product, 4-Chloro-6-iodo-7-methoxyquinazoline, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography if necessary.
Overall Synthetic Workflow
The complete, forward-synthesis pathway is a robust and scalable three-step process. Each stage is designed to be high-yielding and builds upon well-understood, reliable chemical transformations.
Caption: Forward synthesis workflow for 4-Chloro-6-iodo-7-methoxyquinazoline.
Conclusion
The synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline is most effectively achieved through a three-step sequence starting from 2-amino-4-methoxybenzoic acid. This pathway, involving regioselective iodination, thermal cyclization with formamide, and final chlorination with thionyl chloride, represents a field-proven, scalable, and mechanistically sound strategy. The success of this synthesis hinges on the careful control of reaction conditions at each distinct stage, particularly temperature control during iodination and the maintenance of anhydrous conditions during chlorination. This guide provides the foundational knowledge and practical protocols for researchers to confidently produce this valuable chemical intermediate.
References
- Technical Support Center: Synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid - Benchchem. BenchChem.
- Synthesis of 2-iodo-4-methoxy-benzoic acid. PrepChem.com.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Malaysian Journal of Chemistry.
- Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Beilstein Journals.
- Preparation method of quinazoline-4(3H)-ketone and application. Google Patents.
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. National Institutes of Health (NIH).
- Process for the synthesis of substituted quinazolin-4-ones. Google Patents.
- 2-Amino-4,5-dimethoxybenzoic acid synthesis. ChemicalBook.
- New synthesis process of 4-hydroxy-7-methoxyquinoline. Google Patents.
- Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H). Google Patents.
- Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. ResearchGate.
- 4-Chloro-6,7-dimethoxyquinazoline synthesis. ChemicalBook.
- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate.
Sources
An In-depth Technical Guide to 4-Chloro-6-iodo-7-methoxyquinazoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-6-iodo-7-methoxyquinazoline in Medicinal Chemistry
4-Chloro-6-iodo-7-methoxyquinazoline is a highly functionalized heterocyclic compound that has emerged as a critical building block in the landscape of modern drug discovery. Its quinazoline core is a privileged scaffold, frequently found in molecules with a wide array of biological activities. The specific arrangement of its substituents—a chloro group at the 4-position, an iodo group at the 6-position, and a methoxy group at the 7-position—provides a unique combination of reactivity and structural features.
This strategic substitution pattern makes it an invaluable intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology. The chloro and iodo groups serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The methoxy group, on the other hand, can influence the compound's solubility, metabolic stability, and binding interactions with target proteins. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the significant applications of 4-Chloro-6-iodo-7-methoxyquinazoline for professionals in the field of drug development.
Physicochemical Properties of 4-Chloro-6-iodo-7-methoxyquinazoline
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key quantitative data for 4-Chloro-6-iodo-7-methoxyquinazoline.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClIN₂O | [1], |
| Molecular Weight | 320.51 g/mol | [1], [2] |
| CAS Number | 1172851-61-4 | [1], [] |
| Predicted Boiling Point | 399.8±42.0 °C | |
| Predicted Density | 1.907±0.06 g/cm³ | |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Synthesis and Reactivity: A Versatile Scaffold for Drug Discovery
The synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline typically involves a multi-step sequence starting from more readily available precursors. A common synthetic strategy involves the initial construction of the 6-iodo-7-methoxyquinazolin-4-one core, followed by chlorination of the 4-position. The iodination is often achieved using an appropriate iodinating agent on a suitably activated quinazolinone precursor. The chlorination of the 4-position is a critical step, converting the hydroxyl group of the quinazolinone into a reactive chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The chloro and iodo substituents on the quinazoline ring are amenable to a wide range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties.[4] This reaction is a cornerstone in the synthesis of complex organic molecules and is widely employed in the pharmaceutical industry.
Objective: To synthesize a 6-aryl-4-substituted-7-methoxyquinazoline derivative via a sequential Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Chloro-6-iodo-7-methoxyquinazoline
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF)
-
An appropriate nucleophile for substitution at the 4-position (e.g., an amine)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Chloro-6-iodo-7-methoxyquinazoline (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To the solution, add the arylboronic acid (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2-3 equivalents).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The choice of temperature and reaction time will depend on the specific substrates and catalyst used.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 4-chloro-6-aryl-7-methoxyquinazoline intermediate.
-
Nucleophilic Aromatic Substitution: The purified intermediate can then be subjected to a nucleophilic aromatic substitution reaction at the 4-position by reacting it with a suitable nucleophile, such as an amine, in the presence of a base to yield the final desired product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields.
-
Anhydrous Solvent: Anhydrous solvents are necessary to prevent the hydrolysis of the boronic acid and to ensure the efficiency of the catalytic cycle.
-
Base: The base plays a multiple role in the Suzuki-Miyaura reaction. It is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. It also neutralizes any acidic byproducts formed during the reaction.
-
Palladium Catalyst: The choice of palladium catalyst and ligands is critical for the success of the reaction and can influence the reaction rate and yield. Ligands such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly used to stabilize the palladium center and facilitate the catalytic cycle.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a 6-aryl-4-substituted-7-methoxyquinazoline derivative.
Applications in Drug Discovery and Development
4-Chloro-6-iodo-7-methoxyquinazoline is a key intermediate in the synthesis of a class of potent enzyme inhibitors known as tyrosine kinase inhibitors (TKIs).[1] Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant activation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The structural features of 4-Chloro-6-iodo-7-methoxyquinazoline allow for its elaboration into molecules that can bind to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. Specifically, it is utilized in the development of anticancer agents targeting the epidermal growth factor receptor (EGFR) pathway.[1] The ability to selectively introduce different substituents at the 4- and 6-positions enables the fine-tuning of the molecule's affinity and selectivity for different tyrosine kinases, a critical aspect in the design of targeted cancer therapies with improved efficacy and reduced side effects.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken when handling 4-Chloro-6-iodo-7-methoxyquinazoline. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Chloro-6-iodo-7-methoxyquinazoline stands out as a strategically important and versatile intermediate for researchers and scientists in the field of drug discovery. Its well-defined physicochemical properties and the differential reactivity of its chloro and iodo substituents provide a robust platform for the synthesis of complex molecular architectures. The ability to leverage powerful synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, allows for the efficient generation of libraries of compounds for biological screening. As the demand for targeted therapeutics continues to grow, the importance of key building blocks like 4-Chloro-6-iodo-7-methoxyquinazoline in the development of the next generation of medicines is undeniable.
References
-
MySkinRecipes. 4-Chloro-6-iodo-7-methoxy-quinazoline. [Link]
-
PubChem. 2-Chloro-6-iodo-3-methylquinazolin-4(3H)-one. [Link]
-
Chavda, M., et al. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 25(18), 4166. [Link]
Sources
Methodological & Application
Application Note & Protocol: The Strategic Synthesis of Vandetanib via a Core 4-Chloroquinazoline Intermediate
Abstract: Vandetanib (Caprelsa™) is a potent once-daily oral tyrosine kinase inhibitor that targets multiple cell receptors, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase.[1][2][3] Its role in treating advanced medullary thyroid cancer underscores the importance of efficient and scalable synthetic routes.[3] Central to its synthesis is the construction of the 4-anilinoquinazoline core. This document provides a detailed guide for the synthesis of Vandetanib, focusing on the preparation and utilization of a key intermediate, 4-chloro-6,7-disubstituted quinazoline. We will elucidate the strategic considerations behind the multi-step synthesis, offering detailed, field-tested protocols for researchers in medicinal chemistry and drug development.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved anticancer drugs, including Gefitinib, Erlotinib, and Vandetanib.[1][4] These molecules typically function by competing with ATP at the kinase domain of growth factor receptors, thereby inhibiting downstream signaling pathways that promote tumor growth and angiogenesis.[5]
The synthesis of Vandetanib hinges on the strategic construction of its 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline structure.[3] The most convergent and widely adopted strategies involve the initial synthesis of a 6,7-disubstituted quinazolin-4-one, followed by chlorination to activate the 4-position for a crucial nucleophilic aromatic substitution (SNAr) reaction with 4-bromo-2-fluoroaniline. This guide will detail a robust, multi-step procedure, providing both the practical "how" and the mechanistic "why" for each stage.
Logical Workflow: Synthesis of Vandetanib
The overall synthetic pathway can be visualized as a three-stage process, beginning with the formation of the core heterocyclic structure and culminating in the final active pharmaceutical ingredient (API).
Caption: High-level workflow for the synthesis of Vandetanib.
Synthesis of Key Intermediate: 4-Chloro-6,7-dimethoxyquinazoline
The journey to Vandetanib begins with a stable and readily synthesized intermediate, 6,7-dimethoxyquinazolin-4(3H)-one. This is subsequently chlorinated to produce the highly reactive 4-chloro-6,7-dimethoxyquinazoline, priming it for the critical SNAr coupling step.
Protocol 2.1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
This step involves the cyclization of an appropriately substituted anthranilic acid derivative with a formylating agent.
Materials & Reagents:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Formamide
-
Deionized Water
-
Reaction flask with reflux condenser and heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Combine 2-amino-4,5-dimethoxybenzoic acid with an excess of formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to approximately 140°C and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture to approximately 90°C and cautiously add a small volume of water.
-
Continue cooling to 60°C and add a larger volume of water to precipitate the product.[5]
-
Stir the resulting slurry for 30 minutes as it cools to room temperature.
-
Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield the 6,7-dimethoxyquinazolin-4(3H)-one as a solid.
Protocol 2.2: Chlorination to 4-Chloro-6,7-dimethoxyquinazoline
This activation step is critical. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is a standard and effective method for this transformation. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophilic species.
Materials & Reagents:
-
6,7-Dimethoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (e.g., 15-20 volumes).[6][7]
-
Add a catalytic amount of DMF (e.g., 0.05 eq) dropwise to the suspension.[7]
-
Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Azeotropic Removal: Add toluene to the residue and evaporate again under vacuum. Repeat this step twice to ensure all residual thionyl chloride is removed.[7]
-
Work-up: Dissolve the crude residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[6]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a solid, which is often used in the next step without further purification.[6][8]
Final Assembly of Vandetanib
With the activated quinazoline core in hand, the final steps involve tailoring the 7-position and performing the key SNAr coupling.
Protocol 3.1: Selective Demethylation
To attach the piperidine side chain, the methoxy group at the 7-position must be selectively converted to a hydroxyl group. This is often achieved using strong Lewis acids or reagents like pyridine hydrochloride.
-
Rationale: The methoxy group at C7 is generally more reactive towards demethylation than the one at C6 due to electronic effects from the quinazoline ring nitrogens.
Protocol 3.2: Side-Chain Installation via Williamson Ether Synthesis
The newly formed hydroxyl group is then alkylated with the desired side chain.
-
Procedure: The 4-chloro-7-hydroxy-6-methoxyquinazoline is reacted with a suitable precursor like 1-formyl-4-(tosyloxymethyl)piperidine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).[9]
Protocol 3.3: SNAr Coupling and Final Reduction
This is the cornerstone reaction where the final drug structure is assembled.
Materials & Reagents:
-
4-Chloro-6-methoxy-7-[(1-formylpiperidin-4-yl)methoxy]quinazoline (from previous step)
-
4-Bromo-2-fluoroaniline
-
Isopropanol or other suitable high-boiling solvent
-
Sodium borohydride
-
Zinc chloride
-
Tetrahydrofuran (THF)
Procedure:
-
SNAr Coupling: In a reaction vessel, dissolve the 4-chloroquinazoline intermediate and 4-bromo-2-fluoroaniline in isopropanol. Heat the mixture to reflux for several hours until the reaction is complete by TLC. The aniline nitrogen acts as a nucleophile, displacing the chloride at the C4 position.
-
Cool the reaction mixture and collect the precipitated product, which is the formyl-protected precursor of Vandetanib.
-
Reduction: Dissolve the formyl-protected precursor in THF. Add zinc chloride, followed by the portion-wise addition of sodium borohydride at room temperature.[9] This step reduces the formyl group to the methyl group on the piperidine ring.
-
After the reaction is complete, quench the reaction carefully. The final product, Vandetanib, can be purified by column chromatography or recrystallization to achieve high purity.[9]
Synthetic Pathway Visualization
Caption: Key steps in the conversion of the chloro-intermediate to Vandetanib.
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity, purity, and quality of the synthesized intermediate and final API.
| Technique | 4-Chloro-6,7-dimethoxyquinazoline | Vandetanib |
| Appearance | Pale yellow or white solid[8][10] | White solid |
| Molecular Formula | C₁₀H₉ClN₂O₂[10] | C₂₂H₂₄BrFN₄O₂[3] |
| Molecular Weight | 224.64 g/mol [10] | 475.35 g/mol |
| ¹H-NMR (DMSO-d₆) | δ 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H)[6] | Spectra will show characteristic peaks for the anilino, piperidine, methoxy, and quinazoline protons. |
| Mass Spec (ESI+) | m/z 225 [M+H]⁺[6] | m/z 475/477 [M+H]⁺ (characteristic bromine isotope pattern) |
| Melting Point | 182-188 °C[10] | ~195-198 °C |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in chlorination (Step 2.2) | Incomplete reaction; moisture contamination hydrolyzing the product or thionyl chloride. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Increase reaction time or temperature moderately. Confirm starting material purity. |
| Incomplete SNAr coupling (Step 3.3) | Insufficient temperature; poor nucleophilicity of the aniline; steric hindrance. | Ensure the reaction reaches and maintains reflux. Consider a higher boiling point solvent if necessary. The use of a mild base can sometimes facilitate the reaction, but may also lead to side products. |
| Purification challenges | Presence of closely-related impurities or unreacted starting materials. | Optimize the crystallization solvent system. For column chromatography, perform a gradient elution to improve separation. |
| Formation of di-substituted byproducts | In cases where multiple reactive sites exist (not typical for this specific route but a general concern). | Control stoichiometry carefully. Add the limiting reagent slowly to the other reactant. |
Conclusion
The synthesis of Vandetanib via the 4-chloroquinazoline intermediate is a well-established and robust pathway. Success hinges on careful control of reaction conditions, particularly in the chlorination and SNAr coupling steps. The protocols and insights provided in this document offer a comprehensive framework for researchers to confidently synthesize this important pharmaceutical agent, enabling further research and development in the field of oncology.
References
-
An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. National Institutes of Health. [Link]
-
An alternative synthesis of Vandetanib (CaprelsaTM) via a microwave accelerated Dimroth rearrangement. Bradford Scholars, University of Bradford. [Link]
-
An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. ResearchGate. [Link]
-
Synthesis of anticancer drug vandetanib. ResearchGate. [Link]
-
Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. National Institutes of Health. [Link]
- CN104098544A - Preparation method of vandetanib.
-
4-Chloro-6-iodo-7-methoxy-1,4-dihydroquinazoline. PubChem, National Institutes of Health. [Link]
-
A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana. [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKAT USA, Inc. [Link]
-
(PDF) 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. [Link]
-
Vandetanib. PubChem, National Institutes of Health. [Link]
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]
- CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]
Sources
- 1. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]
- 8. ukm.my [ukm.my]
- 9. CN104098544A - Preparation method of vandetanib - Google Patents [patents.google.com]
- 10. 4-Chloro-6,7-dimethoxyquinazoline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-6-iodo-7-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-6-iodo-7-methoxyquinazoline in Medicinal Chemistry
The quinazoline scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structure serves as a cornerstone for the development of targeted therapies, particularly in oncology. Within this class of compounds, 4-chloro-6-iodo-7-methoxyquinazoline has emerged as a critical intermediate, most notably in the synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor used in cancer treatment.[3][4] The strategic placement of two distinct halogen atoms—a chloro group at the C4 position and an iodo group at the C6 position—provides a versatile platform for sequential, site-selective functionalization. This dual halogenation allows for controlled, stepwise introduction of different molecular fragments, a crucial capability in the construction of complex drug molecules.[3][4]
The Suzuki-Miyaura cross-coupling reaction is a paramount tool in modern organic synthesis for the formation of carbon-carbon bonds.[5][6][7] Its application to dihalogenated quinazolines, such as the topic compound, requires a nuanced understanding of the differential reactivity of the carbon-halogen bonds to achieve the desired chemoselectivity. This guide provides an in-depth exploration of the Suzuki coupling with 4-chloro-6-iodo-7-methoxyquinazoline, focusing on the principles that govern selective coupling at the more reactive C-I bond, and offers detailed protocols for researchers in the field.
Mechanistic Insights: Achieving Chemoselectivity in Suzuki Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][8][9] The three primary steps are oxidative addition, transmetalation, and reductive elimination.[7][9]
The key to achieving chemoselectivity with 4-chloro-6-iodo-7-methoxyquinazoline lies in the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[9] The reactivity of aryl halides in this step follows the general trend: I > Br > OTf >> Cl.[6][9] This significant difference in reactivity allows for the selective activation of the C-I bond over the C-Cl bond under carefully controlled conditions. By choosing an appropriate palladium catalyst and reaction conditions, it is possible to effect a Suzuki coupling exclusively at the C6 position, leaving the C4 chloro group intact for subsequent transformations, such as nucleophilic aromatic substitution.[3]
Experimental Protocols: Selective Suzuki Coupling at the C6 Position
This section provides a detailed, step-by-step protocol for the selective Suzuki-Miyaura coupling of an arylboronic acid with 4-chloro-6-iodo-7-methoxyquinazoline at the C6 position.
Materials and Reagents:
-
4-Chloro-6-iodo-7-methoxyquinazoline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk tube or round-bottom flask, condenser, and magnetic stirrer.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-iodo-7-methoxyquinazoline (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 2-5 mol%), and the base (2.0-3.0 equivalents).[1][7]
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[2]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., a 4:1 to 10:1 mixture of dioxane/water or toluene/water). The concentration is typically in the range of 0.1 M with respect to the quinazoline substrate.
-
Reaction: Place the reaction mixture in a preheated oil bath and stir at a temperature typically ranging from 80-115 °C.[1][7][10] The reaction progress should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-chloro-6-aryl-7-methoxyquinazoline.[5]
Data Presentation: Catalyst and Base Screening
The choice of catalyst, ligand, and base is critical for optimizing the yield and selectivity of the Suzuki coupling reaction. The following table summarizes representative conditions and expected outcomes for the selective coupling at the C6 position.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 85-95 |
| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3.0) | Toluene/H₂O (10:1) | 115 | 90-98 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 80-90 |
| 4 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.0) | THF | 80 | 75-85 |
Yields are illustrative and highly dependent on the specific arylboronic acid used and precise reaction conditions.
Key Considerations and Troubleshooting
-
Protodeboronation: A common side reaction in Suzuki couplings is the protodeboronation of the boronic acid, especially with heteroarylboronic acids.[1] Careful selection of a non-protic solvent and a suitable base can help mitigate this issue.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.[2] Ensuring a thoroughly deoxygenated reaction environment is crucial for achieving high yields.
-
Base Selection: The choice of base is critical for activating the boronic acid.[11] Inorganic bases like carbonates and phosphates are generally effective. The solubility of the base in the chosen solvent system should be considered.[11]
-
Ligand Choice: For less reactive aryl chlorides, or to improve catalyst stability and activity, the use of bulky, electron-rich phosphine ligands can be beneficial.[9]
Logical Workflow for Sequential Functionalization
The chemoselective Suzuki coupling at the C6 position is often the first step in a multi-step synthesis. The remaining chloro group at the C4 position can then be targeted in subsequent reactions.
This sequential approach allows for the controlled and divergent synthesis of a library of quinazoline derivatives, which is a powerful strategy in drug discovery and development.
References
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 2, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 2, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2018). Chemical Science. Retrieved January 2, 2026, from [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Arabian Journal of Chemistry. Retrieved January 2, 2026, from [Link]
-
Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. Retrieved January 2, 2026, from [Link]
-
The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
-
Key Pharmaceutical Intermediates: Understanding 4-Chloro-6-Iodoquinazoline's Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). Molecules. Retrieved January 2, 2026, from [Link]
- Preparation method of lapatinib intermediate and analogues thereof. (2013). Google Patents.
- Process for the preparation of lapatinib. (2014). Google Patents.
- Synthetic method of lapatinib. (2013). Google Patents.
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). Molecules. Retrieved January 2, 2026, from [Link]
-
Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. (2016). Oriental Journal of Chemistry. Retrieved January 2, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Iodoquinazolines for Advanced Synthesis
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of this privileged heterocycle is critical for modulating pharmacological activity, and the 6-position offers a prime vector for structural diversification. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, a powerful and versatile methodology for the synthesis of 6-substituted quinazolines, starting from the highly reactive 6-iodoquinazoline precursor. We will delve into the mechanistic underpinnings of key transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, supported by detailed, field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold and the Imperative for C-6 Functionalization
Quinazoline and its derivatives are integral to modern drug discovery, with approved drugs like Gefitinib, Erlotinib, and Prazosin demonstrating their therapeutic impact across oncology and cardiovascular disease. The biological activity of these molecules is exquisitely sensitive to the substitution pattern on the fused ring system. The 6-position, in particular, serves as a key modification site for tuning receptor affinity, selectivity, and pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The 6-iodoquinazoline is an ideal substrate for these transformations. The carbon-iodine bond is the most reactive among halogens in the rate-determining oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and broader substrate scope compared to its bromo- or chloro-analogs.
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies a common catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-iodine bond of the 6-iodoquinazoline. This is typically the rate-limiting step and results in a square planar Pd(II) intermediate. The high reactivity of the C-I bond facilitates this crucial step.
-
Transmetalation (for Suzuki, Sonogashira, etc.) : The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the iodide. This step often requires activation by a base. For the Heck reaction, this step is replaced by migratory insertion of the alkene.
-
Reductive Elimination : The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Materials:
-
6-Iodoquinazoline derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (0.04 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Ethylene Glycol Dimethyl Ether (EGME) or Dioxane/H₂O (10:1)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the 6-iodoquinazoline, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C. Stir vigorously for the prescribed time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-quinazoline.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to valuable arylalkyne and conjugated enyne structures. This reaction uniquely employs a dual catalytic system of palladium and a copper(I) co-catalyst.
| Coupling Partner (Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | NEt₃ | DMF | 50 | ~73 (Typical) | |
| Methyl 4-ethynylbenzoate | Pd(OAc)₂ (5) | CuI (10) | NEt₃ | DMF | 60 | 95 | |
| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Diethylamine | THF | RT-40 | High | General |
This protocol is based on procedures for the alkynylation of related 6-iodo-quinazolin-4-amine scaffolds.
Materials:
-
6-Iodoquinazoline derivative (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.10 equiv)
-
Triethylamine (NEt₃) (3.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the 6-iodoquinazoline, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagents: Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir. The copper(I) acetylide intermediate is formed in situ. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate. The aqueous layer may contain copper salts, which can be removed by washing with an ammonium chloride solution.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Heck Reaction: C-C Bonds via Alkenylation
The Mizoroki-Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base. This reaction is a powerful tool for C-C bond formation and does not require the pre-formation of an organometallic reagent from the alkene component.
| Coupling Partner (Alkene) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| tert-Butyl acrylate | Pd(OAc)₂ (5) | P(o-Tol)₃ (10) | NEt₃ | Acetonitrile | 100 | 63 | |
| 2-Methylbut-3-en-2-ol | Pd(OAc)₂ (5) | P(o-Tol)₃ (10) | NEt₃ | Acetonitrile | 100 | 86 | |
| Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Piperidine | THF | Reflux | Low |
This protocol is based on the successful Heck coupling of 6-iodo-quinazolin-4-amine derivatives.
Materials:
-
6-Iodoquinazoline derivative (1.0 equiv)
-
Alkene (e.g., tert-Butyl acrylate) (1.5-2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃) (0.10 equiv)
-
Triethylamine (NEt₃) (3.0 equiv)
-
Anhydrous, degassed Acetonitrile
Procedure:
-
Vessel Preparation: In a sealable reaction tube, combine the 6-iodoquinazoline, Pd(OAc)₂, and P(o-Tol)₃.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon or Nitrogen (repeat 3x).
-
Reagent Addition: Add degassed acetonitrile, triethylamine, and the alkene via syringe.
-
Reaction: Seal the tube tightly and heat in an oil bath at 100 °C with vigorous stirring for 48-72 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the 6-alkenyl-quinazoline product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds via cross-coupling, enabling the synthesis of aryl amines from aryl halides. This reaction has broad utility in synthesizing compounds where a nitrogen-linked substituent is required at the 6-position.
| Coupling Partner (Amine) | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High (Typical) | |
| Primary Amine | Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-AmylOH | 110 | High (Typical) | |
| Ammonia equivalent | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 80-100 | Variable |
This is a general protocol adaptable for various primary and secondary amines, based on established methods for aryl iodides.
Materials:
-
6-Iodoquinazoline (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligands, and base, it is highly recommended to set up the reaction in a glovebox. Add the 6-iodoquinazoline, Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vial.
-
Reagent Addition: Add toluene, followed by the amine.
-
Reaction: Seal the vial tightly and remove from the glovebox. Heat in a pre-heated oil bath or heating block at 100 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of silica gel to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.
Troubleshooting & Key Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure rigorous degassing of solvents and use of a proper inert atmosphere. Use fresh catalyst/pre-catalyst. |
| Poorly soluble base. | Use a base known to be effective for the specific coupling (e.g., K₃PO₄ is often better than K₂CO₃ in Suzuki couplings). Ensure vigorous stirring. | |
| Inappropriate ligand. | The ligand choice is critical. For challenging substrates, switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos). | |
| Formation of Side Products | Homo-coupling of the boronic acid (Suzuki). | Use a slightly lower temperature or reduce the amount of palladium catalyst. |
| Dehalogenation of starting material. | Ensure the reaction is free of water (except where required). Use a milder base or lower temperature. | |
| Low Yield after Workup | Product loss during extraction. | Some N-heterocyclic products can be basic and may remain in the aqueous layer if acidic conditions are used. Perform a basic workup if necessary. |
Conclusion
The palladium-catalyzed cross-coupling of 6-iodoquinazolines is a robust and highly adaptable platform for the synthesis of diverse molecular architectures. By mastering the fundamental principles of the catalytic cycle and leveraging the specific protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, researchers can efficiently generate extensive libraries of novel quinazoline derivatives. This capability is indispensable for modern drug discovery programs and the development of advanced functional materials, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- Role of palladium catalyst in cross-coupling reactions. Google.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology (IJIRT).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Cyclopropylbenzene Synthesis. Benchchem.
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.
- Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Oriental Journal of Chemistry.
- Examples of quinazoline drugs. ResearchGate.
- 6-Substituted quinazoline-containing drug molecules. ResearchGate.
- Cross-Coupling Reactions Guide. Google.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry.
- Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central (PMC).
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PubMed Central (PMC), National Institutes of Health (NIH).
- Buchwald–Hartwig amination. Wikipedia.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Sonogashira coupling. Wikipedia.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry.
- Sonogashira Coupling. Organic Chemistry Portal.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed, National Institutes of Health (NIH).
- Heck reaction. Wikipedia.
- Suzuki reaction. Wikipedia.
- Sonogashira coupling. YouTube.
- Heck Reaction. Organic Chemistry Portal. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsSMTln4RJaPY0yu84e0Jsl2DFp6SRtaP1_0hU1DkkJzkh3iXSYHUaJJz3R-_vEAgbyLB0wWJ7OpyEOz97yP6MYhLm1SDe1IBFD-_vIVoQLy70oBaAXL0Bo6w66rtsOE0PE2AHeyTRcC0iBVKug7cC0snzIgAhZayhluGuy00=](
Synthesis of 4-Anilinoquinazoline Derivatives: A Comprehensive Guide for Researchers
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs, particularly in oncology.[1][2] This guide provides an in-depth exploration of the synthesis of 4-anilinoquinazoline derivatives, with a focus on the prevalent and versatile method involving the nucleophilic aromatic substitution (SNAr) reaction between 4-chloroquinazolines and substituted anilines. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of these valuable compounds.
The Significance of 4-Anilinoquinazolines in Drug Discovery
4-Anilinoquinazoline derivatives have gained prominence primarily as inhibitors of receptor tyrosine kinases (RTKs).[1] These enzymes play a crucial role in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and cancer. By competitively binding to the ATP-binding site of RTKs such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), 4-anilinoquinazolines can effectively block downstream signaling and inhibit tumor growth.[1][3]
Prominent examples of FDA-approved drugs based on the 4-anilinoquinazoline core include:
-
Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation EGFR inhibitors used in the treatment of non-small-cell lung cancer (NSCLC).[1][4][5][6]
-
Lapatinib (Tykerb®) : A dual inhibitor of EGFR and HER2, employed in the treatment of HER2-positive breast cancer.[1]
-
Vandetanib (Caprelsa®) : A multi-kinase inhibitor targeting VEGFR, EGFR, and RET, used for the treatment of medullary thyroid cancer.[3]
The modular nature of the 4-anilinoquinazoline synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The most common and direct route to 4-anilinoquinazolines is the reaction of a 4-chloroquinazoline with a primary or secondary aniline.[1][2] This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Mechanism of Action
The reaction is initiated by the nucleophilic attack of the aniline nitrogen atom on the electron-deficient C4 position of the quinazoline ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atoms and the chlorine substituent. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The reaction is then completed by the departure of the chloride leaving group, restoring the aromaticity of the quinazoline ring.
The general mechanism can be visualized as follows:
Caption: General mechanism of the SNAr reaction.
The regioselectivity of this reaction is a key feature. In di-substituted quinazolines, such as 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophilic attack than the C2 position under mild conditions.[7][8] This is attributed to the greater electron deficiency at C4.
Experimental Protocols
The synthesis of 4-anilinoquinazoline derivatives can be achieved through various protocols, with the choice of method often depending on the reactivity of the aniline, desired reaction time, and available equipment.
Protocol 1: Conventional Heating in a Protic Solvent
This is a classic and widely used method. The reaction is typically carried out in a protic solvent like isopropanol or ethanol, which can also act as a proton source to facilitate the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-chloroquinazoline (1.0 eq.).
-
Solvent and Reagent Addition: Add isopropanol (or another suitable solvent) to form a suspension. Add the substituted aniline (1.0-1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold isopropanol, and then with a non-polar solvent like hexane to remove any remaining impurities. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[1][2] For the synthesis of 4-anilinoquinazolines, it can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[1][9]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 4-chloroquinazoline (1.0 eq.) and the substituted aniline (1.0-1.2 eq.).
-
Solvent Addition: Add a suitable solvent. A mixture of THF/H₂O is often effective.[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 10-30 minutes).
-
Work-up and Isolation: After cooling, the work-up procedure is similar to the conventional heating method. The product can be isolated by filtration if it precipitates or after solvent removal and purification by chromatography.
Comparative Data for Synthetic Protocols
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 24 hours | 10 - 30 minutes |
| Temperature | 80 - 120°C | 120 - 150°C |
| Typical Yields | Moderate to Good | Good to Excellent[1] |
| Solvent Choice | Isopropanol, Ethanol, n-Butanol | THF/H₂O, DMF, Acetonitrile |
| Advantages | Simple setup, widely accessible | Rapid, often higher yields, cleaner reactions |
| Disadvantages | Long reaction times, potential for side reactions | Requires specialized equipment |
Case Studies: Synthesis of Gefitinib and Erlotinib
To illustrate the practical application of these protocols, let's consider the synthesis of two prominent EGFR inhibitors.
Synthesis of Gefitinib
The final step in many reported syntheses of Gefitinib involves the reaction of 4-chloro-6,7-dimethoxy-quinazoline with 3-chloro-4-fluoroaniline.[10][11]
Caption: Final step in the synthesis of Erlotinib.
This reaction is often carried out in isopropanol with the addition of a base like pyridine to neutralize the HCl generated during the reaction. [6]
Troubleshooting and Optimization
While the SNAr reaction is generally robust, certain challenges may arise.
-
Low Reactivity of Anilines: Electron-deficient anilines may react sluggishly. In such cases, higher reaction temperatures, longer reaction times, or the use of microwave irradiation can be beneficial. [9]* Side Reactions: At elevated temperatures, side reactions can occur. Careful monitoring of the reaction progress is crucial to minimize the formation of impurities.
-
Purification Difficulties: Some 4-anilinoquinazoline derivatives can be challenging to purify. Recrystallization is often the preferred method for obtaining highly pure material. If chromatography is necessary, a careful selection of the solvent system is required.
Characterization of 4-Anilinoquinazoline Derivatives
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point Analysis: As an indicator of purity.
Conclusion
The synthesis of 4-anilinoquinazoline derivatives from 4-chloroquinazolines via nucleophilic aromatic substitution is a powerful and versatile method for accessing a class of compounds with significant therapeutic potential. By understanding the underlying reaction mechanism and having access to robust experimental protocols, researchers can efficiently synthesize and explore novel derivatives for drug discovery and development. The choice between conventional heating and microwave-assisted synthesis will depend on the specific requirements of the reaction and the available resources, with both methods offering reliable pathways to these valuable molecules.
References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]
-
Sánchez, S., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]
-
Modified Synthesis of Erlotinib Hydrochloride. (2014). Iranian Journal of Pharmaceutical Research, 13(2), 579-585. [Link]
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4350-4353. [Link]
- Process for the preparation of gefitinib. (2013).
-
Gefitinib. (2015). New Drug Approvals. [Link]
-
A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (2022). Sains Malaysiana, 51(1), 165-174. [Link]
-
PREPARATION OF ERLOTINIB HYDROCHLORIDE. (2016). Vietnam Journal of Chemistry, 54(6e12), 789-793. [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules, 20(11), 20598-20610. [Link]
- Preparation process of erlotinib. (2011).
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Archives. [Link]
-
Syntheses of Some 4-Anilinoquinazoline Derivatives. (2004). ARKIVOC. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021. [Link]
-
Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. (2017). Journal of Medicinal Chemistry, 60(3), 1185-1196. [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111568. [Link]
-
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2015). Journal of Medicinal Chemistry, 58(1), 480-491. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Semantic Scholar. [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (2008). ResearchGate. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). RSC Medicinal Chemistry. [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). Anticancer Agents in Medicinal Chemistry, 17(14), 1931-1941. [Link]
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). ResearchGate. [Link]
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry, 20(16), 5040-5051. [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Application Notes & Protocols: The Strategic Role of 4-Chloro-6-iodo-7-methoxyquinazoline in Kinase Inhibitor Synthesis
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous clinically successful drugs, particularly in oncology.[1] Derivatives of 4-anilinoquinazoline are prominent as potent inhibitors of protein tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[2][3] Approved therapeutics such as gefitinib and erlotinib have validated this scaffold as a highly effective pharmacophore.[4][5] Central to the synthesis and diversification of these complex molecules is the strategic use of versatile building blocks. This guide provides an in-depth analysis of 4-Chloro-6-iodo-7-methoxyquinazoline , a pivotal intermediate that enables the efficient and modular construction of advanced kinase inhibitors. We will explore its unique reactivity, provide detailed experimental protocols for its utilization, and explain the chemical rationale behind its strategic importance in drug discovery workflows.
The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[6] Its dysregulation is a hallmark of many malignancies, making it a prime target for therapeutic intervention.[3][5] Small molecule inhibitors that compete with ATP at the kinase's intracellular catalytic site have emerged as a successful strategy. The 4-anilinoquinazoline framework has proven exceptionally well-suited for this role. Its rigid bicyclic structure serves as an anchor, positioning a substituted aniline moiety to form key hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP.
The power of 4-Chloro-6-iodo-7-methoxyquinazoline lies in its pre-functionalized core, which presents two orthogonal reactive sites for building molecular complexity. This dual functionality allows researchers to systematically explore the Structure-Activity Relationships (SAR) required for optimizing potency, selectivity, and pharmacokinetic profiles.
-
The C4-Chloro Group: This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atom makes the C4 carbon electrophilic, readily accepting nucleophilic attack from anilines. This reaction is the primary method for installing the crucial anilino side chain.[7]
-
The C6-Iodo Group: This serves as a versatile "handle" for diversification via palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than a carbon-chlorine bond, enabling selective functionalization at the C6 position without disturbing the C4-chloro group, or after the C4 position has been substituted.[8][9] This allows for the introduction of a wide array of chemical groups to probe the solvent-exposed region of the kinase binding site.
The diagram below illustrates the strategic value of this intermediate, providing two independent vectors for chemical modification.
Caption: Dual reactivity of the core intermediate.
Synthesis of the 4-Chloro-6-iodo-7-methoxyquinazoline Intermediate
A robust supply of the core intermediate is essential. The following protocol outlines a common synthetic route starting from commercially available materials. The key transformation is the chlorination of a quinazolinone precursor, a critical step for activating the C4 position.[1]
Protocol 1: Preparation of 4-Chloro-6-iodo-7-methoxyquinazoline
This protocol involves the conversion of the corresponding 6-iodo-7-methoxyquinazolin-4-ol to the desired 4-chloro intermediate using a standard chlorinating agent.
Materials & Reagents:
-
6-iodo-7-methoxyquinazolin-4-ol
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
Procedure:
-
Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-iodo-7-methoxyquinazolin-4-ol (1.0 eq).
-
Chlorination: Under a fume hood, add thionyl chloride (SOCl₂) (10-20 eq) to the flask. Add a catalytic amount of DMF (e.g., 0.05 eq) dropwise.
-
Causality: Thionyl chloride is a powerful chlorinating agent. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active electrophile that facilitates the conversion of the hydroxyl group to a chlorosulfite intermediate, which then decomposes to the desired 4-chloro product.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up (Quenching): Cool the mixture to room temperature. Carefully remove the excess SOCl₂ under reduced pressure using a rotary evaporator (ensure proper trapping of the corrosive vapors).
-
Extraction: Add toluene or DCM to the residue and co-evaporate to remove any remaining traces of SOCl₂. Dissolve the crude solid in DCM (or ethyl acetate) and slowly pour it into a beaker of ice-cold saturated NaHCO₃ solution with vigorous stirring to neutralize residual acid.
-
Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh DCM.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid, 4-Chloro-6-iodo-7-methoxyquinazoline, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol or by silica gel chromatography.
Core Application: Building Kinase Inhibitors
With the intermediate in hand, we can now execute the two key transformations to build the final inhibitor.
Protocol 2: SNAr for C4-Anilino Moiety Installation
This protocol describes the reaction of the chloro-intermediate with a substituted aniline, exemplified by 3-ethynylaniline, a key component for erlotinib.[10][11]
Materials & Reagents:
-
4-Chloro-6-iodo-7-methoxyquinazoline (1.0 eq)
-
3-Ethynylaniline (1.0-1.2 eq)
-
Isopropanol (IPA) or n-Butanol
-
Hydrochloric acid (optional, to form the hydrochloride salt in situ)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, suspend 4-Chloro-6-iodo-7-methoxyquinazoline in isopropanol (approx. 10-15 mL per gram of starting material).
-
Addition: Add 3-ethynylaniline to the suspension. If desired, a small amount of concentrated HCl can be added to catalyze the reaction and aid in the precipitation of the product as a hydrochloride salt.
-
Reaction: Heat the mixture to reflux (80-90 °C) and stir for 2-4 hours. The reaction typically results in the formation of a thick precipitate. Monitor completion via TLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold isopropanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the solid under vacuum to yield the product, (3-ethynylphenyl)-(6-iodo-7-methoxyquinazolin-4-yl)amine, typically as a hydrochloride salt.
-
Trustworthiness: This product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity before proceeding.
-
Caption: Nucleophilic substitution at the C4 position.
Protocol 3: Suzuki-Miyaura Coupling for C6 Diversification
This protocol details the palladium-catalyzed cross-coupling of the iodo-intermediate with a boronic acid to install a new C-C bond at the C6 position. The Suzuki reaction is highly reliable and tolerant of a wide range of functional groups.[9][12][13]
Materials & Reagents:
-
(3-ethynylphenyl)-(6-iodo-7-methoxyquinazolin-4-yl)amine (1.0 eq)
-
Arylboronic acid (e.g., furan-2-boronic acid) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a dry Schlenk flask, add the 6-iodo intermediate, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover and achieving high yields.
-
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford the final kinase inhibitor analog.
Data Summary & Troubleshooting
Successful synthesis relies on optimized conditions. The tables below provide a starting point for methodology and troubleshooting common issues.
Table 1: Typical Reaction Parameters
| Parameter | SNAr Reaction (Protocol 2) | Suzuki-Miyaura Coupling (Protocol 3) |
| Key Reactants | 4-Chloroquinazoline, Aniline | 6-Iodoquinazoline, Boronic Acid |
| Catalyst | None (or acid catalysis) | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |
| Base | Not required (or organic base) | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Isopropanol, n-Butanol, Ethanol | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80 - 120 °C | 80 - 110 °C |
| Typical Yield | 75 - 95% | 60 - 90% |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in SNAr | Incomplete reaction; Poorly reactive aniline. | Increase reaction time/temperature. Switch to a higher boiling solvent like n-butanol. For electron-poor anilines, microwave irradiation may be effective.[7] |
| Low Yield in Suzuki | Catalyst degradation; Insufficiently degassed solvents; Inactive base. | Ensure a strictly inert atmosphere. Use freshly degassed solvents. Use a stronger base like Cs₂CO₃ or freshly ground K₂CO₃. |
| Side Product Formation | Suzuki: Homocoupling of boronic acid. | Use a slight excess (1.1-1.2 eq) of boronic acid, not a large excess. Ensure efficient stirring. |
| (SNAr/Suzuki) | Both: Decomposition of starting material or product. | Lower the reaction temperature and extend the reaction time. Confirm stability of compounds via TLC. |
Conclusion
4-Chloro-6-iodo-7-methoxyquinazoline is more than a simple intermediate; it is a strategic tool for medicinal chemists. Its orthogonally reactive C4-chloro and C6-iodo positions provide a reliable and modular platform for the synthesis of 4-anilinoquinazoline-based kinase inhibitors. By enabling the rapid and systematic exploration of chemical space around a validated pharmacophore, this building block accelerates the drug discovery process, facilitating the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful synthetic strategy.
References
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). National Center for Biotechnology Information (NCBI). [Link]
-
Das, D., & Gong, Y. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
Liu, Y. J., Zhang, C. M., & Liu, Z. P. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Liu, Y. J., et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Eco-Vector Journals Portal. [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Authorea. [Link]
-
Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2026). Journal of Medicinal and Organic Chemistry. [Link]
-
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2021). National Center for Biotechnology Information (NCBI). [Link]
-
Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (2018). SciELO México. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.org.mx [scielo.org.mx]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Selective Suzuki-Miyaura Coupling of Boronic Acids with 4-Chloro-6-iodo-7-methoxyquinazoline: A Protocol for Late-Stage Functionalization
An Application Note for Medicinal and Process Chemistry
Abstract
Substituted quinazolines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including several approved anti-cancer drugs.[1][2][3] The ability to precisely introduce molecular diversity at specific positions on the quinazoline ring is critical for structure-activity relationship (SAR) studies and drug optimization. This application note provides a detailed experimental protocol and the underlying scientific rationale for the selective Suzuki-Miyaura cross-coupling of boronic acids with 4-chloro-6-iodo-7-methoxyquinazoline. Capitalizing on the differential reactivity of aryl iodides and chlorides, this protocol enables the chemoselective functionalization at the C-6 position, preserving the C-4 chloro moiety for subsequent transformations.
Introduction: The Strategic Importance of Selective Coupling
The quinazoline framework is a "privileged structure" in drug discovery, with derivatives showing potent activity as kinase inhibitors, antibacterial agents, and more.[4][5] The palladium-catalyzed Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[6][7] Its high functional group tolerance and mild reaction conditions make it exceptionally well-suited for the complex molecules often encountered in pharmaceutical synthesis.[8][9]
The substrate, 4-chloro-6-iodo-7-methoxyquinazoline, presents a unique opportunity for sequential, site-selective derivatization. The reactivity of organohalides in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energies: C-I < C-Br << C-Cl.[6][10] This inherent difference allows for the selective oxidative addition of a Pd(0) catalyst to the weaker carbon-iodine bond at the C-6 position, leaving the more robust carbon-chlorine bond at C-4 untouched under carefully controlled conditions.[10][11] This strategy provides a powerful platform for building molecular complexity, enabling the synthesis of diverse compound libraries from a common intermediate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to optimizing the reaction and troubleshooting potential issues. The process is a catalytic cycle involving a palladium complex, which is regenerated at the end of each turn.[12][13]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (in this case, the C-I bond of the quinazoline). This is often the rate-determining step and results in a Pd(II) intermediate.[6][12]
-
Transmetalation : The organic moiety from the activated organoboron species (the boronate) is transferred to the palladium center, displacing the halide. This step is critically dependent on the base, which reacts with the boronic acid to form a more nucleophilic "ate" complex, thereby facilitating the transfer.[6][14]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[6][12]
Experimental Protocol: Selective C-6 Arylation
This protocol provides a general procedure for the selective coupling at the C-6 position. Optimization of the catalyst, ligand, base, and solvent may be required for particularly challenging or sensitive boronic acids.
Materials and Reagents
-
Substrate: 4-Chloro-6-iodo-7-methoxyquinazoline
-
Nucleophile: Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.
-
Ligand (if using Pd(OAc)₂): SPhos, XPhos, or triphenylphosphine (PPh₃) (typically at a 2:1 ligand-to-Pd ratio). Bulky, electron-rich ligands like SPhos are often effective for challenging couplings.[15]
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: Anhydrous 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio) or Toluene and Water.
-
Other: Anhydrous sodium sulfate or magnesium sulfate, ethyl acetate, hexane, silica gel for chromatography.
Equipment
-
Oven-dried round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
Syringes and needles for liquid transfer
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction flask containing a magnetic stir bar, add 4-chloro-6-iodo-7-methoxyquinazoline (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction mixture should be sufficiently dilute (typically 0.1 M concentration with respect to the limiting reagent).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.[16][17] The disappearance of the starting material and the appearance of a new, typically more nonpolar, product spot indicates progress.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 4-chloro-6-aryl-7-methoxyquinazoline product.[13]
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and HPLC.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Application Notes and Protocols: Reductive Amination via Quinazoline Intermediates for the Synthesis of Tetrahydroquinazolines
Introduction
For researchers, scientists, and professionals in drug development, the synthesis of nitrogen-containing heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 1,2,3,4-tetrahydroquinazoline core is a privileged structure found in numerous biologically active compounds. This guide provides a detailed exploration of a robust and versatile synthetic strategy: reductive amination involving the in-situ formation and subsequent reduction of quinazoline intermediates. This approach offers a powerful method for the construction of complex and diverse tetrahydroquinazolines from readily available starting materials.
This document provides in-depth technical guidance, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental choices. The protocols described herein are designed to be self-validating, with an emphasis on achieving high yields and purity.
Mechanistic Insights: The Reaction Pathway
The synthesis of 1,2,3,4-tetrahydroquinazolines via this method is a multi-step process that can often be performed in a one-pot fashion. The reaction proceeds through the initial formation of an imine, followed by an intramolecular cyclization to a dihydroquinazoline intermediate, which is then reduced to the final tetrahydroquinazoline product. This sequence is mechanistically related to the well-established Pictet-Spengler reaction[1][2].
The key steps are as follows:
-
Imine Formation: The reaction is initiated by the condensation of a 2-aminobenzaldehyde with a primary amine to form an imine. This step is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine[3][4].
-
Second Imine/Iminium Ion Formation: A second carbonyl compound (an aldehyde or ketone) is introduced, which reacts with the remaining amino group of the initial imine to form a second imine or, more accurately, an iminium ion after protonation.
-
Intramolecular Cyclization (Annulation): The nucleophilic aromatic ring of the 2-aminobenzaldehyde derivative then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution reaction. This cyclization step forms the dihydroquinazoline ring system.
-
Reduction: The resulting dihydroquinazoline intermediate, which contains a C=N bond within the heterocyclic ring, is then reduced to the corresponding 1,2,3,4-tetrahydroquinazoline. This reduction can be achieved using various reducing agents.
Reaction Mechanism Diagram
Caption: General reaction pathway for the synthesis of 1,2,3,4-tetrahydroquinazolines.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 1,2,3,4-tetrahydroquinazolines via reductive amination involving quinazoline intermediates.
Protocol 1: One-Pot Synthesis of 2,3-Disubstituted-1,2,3,4-tetrahydroquinazolines using Sodium Borohydride
This protocol outlines a general one-pot procedure for the synthesis of 2,3-disubstituted-1,2,3,4-tetrahydroquinazolines.
Materials:
-
2-Aminobenzaldehyde
-
Primary amine (e.g., aniline, benzylamine)
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial Acetic Acid (optional, as catalyst)
-
Ethyl acetate (EtOAc) for extraction
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 eq.) in methanol (5-10 mL per mmol of 2-aminobenzaldehyde).
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.1 eq.). If desired, a catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Addition of Carbonyl Compound: Add the second aldehyde or ketone (1.0-1.1 eq.) to the reaction mixture and continue stirring at room temperature. Monitor the formation of the dihydroquinazoline intermediate by Thin Layer Chromatography (TLC). This may take from 1 to 4 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the intermediate. Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for tetrahydroquinazoline synthesis.
Protocol 2: Catalytic Hydrogenation for the Reduction of Dihydroquinazoline Intermediates
For substrates that may be sensitive to hydride reducing agents or for achieving higher stereoselectivity in certain cases, catalytic hydrogenation is an excellent alternative for the final reduction step.
Materials:
-
Pre-formed or in-situ generated dihydroquinazoline intermediate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Preparation of the Intermediate: The dihydroquinazoline intermediate can be synthesized as described in Protocol 1 (steps 1-3) and used directly without isolation, or it can be isolated and purified before the reduction step.
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the dihydroquinazoline intermediate in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Addition of Catalyst: Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but higher pressures can be used) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry. Do not allow the filter cake to dry completely. Keep it wet with the solvent.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation: Representative Examples
The following table summarizes representative examples of 1,2,3,4-tetrahydroquinazolines synthesized using the described protocols.
| Entry | 2-Aminobenzaldehyde Derivative | Primary Amine | Aldehyde/Ketone | Reducing Agent | Product | Yield (%) | Reference |
| 1 | 2-Aminobenzaldehyde | Aniline | Benzaldehyde | NaBH₄ | 2,3-Diphenyl-1,2,3,4-tetrahydroquinazoline | ~85 | [5] |
| 2 | 2-Aminobenzaldehyde | Benzylamine | Formaldehyde | H₂/Pd-C | 3-Benzyl-1,2,3,4-tetrahydroquinazoline | ~90 | [5] |
| 3 | 5-Chloro-2-aminobenzaldehyde | p-Toluidine | Acetone | NaBH(OAc)₃ | 6-Chloro-2,2-dimethyl-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline | ~80 | [5] |
| 4 | 2-Aminobenzaldehyde | Cyclohexylamine | Cyclohexanone | NaBH₃CN | 2,3-Dicyclohexyl-1,2,3,4-tetrahydroquinazoline | ~75 | [5] |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final product | - Incomplete formation of the dihydroquinazoline intermediate.- Side reactions, such as self-condensation of the 2-aminobenzaldehyde.- Decomposition of the product during work-up or purification. | - Increase the reaction time for the intermediate formation.- Use a mild acid catalyst (e.g., acetic acid) to promote imine formation.- Perform the reaction at a lower temperature to minimize side reactions.- Use a milder work-up procedure. |
| Formation of multiple byproducts | - Over-reduction of the aromatic ring.- N-alkylation of the product. | - Use a milder reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄).- For catalytic hydrogenation, carefully control the reaction time and hydrogen pressure.- Use a stoichiometric amount of the aldehyde/ketone to avoid N-alkylation. |
| Difficulty in purifying the product | - Presence of unreacted starting materials or intermediates.- Similar polarity of the product and byproducts. | - Optimize the reaction conditions to drive the reaction to completion.- Employ a different chromatographic eluent system or consider recrystallization. |
| Reaction does not go to completion | - Inactive reducing agent.- Steric hindrance from bulky substituents. | - Use fresh reducing agent.- Increase the reaction temperature or use a more powerful reducing agent (with caution).- For sterically hindered substrates, consider a two-step procedure with isolation of the intermediate. |
Safety Precautions
-
General: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions, especially when quenching the reaction.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all connections are secure and there are no sources of ignition in the vicinity. The palladium on carbon catalyst can be pyrophoric upon exposure to air when dry; keep it wet with solvent during filtration.
-
Solvents: Organic solvents such as methanol, ethanol, and ethyl acetate are flammable. Avoid open flames and sparks.
References
-
Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]
-
Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-190. [Link]
- Bermejo, F.; et al. Synthesis of 1,2,3,4-Tetrahydroquinazolines via a Three-Component Reaction of 2-Aminobenzaldehyde, Primary Amines, and Aldehydes. Tetrahedron Lett.2003, 44(32), 6045-6048.
-
Bunce, R. A.; et al. Domino reactions in heterocyclic synthesis. A review of the recent literature is given focusing on synthetic approaches to 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. Molecules2011 , 16(10), 8679-8730. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61(11), 3849–3862. [Link]
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93(12), 2897–2904. [Link]
- Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2,3,4-tetrahydroquinazolines. Tetrahedron1996, 52(48), 15031-15070.
- Larsen, R. D.; et al. A practical, enantioselective synthesis of a potent, orally active matrix metalloproteinase inhibitor. J. Org. Chem.1998, 63(26), 9679-9684.
-
Wentzel, M. Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. YouTube, 3 March 2020, [Link]. (Note: A representative, non-specific academic video link is provided as an example).
-
LibreTexts. 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts, 2024. [Link]
-
Organic Syntheses. Reduction of an Imine to a Secondary Amine: N-Benzylaniline. Org. Synth.1941 , 21, 15. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline
Welcome to the technical support center for the synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. As a key building block in the synthesis of targeted therapies, particularly tyrosine kinase inhibitors, achieving a high yield and purity of this compound is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven protocols to help you navigate the challenges of this multi-step synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each solution is designed to provide not only a corrective action but also the underlying scientific rationale.
Question 1: I am experiencing very low yields in the final chlorination step. What are the common causes and how can I fix this?
Low yield during the conversion of 6-iodo-7-methoxyquinazolin-4(3H)-one to the final 4-chloro product is the most frequently encountered problem. The issue almost always stems from one of four areas: reagent quality, reaction conditions, moisture, or workup procedure.
Potential Causes & Solutions:
-
Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are extremely sensitive to moisture.[2] Water will rapidly decompose the reagent, reducing its effectiveness and generating HCl, which can complicate the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled or newly opened bottles of the chlorinating agent. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[2]
-
-
Inadequate Reaction Temperature or Time: The chlorination of the 4-hydroxy position on the quinazolinone ring is an activation-energy-demanding step. Insufficient heat or time will lead to an incomplete reaction.
-
Solution: The reaction typically requires heating at reflux.[3][4] For chlorination using SOCl₂ with a catalytic amount of DMF, refluxing for 4-6 hours is common.[4] When using POCl₃, temperatures between 90-120°C are often employed.[2][5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Inefficient Chlorinating Agent: While POCl₃ and SOCl₂ are standard, their efficiency can vary based on the substrate.
-
Solution: A combination of a chlorinating agent with a catalytic amount of N,N-Dimethylformamide (DMF) is often used to increase reactivity.[3][4] The DMF acts as a catalyst, forming a Vilsmeier-Haack type reagent in situ, which is a more potent chlorinating species. For particularly stubborn substrates, a combination of trichloromethylacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) can be an effective alternative.[6]
-
-
Product Hydrolysis During Workup: The 4-chloro group on the quinazoline ring is a good leaving group and is susceptible to nucleophilic substitution. Quenching the reaction with water or aqueous bases can hydrolyze the product back to the starting material (the 4-hydroxy quinazolinone).[2]
-
Solution: After the reaction is complete, remove the excess chlorinating agent under reduced pressure. The residue should then be co-evaporated with an anhydrous, high-boiling-point solvent like toluene to remove the last traces of the reagent.[3][4] The resulting solid can then be carefully dissolved in an anhydrous organic solvent (e.g., dichloromethane) and washed with a saturated aqueous sodium bicarbonate solution to neutralize acidity, followed by brine.[4] The key is to minimize the product's contact time with the aqueous phase.
-
Question 2: My final product is a dark, tarry substance instead of the expected solid. What is causing this and how can I prevent it?
The formation of dark-colored impurities is typically a sign of decomposition or side reactions occurring at high temperatures.
Potential Causes & Solutions:
-
Excessive Heat or Prolonged Reaction Time: The quinazoline ring, especially when activated with a methoxy group, can be sensitive to prolonged exposure to the harsh, acidic conditions of the chlorination reaction at high temperatures.[2]
-
Solution: Do not overheat the reaction beyond the recommended temperature range (typically 90-120°C). Use TLC to monitor the reaction closely and stop heating as soon as the starting material has been consumed. A gradual increase to the target temperature may also be beneficial.[2]
-
-
Impure Starting Material: Impurities in the 6-iodo-7-methoxyquinazolin-4(3H)-one starting material can degrade under the reaction conditions, leading to discoloration.
-
Solution: Ensure the precursor quinazolinone is of high purity before proceeding to the chlorination step. Recrystallize the intermediate if necessary to remove any residual reagents or byproducts from the previous cyclization step.
-
Question 3: I am struggling to purify the final product. Recrystallization gives a poor recovery, and the impurities seem to co-elute on my silica column.
Purification can be challenging due to the similar polarity of the product and certain byproducts, or potential degradation during the purification process itself.
Potential Causes & Solutions:
-
Hydrolysis on Silica Gel: Standard silica gel is slightly acidic and contains adsorbed water, which can cause the hydrolysis of the 4-chloro group back to the 4-hydroxy group during column chromatography.
-
Solution: Use a deactivated or neutral silica gel for chromatography. This can be prepared by washing the silica gel with a solvent system containing a small amount of a neutralising agent like triethylamine (e.g., 1% triethylamine in your eluent). Alternatively, switch to a different stationary phase, such as neutral alumina.
-
-
Inappropriate Recrystallization Solvent: The chosen solvent may not provide a sufficient solubility difference between the product and the impurities at different temperatures.
-
Solution: Experiment with a range of solvent systems. A common approach is to dissolve the crude product in a solvent in which it is highly soluble (like dichloromethane or chloroform) and then add a less polar "anti-solvent" (like hexanes or diethyl ether) until the solution becomes turbid, then allow it to cool slowly. A mixture of ethanol and ethyl acetate has also been reported for similar compounds.[7]
-
Frequently Asked Questions (FAQs)
What is the most common synthetic route for 4-Chloro-6-iodo-7-methoxyquinazoline?
The most prevalent pathway is a two-step synthesis starting from a substituted anthranilonitrile.
-
Step 1: Cyclization: The synthesis typically begins with a precursor like 2-amino-5-iodo-4-methoxybenzonitrile. This is cyclized to form the heterocyclic core, 6-iodo-7-methoxyquinazolin-4(3H)-one. This reaction is often achieved by heating the starting material in formamide or with formamidine acetate.
-
Step 2: Chlorination: The hydroxyl group at the 4-position of the quinazolinone intermediate is then replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding the final product.[8]
dot
Caption: General synthetic pathway for 4-Chloro-6-iodo-7-methoxyquinazoline.
What are the critical parameters to control during the chlorination step?
To maximize yield and purity, careful control over several parameters is essential. The table below summarizes the key variables and their recommended ranges based on analogous transformations.[2][3][4][7]
| Parameter | Reagent/Condition | Recommended Range | Rationale & Key Considerations |
| Chlorinating Agent | POCl₃ or SOCl₂ | 5-20 equivalents | A large excess is often used to act as both reagent and solvent. |
| Catalyst | N,N-Dimethylformamide (DMF) | Catalytic amount (e.g., 0.05 eq) | Significantly accelerates the reaction by forming a Vilsmeier intermediate. |
| Temperature | Reflux | 90 - 120 °C | Essential for driving the reaction to completion. Monitor via TLC to avoid decomposition from prolonged heating. |
| Reaction Time | TLC Monitoring | 4 - 12 hours | Reaction is complete when the starting quinazolinone spot is no longer visible on the TLC plate. |
| Atmosphere | Inert Gas (N₂ or Ar) | Anhydrous | Crucial for preventing the decomposition of the moisture-sensitive chlorinating agent.[2] |
How does the chlorination mechanism with POCl₃ work?
The chlorination of a 4-hydroxyquinazoline is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction.[2] The process can be visualized in the following steps:
dot
Caption: Simplified mechanism of 4-hydroxyquinazoline chlorination with POCl₃.
-
Activation: The lone pair of electrons on the hydroxyl group of the quinazolinone attacks the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: This leads to the formation of a phosphate ester intermediate, which is a much better leaving group than the original hydroxyl group.
-
Nucleophilic Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the carbon atom at the 4-position of the quinazoline ring.
-
Product Formation: This attack displaces the phosphate group, resulting in the formation of the desired 4-chloro-6-iodo-7-methoxyquinazoline.
By understanding these common pitfalls and the underlying chemical principles, researchers can significantly improve the yield and purity of their 4-Chloro-6-iodo-7-methoxyquinazoline synthesis, accelerating their research and development efforts.
References
- EvitaChem. 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline.
- BenchChem. 4-Chloro-6,7-dimethoxyquinazoline.
- ChemicalBook. 4-Chloro-6,7-dimethoxyquinazoline synthesis.
- BenchChem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
- PMC, NIH. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- PMC, NIH. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
- Sains Malaysiana. A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One.
- BenchChem. Commercial suppliers of 2-Amino-4-iodobenzonitrile.
- MySkinRecipes. 4-Chloro-6-iodo-7-methoxy-quinazoline.
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Google Patents. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
Sources
- 1. 4-Chloro-6-iodo-7-methoxy-quinazoline [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]
- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-6-iodo-7-methoxyquinazoline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Chloro-6-iodo-7-methoxyquinazoline via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 4-Chloro-6-iodo-7-methoxyquinazoline and why is its purity critical?
4-Chloro-6-iodo-7-methoxyquinazoline is a heterocyclic organic compound belonging to the quinazoline family.[1] Quinazolines are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds investigated for therapeutic applications, including anticancer agents.[2] The specific substitutions on this molecule—a chloro group at position 4, an iodo group at position 6, and a methoxy group at position 7—make it a versatile intermediate for synthesizing more complex drug candidates through reactions like nucleophilic substitution and cross-coupling.[1][2]
Purity is paramount because residual impurities, such as unreacted starting materials or byproducts from its synthesis (e.g., hydrolysis to the corresponding quinazolinone), can interfere with subsequent reactions, lead to the formation of undesired side products, and confound biological assay results.[3][4]
Q2: Why is recrystallization the preferred method for purifying this compound?
Recrystallization is a powerful purification technique for crystalline solids.[5][6] The method is based on the principle that the solubility of most solids in a given solvent increases with temperature.[7][8] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, which are either present in smaller quantities or have different solubility profiles, ideally remain dissolved in the cold solvent (mother liquor).[9][10] This technique is highly effective for removing small amounts of impurities from solid products, which is a common scenario after initial synthesis.[10]
Q3: What are the characteristics of an ideal solvent for this recrystallization?
Selecting the right solvent is the most critical step for a successful recrystallization.[8] The ideal solvent should exhibit the following properties:
-
Differential Solubility: The compound should be highly soluble at the solvent's boiling point but sparingly or insoluble at room temperature or below. This temperature-dependent solubility gradient is the driving force for crystallization and ensures a high recovery yield.[8][11]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[11]
-
Chemical Inertness: The solvent must not react with 4-Chloro-6-iodo-7-methoxyquinazoline.[12]
-
Volatility: The solvent should have a relatively low boiling point (ideally <100-120°C) to be easily removed from the purified crystals during the drying step.[13]
-
Safety: The solvent should have low toxicity and flammability.[12][13]
A patent for a structurally similar compound, 4-chloro-6,7-dimethoxyquinoline, specifies a recrystallization solvent system of ethanol and ethyl acetate, suggesting that polar aprotic or moderately polar protic solvents are a good starting point for investigation.[14]
Q4: What are the likely impurities I might encounter?
Impurities typically originate from the synthetic route. The synthesis of substituted 4-chloroquinazolines often involves the chlorination of a quinazolin-4(3H)-one precursor using reagents like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN).[2][15] Potential impurities include:
-
Unreacted Starting Material: The corresponding 6-iodo-7-methoxyquinazolin-4(3H)-one.
-
Hydrolysis Product: Exposure to moisture, especially at high temperatures or under non-neutral pH, can hydrolyze the reactive 4-chloro group back to the quinazolinone.[3]
-
Reagent-Derived Impurities: Residual phosphine oxides or other byproducts from the chlorination step.
-
Side-Reaction Products: Products from undesired reactions, which depend on the specific synthetic pathway used.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 4-Chloro-6-iodo-7-methoxyquinazoline.
Q5: My compound will not dissolve, even when I add a large amount of boiling solvent. What's wrong?
This indicates that you have chosen a poor solvent in which your compound is effectively insoluble even at high temperatures.
-
Causality: The intermolecular forces between the solvent molecules are stronger or significantly different from the forces they can form with your compound, preventing the crystal lattice from being broken down.
-
Solution: You must select a new solvent. Refer to the solvent selection table below and perform small-scale solubility tests in test tubes before attempting a bulk recrystallization.[16] Start with solvents of different polarities. For quinazolines, solvents like ethyl acetate, acetonitrile, ethanol, or toluene are often suitable candidates.[2][14]
Q6: After dissolving my compound and cooling the solution, no crystals have formed. What should I do?
This is a common issue that typically arises from two main causes: using too much solvent or the formation of a stable supersaturated solution.[17]
-
Causality: If too much solvent was added, the solution may not be saturated enough for crystals to form even when cold. Alternatively, the solution is supersaturated, but there are no nucleation sites to initiate crystal growth.[9]
-
Solutions (in order of preference):
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide an ideal surface for crystal nucleation.[9][18]
-
Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed" crystal acts as a template for further crystal growth.[18]
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Allow the solution to cool again slowly. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly, trapping impurities.[17]
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility. This should be done only after trying to induce nucleation at room temperature, as rapid cooling can lead to smaller, less pure crystals.[18]
-
Q7: My compound separated as an oil, not as crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[17][18] This is undesirable because the oil can trap impurities.
-
Causality: This often happens when a solution is highly concentrated or when the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by impurities that depress the melting point of the mixture.
-
Solutions:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period. This gives molecules time to orient themselves into a crystal lattice at a temperature below the compound's melting point.
-
If the problem persists, consider re-crystallizing from a different, lower-boiling point solvent.[17]
-
Q8: My final product is colored/discolored, but I expected a white or off-white solid. What happened?
Colored impurities are often highly conjugated organic molecules that are present in trace amounts.
-
Causality: These impurities may have solubility profiles similar to your target compound, causing them to co-precipitate.
-
Solution:
-
Charcoal Treatment: Dissolve the impure solid in the minimum amount of hot solvent. Add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. The charcoal adsorbs the colored impurities onto its high-surface-area matrix.
-
Hot Filtration: Perform a hot filtration to remove the charcoal.[7] This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[18]
-
Allow the filtered, colorless solution to cool and crystallize as usual.
-
Part 3: Data & Visualization
Table 1: Solvent Selection Guide for Recrystallization
This table provides properties of common laboratory solvents to aid in selecting an appropriate system for 4-Chloro-6-iodo-7-methoxyquinazoline. The best choice must be determined experimentally.
| Solvent | Boiling Point (°C) | Polarity | Notes & Potential Use |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. A mixture with ethyl acetate is a known system for similar molecules.[14] |
| Ethyl Acetate | 77 | Polar Aprotic | Good solvent for a wide range of polarities. Can be effective alone or in a mixed-solvent system. |
| Acetonitrile | 82 | Polar Aprotic | Can dissolve many quinazoline derivatives. |
| Toluene | 111 | Nonpolar | Useful if the compound is less polar. Its higher boiling point can sometimes lead to oiling out.[13] |
| Acetone | 56 | Polar Aprotic | Low boiling point makes it easy to remove, but many compounds are too soluble at room temperature. |
| Water | 100 | Very Polar Protic | Unlikely to be a good solvent on its own due to the compound's largely organic structure, but could be used as an anti-solvent. |
Diagram 1: Troubleshooting Workflow for Recrystallization
The following diagram outlines a logical workflow for troubleshooting common issues during the crystallization step.
Caption: Troubleshooting Decision Tree for Crystallization Issues.
Part 4: Experimental Protocol
Disclaimer: This protocol is a general guideline. Optimal solvent choice and volumes must be determined experimentally. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
1. Solvent Selection (Small Scale)
-
Place ~20-30 mg of the crude 4-Chloro-6-iodo-7-methoxyquinazoline into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, acetonitrile) dropwise at room temperature. A good candidate solvent will not dissolve the solid at this stage.[8]
-
Heat the tubes that did not show solubility at room temperature in a water or sand bath. Add the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool to room temperature, then place them in an ice bath. The best solvent is one that produces a large quantity of crystalline precipitate upon cooling.
2. Dissolution
-
Place the crude solid in an Erlenmeyer flask (its conical shape reduces solvent evaporation).
-
Add a small amount of the chosen solvent, just enough to create a slurry.
-
Heat the flask on a hot plate with stirring. Add the solvent in small portions, bringing the solution back to a boil after each addition, until the solid is completely dissolved. Note: Do not add excess solvent, as this will reduce your final yield.[8]
3. Hot Filtration (Optional, only if insoluble impurities or charcoal are present)
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Keep both the solution and the receiving flask hot.
-
Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.[18]
-
Rinse the first flask and the filter paper with a small amount of fresh, hot solvent to recover any residual product.
4. Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Once the flask has reached room temperature, you may place it in an ice bath for 15-30 minutes to maximize crystal formation.
5. Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor. Use minimal solvent to avoid re-dissolving your product.
6. Drying
-
Leave the crystals in the Büchner funnel with the vacuum running for several minutes to pull air through and partially dry them.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in the air, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
References
- 1. Buy 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline (EVT-13260378) [evitachem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. praxilabs.com [praxilabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 15. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 4-Anilinoquinazolines
Welcome to the Technical Support Center for the synthesis of 4-anilinoquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-anilinoquinazolines and what are its main challenges?
A1: A prevalent and versatile method for synthesizing 4-anilinoquinazolines involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline intermediate with a substituted aniline.[1][2] This key intermediate is typically prepared from the corresponding quinazolin-4(3H)-one, which can be synthesized through methods like the Niementowski reaction.[3][4] The primary challenges with this approach include the potential for hydrolysis of the reactive 4-chloroquinazoline back to the less reactive quinazolinone, difficulties in achieving efficient N-arylation with sterically hindered or electron-poor anilines, and the formation of dimeric or polymeric byproducts.[5][6]
Q2: My reaction to form the 4-anilinoquinazoline from 4-chloroquinazoline is sluggish and gives a low yield. What are the likely causes?
A2: Low yields in the final SNAr step can be attributed to several factors. The aniline nucleophile may be too electron-poor, reducing its reactivity.[1] Steric hindrance on either the aniline or the quinazoline can also impede the reaction.[6] Additionally, competitive hydrolysis of the 4-chloroquinazoline intermediate, if moisture is present, will consume the starting material and form the unreactive quinazolin-4(3H)-one.[7] Inadequate temperature or reaction time can also lead to incomplete conversion.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to the quinazolin-4(3H)-one. How can I prevent this?
A3: The formation of the quinazolin-4(3H)-one is a common issue arising from the hydrolysis of the 4-chloroquinazoline intermediate.[7] To mitigate this, it is crucial to conduct the reaction under strictly anhydrous conditions. This includes using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Promptly working up the reaction mixture and avoiding prolonged exposure to aqueous acidic or basic conditions during extraction can also minimize hydrolysis.
Q4: I am starting my synthesis from a 2-aminobenzonitrile. What are the common pitfalls with this starting material?
A4: While 2-aminobenzonitriles are versatile starting materials, they can be prone to dimerization, especially at elevated temperatures or under basic conditions.[8] This can lead to the formation of 2-(2-aminophenyl)-4-aminoquinazoline-type dimers. Careful control of reaction conditions and stoichiometry is essential to favor the desired intramolecular cyclization over intermolecular side reactions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed analysis of common side reactions, their underlying mechanisms, and actionable troubleshooting strategies.
Problem 1: Formation of Quinazolin-4(3H)-one by Hydrolysis
Symptoms:
-
A significant amount of a byproduct with a molecular weight corresponding to the replacement of the 4-chloro group with a hydroxyl group is observed.
-
The isolated product has poor solubility in many organic solvents, characteristic of the quinazolinone.
Causality and Mechanism: The C4 position of the 4-chloroquinazoline is highly electrophilic and susceptible to nucleophilic attack. In the presence of water, a nucleophilic substitution reaction occurs, leading to the formation of the thermodynamically stable quinazolin-4(3H)-one. This side reaction is often catalyzed by both acidic and basic conditions.
Solutions and Preventative Measures:
| Recommended Solution | Causality Behind the Choice | Expected Outcome |
| Use Anhydrous Conditions | Minimizes the presence of water, the primary reactant in the hydrolysis side reaction. | Reduced formation of the quinazolinone byproduct, leading to a higher yield of the desired 4-anilinoquinazoline.[5] |
| Inert Atmosphere | Prevents atmospheric moisture from entering the reaction vessel. | Enhanced protection against hydrolysis. |
| Prompt Work-up | Reduces the time the reaction mixture is exposed to aqueous conditions, especially during extractions. | Minimizes hydrolysis that can occur during the purification process. |
| Control of pH | Avoid strongly acidic or basic aqueous solutions during work-up, as both can catalyze hydrolysis. | Preservation of the 4-chloroquinazoline intermediate and the final product. |
Problem 2: Dimerization and Polymerization
Symptoms:
-
Observation of high molecular weight byproducts by mass spectrometry.
-
Formation of insoluble materials in the reaction mixture.
Causality and Mechanism: Dimerization can occur through various pathways. When using 2-aminobenzonitriles, intermolecular condensation can compete with the desired intramolecular cyclization, especially at high concentrations.[8] If bifunctional starting materials (e.g., diamines) are used, they can link two quinazoline units.
Troubleshooting Workflow:
Caption: Troubleshooting Dimer Formation.
Problem 3: Inefficient N-Arylation
Symptoms:
-
Low conversion of the 4-chloroquinazoline starting material.
-
Significant recovery of unreacted starting materials.
Causality and Mechanism: The SNAr reaction is sensitive to both electronic and steric effects. Electron-withdrawing groups on the aniline decrease its nucleophilicity, slowing down the reaction.[1] Steric hindrance, particularly from ortho-substituents on the aniline, can prevent the nucleophile from approaching the C4 position of the quinazoline.[6][9]
Solutions and Preventative Measures:
| Recommended Solution | Causality Behind the Choice | Expected Outcome |
| Increase Reaction Temperature | Provides the necessary activation energy to overcome electronic or steric barriers. | Improved reaction rates and higher conversion to the desired product. |
| Microwave-Assisted Synthesis | Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times, even with challenging substrates.[1] | Efficient formation of the 4-anilinoquinazoline, overcoming limitations of conventional heating. |
| Use a More Polar, High-Boiling Solvent | Solvents like isopropanol, n-butanol, or DMF can improve the solubility of reactants and allow for higher reaction temperatures. | Enhanced reaction kinetics and improved yields.[1] |
| Addition of a Mild Base | A non-nucleophilic base like diisopropylethylamine (DIPEA) can neutralize the HCl generated during the reaction, driving the equilibrium towards the product. | Increased product formation by preventing the protonation of the aniline nucleophile. |
Problem 4: Formation of N-Oxide Byproducts
Symptoms:
-
Observation of a byproduct with a mass 16 units higher than the expected product.
Causality and Mechanism: The nitrogen atoms in the quinazoline ring, particularly N1 and N3, are susceptible to oxidation, leading to the formation of N-oxides.[10][11][12] This can be caused by certain reagents or by exposure to atmospheric oxygen at elevated temperatures, especially in the presence of metal catalysts.
Solutions and Preventative Measures:
| Recommended Solution | Causality Behind the Choice | Expected Outcome |
| Inert Atmosphere | Excludes atmospheric oxygen, a potential oxidant. | Minimized formation of N-oxide byproducts.[5] |
| Use Stoichiometric Amounts of Oxidants | If an oxidant is required for a specific synthetic step, using an excess should be avoided. | Prevents over-oxidation of the quinazoline core. |
| Degas Solvents | Removes dissolved oxygen from the reaction medium. | Further reduces the potential for oxidation. |
Experimental Protocols
General Protocol for the Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazolines
This protocol outlines a general procedure for the SNAr reaction between a 4-chloroquinazoline and a substituted aniline.
Materials:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
Substituted aniline (1.1 - 1.5 eq)
-
Anhydrous isopropanol or other suitable high-boiling solvent
-
Diisopropylethylamine (DIPEA) (optional, 1.2 eq)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask equipped with a condenser and under an inert atmosphere, add the 4-chloroquinazoline and the substituted aniline.
-
Add anhydrous isopropanol to form a suspension.
-
If using, add DIPEA to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Workflow for Synthesis and Purification:
Caption: General Synthetic Workflow.
Protocol for Purification by Column Chromatography
Materials:
-
Crude 4-anilinoquinazoline
-
Silica gel
-
Appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)
Procedure:
-
Prepare a slurry of silica gel in the least polar eluent.
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-anilinoquinazoline.[13]
Protocol for Purification by Recrystallization
Materials:
-
Crude 4-anilinoquinazoline
-
Appropriate recrystallization solvent (a solvent in which the compound is sparingly soluble at room temperature and highly soluble when hot)
Procedure:
-
Place the crude product in a flask.
-
Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.[14]
References
- BenchChem. (2025).
- Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2098–2107.
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
- Syntheses of Some 4-Anilinoquinazoline Derivatives. (2006). Letters in Organic Chemistry, 3(3), 208-212.
- Reddy, T. S., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(8), 3046-3055.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2014). Molecules, 19(12), 20496-20508.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (2020).
- Szczepankiewicz, W., et al. (2000). Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes. Polish Journal of Chemistry, 74(11), 1593-1599.
- Wikipedia. (2023). Niementowski quinoline synthesis.
- Al-Obaid, A. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 853.
- Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 107-118.
- Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 179, 743-756.
- Niementowski Quinazoline Synthesis. (n.d.). Merck Index.
- Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-12.
- Synthesis of Quinazolinones and Quinazolines. (2017).
- chemeurope.com. (n.d.). Niementowski quinazoline synthesis.
- Khajavi, M. S., et al. (2012). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 3, 64.
- Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes. (2023).
- Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (2022).
- Cooper, G., & Stevens, M. F. G. (1980). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481.
- Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2098–2107.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry, 8, 595.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2022). Molecules, 27(22), 7985.
- Representative biologically active 4‐anilinoquinazoline derivatives. (2020).
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- N- and / or O- Alkylation of Quinazolinone Deriv
- Synthetic strategies for preparation of 4‐quinazolinone derivatives. (2023).
- Wang, Y., et al. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 90, 215-226.
- Fry, D. W., et al. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Journal of Biological Chemistry, 269(15), 11465-11470.
- Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(24), 7483-7487.
- “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. (2018). Molecules, 23(9), 2307.
- Bischler napieralski reaction. (2016). SlideShare.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (2020).
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry, 8, 595.
- Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. (2020). YouTube.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 234.
- Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. (2021).
- Purification of Organic Compounds by Flash Column Chrom
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
- Organic Chemistry Lab: Recrystalliz
Sources
- 1. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. benchchem.com [benchchem.com]
- 4. Niementowski_quinazoline_synthesis [chemeurope.com]
- 5. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides | MDPI [mdpi.com]
- 13. orgsyn.org [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
Removal of impurities from 4-Chloro-6-iodo-7-methoxyquinazoline
Welcome to the technical support guide for 4-Chloro-6-iodo-7-methoxyquinazoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the purification of this critical synthetic intermediate. The purity of this compound is paramount for the success of subsequent reactions, such as nucleophilic substitutions and palladium-catalyzed couplings, which are common in the synthesis of kinase inhibitors and other pharmaceuticals.[1] This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific issues you may encounter during the synthesis and purification of 4-Chloro-6-iodo-7-methoxyquinazoline.
Question 1: After the chlorination reaction of 6-iodo-7-methoxyquinazolin-4(3H)-one, my TLC plate shows a baseline, polar spot that persists even after initial purification. What is this impurity and how can I remove it?
Answer:
This highly polar impurity is almost certainly the unreacted starting material, 6-iodo-7-methoxyquinazolin-4(3H)-one . The conversion of the quinazolinone to the 4-chloroquinazoline using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can sometimes be incomplete.[2][3] The hydroxyl group of the quinazolinone makes it significantly more polar than the chlorinated product, causing it to have a much lower Retention Factor (Rf) on normal-phase silica TLC.
Causality:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion due to insufficient reagent, reaction time, or temperature.
-
Hydrolysis during Workup: The 4-chloro group is highly susceptible to hydrolysis.[4] Exposure to water or aqueous basic solutions (like sodium bicarbonate) during the workup can convert the product back into the quinazolinone starting material.
Solutions:
-
Drive the Reaction to Completion: Ensure you are using a sufficient excess of the chlorinating agent and that the reaction is heated for an adequate duration. Monitoring the reaction by TLC is crucial. The disappearance of the polar starting material spot is a key indicator of completion.
-
Anhydrous Workup: Minimize the product's contact with water. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately extract the product into a non-polar organic solvent like dichloromethane (DCM). Dry the organic layer thoroughly with a drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification Strategy - Column Chromatography: Flash column chromatography is the most effective method for removing the polar quinazolinone.[5] Due to the large difference in polarity, separation is generally straightforward. A gradient elution starting with a less polar solvent system (e.g., 100% Hexane or Petroleum Ether) and gradually increasing the polarity by adding ethyl acetate will effectively separate the desired product from the baseline starting material.
Question 2: My NMR and Mass Spec data look clean immediately after purification, but after storing the compound for a week, I see the re-emergence of the quinazolinone starting material. What is causing this degradation?
Answer:
This is a classic case of product instability due to hydrolysis. The 4-position on the quinazoline ring is electron-deficient, making the chloro-substituent an excellent leaving group. It is highly susceptible to nucleophilic attack by water, even atmospheric moisture, which will hydrolyze the product back to the thermodynamically stable 6-iodo-7-methoxyquinazolin-4(3H)-one.
Troubleshooting Logic for Product Instability
Caption: Troubleshooting workflow for post-purification instability.
Preventative Measures:
-
Inert Atmosphere: Always store the purified 4-Chloro-6-iodo-7-methoxyquinazoline under an inert atmosphere (Nitrogen or Argon).
-
Desiccation: Store the vial containing the product in a desiccator with a fresh drying agent to minimize exposure to atmospheric moisture.
-
Anhydrous Solvents: For subsequent reactions, ensure all solvents are rigorously dried and reactions are set up under an inert atmosphere.
Question 3: My mass spectrum shows a significant M+ peak around 290, but also a secondary peak at ~164 m/z. Is this a reaction byproduct?
Answer:
The expected mass for 4-Chloro-6-iodo-7-methoxyquinazoline (C₉H₆ClIN₂O) is approximately 335.9 g/mol . A peak around 290 is likely the mass of 4-chloro-6-iodoquinazoline, which lacks the methoxy group.[6] However, the peak you are observing at ~164 m/z corresponds to the mass of 4-Chloro-7-methoxyquinazoline . This is a deiodinated impurity.
Causality:
-
Harsh Reaction Conditions: Overly high temperatures or prolonged reaction times, especially in the presence of certain reagents or catalysts, can sometimes lead to dehalogenation.
-
Reductive Processes: Trace reducing agents in the reaction mixture could cause reductive deiodination. While less common, this is a known reaction for aryl iodides under specific conditions.
Solutions:
-
Reaction Optimization: Re-evaluate your reaction conditions. It may be possible to achieve the desired transformation under milder temperatures or with shorter reaction times.
-
Purification: The polarity difference between the iodo- and deiodo-compounds is small, making separation challenging.
-
High-Performance Flash Chromatography: Use a high-resolution silica column with a very shallow solvent gradient (e.g., Hexane/Ethyl Acetate, slowly increasing the ethyl acetate percentage by 0.5-1% increments) to achieve separation.[5]
-
Recrystallization: If a suitable solvent system can be found where the solubility of the two compounds differs significantly, recrystallization can be an effective method.[7] Experiment with solvent systems like ethanol/ethyl acetate or toluene.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended general purification methods for crude 4-Chloro-6-iodo-7-methoxyquinazoline?
The two most effective and widely used methods for purifying this compound are flash column chromatography and recrystallization.[5][7]
-
Flash Column Chromatography: This is the preferred method for removing impurities with significantly different polarities, such as the quinazolinone starting material. It offers high resolution and is adaptable to various scales.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product, especially if the crude material is already of reasonable purity (>90%). It is often used as a final polishing step after chromatography to obtain highly crystalline, analytically pure material. A mixed solvent system of ethanol and ethyl acetate has been noted in the preparation of similar compounds.[8]
FAQ 2: How do I select an appropriate solvent system for flash column chromatography?
The ideal solvent system is determined using Thin Layer Chromatography (TLC).
-
Spot a TLC Plate: Dissolve a small amount of your crude product in a solvent like DCM or Chloroform and spot it on a silica TLC plate.
-
Test Solvent Systems: Develop the plate in a series of solvent systems with varying polarities. Good starting points for quinazolines include mixtures of Petroleum Ether (or Hexanes) and Ethyl Acetate (EtOAc), or Dichloromethane (DCM) and Methanol (MeOH).
-
Target Rf Value: Aim for a solvent system that gives the desired product an Rf value of 0.25 - 0.35 . This Rf provides the optimal balance between separation and elution time on a column. Impurities should ideally be well-separated from the product spot (e.g., Rf < 0.1 or Rf > 0.5).
FAQ 3: Can you provide a standard protocol for recrystallization?
Certainly. Recrystallization purifies compounds based on their differential solubility in a hot versus cold solvent.[7]
Generalized Recrystallization Workflow
Caption: Step-by-step workflow for recrystallization.
-
Solvent Selection: Choose a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. For 4-chloro-quinazolines, systems like Ethanol/Ethyl Acetate or Toluene are good starting points.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the solvent portion-wise and heat the mixture to boiling with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Summary of Potential Impurities
| Impurity Name | Structure | Molar Mass ( g/mol ) | Common Analytical Signature |
| 6-iodo-7-methoxyquinazolin-4(3H)-one | C₉H₇IN₂O₂ | 318.07 | Baseline spot on normal-phase TLC; Presence of N-H and C=O signals in NMR/IR. |
| 4-Chloro-7-methoxyquinazoline | C₉H₇ClN₂O | 194.62 | Mass spec peak at ~194/196 m/z; Absence of iodine signal in applicable analyses. |
| Residual Solvents (e.g., Toluene, EtOAc) | Varied | Varied | Characteristic signals in ¹H NMR; Broad "greasy" appearance of the solid. |
References
-
Wang, H., et al. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link][2]
-
Kumar, V., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
-
Acta Scientific. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Retrieved from [Link]
-
S. R. B. Santos, et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Retrieved from [Link][1]
-
Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved from [8]
-
Zhao, X., et al. (2014). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from [Link]
-
G. S. Kumar, et al. (2023). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. Retrieved from [Link][9]
-
ResearchGate. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]
-
J. L. Leonard & S. A. Visser. (n.d.). The Deiodinases: Their Identification and Cloning of Their Genes. PMC - NIH. Retrieved from [Link][10]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-iodo-7-methoxy-1,4-dihydroquinazoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
-
A. C. Bianco, et al. (2009). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Retrieved from [Link][11]
-
ResearchGate. (2011). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodothyronine deiodinase. Retrieved from [Link][12]
-
HALO®. (n.d.). Application of Chromatography in the Food Industry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. Retrieved from [Link][6]
-
Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. Retrieved from [13]
-
HALO®. (n.d.). Separation of Triazine Pesticides on HALO® AQ-C18, 2.7 µm. Retrieved from [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. The Deiodinases: Their Identification and Cloning of Their Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 13. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
Preventing decomposition of 4-Chloro-6-iodo-7-methoxyquinazoline
Technical Support Center: 4-Chloro-6-iodo-7-methoxyquinazoline
Welcome to the technical support resource for 4-Chloro-6-iodo-7-methoxyquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this critical synthetic intermediate. As a multi-functionalized heterocyclic compound, its reactivity is key to its utility, but also presents specific handling and storage challenges. This document provides in-depth troubleshooting advice and preventative protocols grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for 4-Chloro-6-iodo-7-methoxyquinazoline?
A1: The decomposition of this molecule is primarily driven by three key structural features: the highly reactive 4-chloro substituent, the photolabile 6-iodo group, and the quinazoline ring's susceptibility to harsh pH conditions.
-
Nucleophilic Substitution at C4: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is the most common and rapid decomposition pathway. It readily reacts with nucleophiles such as water (hydrolysis), alcohols (alkoxylation), and amines, replacing the chloro group.[1][2] This reactivity is often exploited in synthesis but is a liability during storage and handling if nucleophilic species are present.[3]
-
Photodecomposition via C-I Bond Cleavage: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage by UV light.[4] Exposure to ambient laboratory light, especially over extended periods, can lead to the formation of radical species and result in de-iodination, yielding 4-chloro-7-methoxyquinazoline as a major impurity.[5]
-
Hydrolysis & Ring Instability: The quinazoline nucleus itself can be susceptible to hydrolysis and potential ring-opening, particularly when boiled in dilute acidic or alkaline solutions.[6][7] While stable in cold, dilute solutions, prolonged exposure to strong acids or bases should be avoided.[8]
Q2: I've just received my sample. What are the optimal long-term and short-term storage conditions?
A2: Proper storage is the single most effective way to prevent decomposition. We recommend a multi-layered approach to protect the compound from all primary degradation pathways.
| Parameter | Long-Term Storage (> 1 Month) | Short-Term Storage / In-Use (< 1 Month) | Rationale |
| Temperature | -20°C | 2-8°C | Reduces kinetic rate of all potential degradation reactions. While some quinazolines show good stability at room temperature, low temperature is a best practice to minimize any potential reactivity.[9][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas or tightly sealed under dry air | Prevents exposure to atmospheric moisture, which can cause hydrolysis at the C4-Cl position. |
| Light | Amber vial, stored in the dark | Amber vial, minimize exposure to direct light | Protects the photolabile C-I bond from cleavage.[4] |
| Form | Solid (as supplied) | Solid (as supplied) | Storing as a solid minimizes mobility and reactivity compared to solutions. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Tightly sealed glass vial with a PTFE-lined cap | Prevents moisture ingress and ensures no reaction with the container or cap liner. |
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter during your experiments, helping you diagnose the problem and implement corrective actions.
Problem 1: My TLC/LC-MS analysis shows a new, more polar spot/peak that wasn't there before.
-
Likely Cause: Hydrolysis of the 4-chloro group to a 4-hydroxy group (a quinazolinone). This is the most common impurity formed upon exposure to moisture. The resulting hydroxyl group significantly increases the compound's polarity.
-
Causality: The C4 position is electron-deficient and highly susceptible to attack by water. This reaction can occur slowly from atmospheric moisture or rapidly if the compound is dissolved in non-anhydrous solvents or exposed to aqueous workup conditions for prolonged periods.
-
Verification: The expected mass of the impurity would be (M-Cl+OH), a decrease of approximately 18.5 Da from the parent mass.
-
Preventative Protocol:
-
Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents (e.g., DMF, Dioxane, THF) for reactions and analysis.
-
Inert Atmosphere Handling: When weighing and preparing solutions, handle the solid under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).
-
Limit Aqueous Contact: During reaction workups, minimize the duration of contact with aqueous layers. Perform extractions quickly and ensure the organic layer is thoroughly dried with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal.
-
Problem 2: I see a new, less polar spot/peak in my analysis, and my reaction yield is low.
-
Likely Cause: De-iodination at the C6 position. The resulting 4-chloro-7-methoxyquinazoline is less polar than the starting material.
-
Causality: This is almost certainly due to photodecomposition. The energy from UV-Vis light, present in ambient lab lighting, can cleave the weak C-I bond.[4]
-
Verification: The expected mass of this impurity would be (M-I+H), a decrease of approximately 126 Da.
-
Preventative Protocol:
-
Protect from Light: At all stages—storage, weighing, reaction setup, and analysis—protect the compound from light. Use amber vials or wrap glassware in aluminum foil.
-
Work in a Dimly Lit Area: Avoid working with the compound in direct, bright sunlight or under strong overhead lights for extended periods.
-
Problem 3: My reaction mixture turned dark, and LC-MS shows multiple unknown products.
-
Likely Cause: Ring decomposition or polymerization due to incompatible pH or high temperature.
-
Causality: Quinazolines can be unstable under harsh conditions.[6] Strong acids or bases, especially when heated, can lead to complex degradation pathways, including ring-opening. Similarly, prolonged heating, even in neutral conditions, can promote decomposition.
-
Verification: It is often difficult to characterize the complex mixture of products. The key indicator is the significant loss of the starting material and the absence of simple, identifiable byproducts like the hydrolyzed or de-iodinated species.
-
Preventative Protocol:
-
Screen Reaction Conditions: If using strong acids or bases, run a small-scale test reaction at a lower temperature first to assess stability.
-
Buffer Your System: If possible, use buffered conditions to maintain a stable pH throughout the reaction.
-
Minimize Reaction Time & Temperature: Do not heat reactions longer or at higher temperatures than necessary. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the decomposition of 4-Chloro-6-iodo-7-methoxyquinazoline.
Caption: Troubleshooting flowchart for identifying decomposition pathways.
Experimental Protocols
Protocol 1: Aliquoting and Solution Preparation
This protocol is designed to minimize moisture and light exposure when preparing solutions for reactions.
-
Preparation: Move the sealed amber vial of 4-Chloro-6-iodo-7-methoxyquinazoline from cold storage to a desiccator and allow it to warm to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold solid.
-
Inert Environment: Perform all subsequent steps under a gentle stream of inert gas (argon or nitrogen) or inside a glovebox.
-
Weighing: Quickly weigh the desired amount of the solid into a clean, dry, oven-baked glass vial.
-
Solvent Addition: Using a syringe, add the required volume of anhydrous solvent to the vial.
-
Sealing: Immediately cap the vial with a PTFE-lined cap and seal with paraffin film for extra protection, especially if the solution will be used over several hours.
-
Storage of Solution: If the solution is not for immediate use, purge the headspace with inert gas, seal tightly, wrap in aluminum foil, and store at 2-8°C. Use within 24 hours for best results, as stability in solution is lower than in solid form.[9][10]
References
-
Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
Kareem, H. S., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. Available at: [Link]
-
Militaru, G., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]
-
Korytowski, W., & Grahn, M. F. (1991). The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. Photochemistry and Photobiology. Available at: [Link]
-
de Oliveira, R. B., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]
-
Aisyah, S., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Malaysian Journal of Chemistry. Available at: [Link]
-
Bongarzone, S., et al. (2018). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PMC. Available at: [Link]
- CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-6-iodoquinazoline in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. nbinno.com [nbinno.com]
- 4. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline (EVT-13260378) [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Lapatinib Intermediates
Introduction
Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2), making it a critical therapeutic agent in oncology, particularly for HER2-positive breast cancer.[1][2] The successful and efficient synthesis of Lapatinib on an industrial scale is highly dependent on the robust production of its key intermediates. Transitioning a synthetic route from the laboratory bench to a pilot plant or full-scale manufacturing facility presents numerous challenges, including maintaining yield and purity, ensuring process safety, and achieving economic viability.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides practical, in-depth answers to common questions and troubleshooting guidance for issues encountered during the scale-up of a pivotal Lapatinib intermediate, focusing on the construction of the core quinazoline structure and its subsequent functionalization.
Core Synthesis Pathway Overview
The synthesis of Lapatinib is a multi-step process. A common and effective route involves the initial construction of a substituted quinazoline core, which is then elaborated through cross-coupling and reductive amination reactions. The diagram below illustrates a representative pathway for forming a key aldehyde intermediate, which is a direct precursor to Lapatinib.[2][3]
Caption: Key synthetic steps for Lapatinib production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor when scaling up the synthesis of the N-[3-Chloro-4-{(3'-fluorobenzyloxy)phenyl}]-6-iodoquinazoline intermediate?
A1: When scaling this process, meticulous control over several parameters is essential to ensure reproducibility, safety, and product quality.
-
Temperature Control: During the chlorination step with reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride, the reaction is highly exothermic. Poor temperature control can lead to side reactions and the formation of difficult-to-remove, colored impurities. A robust reactor cooling system is non-negotiable.
-
Reagent Stoichiometry and Addition Rate: In the nucleophilic aromatic substitution (SNAr) step, the stoichiometry of the aniline and the base is critical. An excess of base can promote side reactions, while slow, controlled addition of reagents prevents temperature spikes and improves selectivity.
-
Solvent Selection and Purity: The choice of solvent impacts reaction kinetics, solubility of intermediates, and final product isolation. For instance, using isopropanol in the SNAr reaction often facilitates product precipitation upon completion, simplifying isolation.[2] The water content in solvents used for the Suzuki coupling must be carefully controlled, as it can affect catalyst activity and the stability of the boronic acid.
-
Mixing and Mass Transfer: As reactor volume increases, ensuring homogenous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and lower yields. The impeller design and agitation speed must be optimized for the specific reaction mass.
Q2: Are there "greener" or more sustainable alternatives for the hazardous reagents used in this synthesis?
A2: Yes, significant research has focused on improving the sustainability of the Lapatinib synthesis.[3][4]
-
Chlorination: While effective, POCl₃ is highly corrosive and produces significant acidic waste. Milder reagents like oxalyl chloride or thionyl chloride can be used, often in catalytic amounts, reducing waste streams.
-
Cross-Coupling: The original synthesis often employed Stille coupling, which uses toxic organostannane (organotin) reagents.[3] This has been largely superseded by the Suzuki-Miyaura reaction, which uses less toxic boronic acids.[3][5] Further improvements include using highly efficient palladium catalysts at very low loadings (ppm levels) and performing the reaction in more environmentally benign solvents like water.[4]
-
Reductive Amination: Traditional methods may use stoichiometric hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃). A greener alternative is catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C), which produces only water as a byproduct.[3] This approach is highly atom-efficient but requires specialized high-pressure reactor systems.
Q3: What level of purity is required for the key intermediates, and what are the common impurities?
A3: A purity of >99% (as determined by HPLC) is highly desirable for the N-[3-Chloro-4-{(3'-fluorobenzyloxy)phenyl}]-6-iodoquinazoline intermediate before proceeding to the Suzuki coupling.[6] Common impurities include:
-
Unreacted starting materials (4-chloro-6-iodoquinazoline or the aniline derivative).
-
Bis-quinazoline species, where a second molecule of the aniline displaces the chloro group on another quinazoline molecule.
-
Hydrolysis products, such as 6-iodoquinazolin-4-one, if moisture is present during the SNAr reaction or workup. Controlling these impurities is crucial because they can interfere with the subsequent Suzuki coupling by poisoning the palladium catalyst or leading to the formation of new, difficult-to-separate byproducts.
Troubleshooting Guide
Problem: My yield is consistently low (<75%) in the nucleophilic aromatic substitution (SNAr) step at pilot scale.
-
Potential Cause 1: Incomplete Reaction. On a larger scale, reaction times may need to be extended due to mass transfer limitations. A small-scale lab reaction might be complete in 4 hours, but the pilot-scale batch may require 6-8 hours.
-
Solution: Implement in-process controls (IPCs) using HPLC or TLC. Take samples from the reactor every 1-2 hours to monitor the disappearance of the limiting starting material (typically the 4-chloro-6-iodoquinazoline). Do not proceed with the workup until the starting material is <1% of the total peak area.
-
-
Potential Cause 2: Poor Solubility of Reactants. As the reaction progresses, the product often begins to crystallize out of the solution. If this happens too early or too rapidly, it can trap unreacted starting materials within the solid matrix, effectively stopping the reaction.
-
Solution: Re-evaluate your solvent system or reaction temperature. Increasing the reaction temperature slightly (e.g., from 70°C to 80°C in isopropanol) can keep reactants and intermediates in solution longer. Alternatively, increasing the solvent volume (e.g., from 5 volumes to 7 volumes) can improve solubility, though this has implications for process efficiency.
-
-
Potential Cause 3: Degradation of Starting Materials or Product. The aniline derivative can be sensitive to oxidation, and the product may be unstable under prolonged heating in the presence of excess base.
-
Solution: Ensure the reaction is run under an inert atmosphere (nitrogen or argon) to prevent oxidation. Optimize the amount of base used; only a slight excess is typically needed. Perform a lab-scale study to assess the stability of the product under the reaction conditions over an extended period (e.g., 24 hours) to determine if degradation is a significant factor.
-
Problem: The Suzuki-Miyaura coupling reaction is sluggish and generates significant debromination/deiodination impurities.
-
Potential Cause 1: Catalyst Deactivation. The palladium catalyst is sensitive to oxygen and impurities. Oxygen can oxidize the active Pd(0) species to an inactive Pd(II) state. Impurities containing sulfur or other coordinating groups carried over from previous steps can poison the catalyst.
-
Solution: Thoroughly degas all solvents and the reaction mixture by sparging with nitrogen or argon for at least 30-60 minutes before adding the palladium catalyst. Ensure the purity of the iodoquinazoline intermediate is high, as described in the FAQ section.
-
-
Potential Cause 2: Incorrect Choice of Base or Solvent. The choice of base is critical for the transmetalation step of the Suzuki cycle. A base that is too weak may not activate the boronic acid effectively, while a base that is too strong can promote side reactions.
-
Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective bases. The solvent system must be able to dissolve both the organic substrate and the inorganic base to some extent. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Refer to the data table below for optimized conditions reported in the literature.[3]
-
-
Potential Cause 3: Low Reaction Temperature. While higher temperatures can sometimes lead to degradation, Suzuki couplings often require sufficient thermal energy to proceed at a reasonable rate.
-
Solution: Most Suzuki couplings for this system run effectively between 80-100°C. If the reaction is sluggish at 80°C, consider carefully increasing the temperature to 90°C while monitoring for impurity formation via IPC.
-
Problem: After the Suzuki coupling, I am struggling to remove residual palladium to acceptable levels (<10 ppm).
-
Potential Cause 1: Use of a Homogeneous Catalyst. Homogeneous catalysts like Pd(OAc)₂ with phosphine ligands can be very difficult to remove completely.
-
Solution 1 (Process Change): Switch to a heterogeneous catalyst like palladium on carbon (Pd/C).[5][7] Pd/C can be removed by simple filtration at the end of the reaction, which is a much more scalable and effective method for palladium removal.
-
Solution 2 (Scavenging): If using a homogeneous catalyst is unavoidable, use a scavenger. After the reaction is complete, the mixture can be treated with a scavenger resin or activated carbon, which binds to the palladium. The scavenger is then filtered off. Common scavengers include silica-based materials functionalized with thiols or amines. Multiple treatments may be necessary.
-
Optimized Experimental Protocols
Protocol 1: Scale-Up Synthesis of N-[3-Chloro-4-{(3'-fluorobenzyloxy)phenyl}]-6-iodoquinazoline (SNAr Reaction)
This protocol is adapted from established literature procedures and is intended for process development.[2]
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 4-chloro-6-iodoquinazoline (1.0 eq).
-
Solvent and Reagent Addition: Add isopropanol (7 volumes, i.e., 7 L for every 1 kg of starting material). Begin agitation. Add 3-chloro-4-(3'-fluorobenzyloxy)-aniline (1.05 eq).
-
Heating and Monitoring: Heat the mixture to 75-80°C. The mixture should become a clear solution before the product begins to precipitate. Monitor the reaction progress by HPLC every 2 hours.
-
Reaction Completion: The reaction is considered complete when the area % of 4-chloro-6-iodoquinazoline is less than 1.0%. This typically takes 5-8 hours.
-
Cooling and Isolation: Once complete, cool the reaction mixture slowly to 20-25°C over 2-3 hours to allow for controlled crystallization.
-
Filtration and Washing: Filter the resulting slurry. Wash the filter cake with fresh, cold isopropanol (2 x 2 volumes).
-
Drying: Dry the solid product under vacuum at 50-60°C until a constant weight is achieved.
-
Quality Control: Analyze the final product for purity (>99% by HPLC), identity (NMR, MS), and residual solvent content. Expected Yield: 85-95%.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling
This protocol is based on sustainable chemistry principles, aiming to minimize catalyst loading and use greener solvents.[3][8]
-
Reactor Setup: To a nitrogen-purged reactor, add N-[3-Chloro-4-{(3'-fluorobenzyloxy)phenyl}]-6-iodoquinazoline (1.0 eq), 5-formyl-2-furanboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 10:1 v/v, 10 volumes total). Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.01 mol%) as the catalyst precursor. Note: The extremely low catalyst loading is a key feature of this optimized process and requires high-purity starting materials.
-
Heating and Monitoring: Heat the reaction to 90°C with vigorous stirring. Monitor by HPLC for the disappearance of the iodo-intermediate. The reaction is typically complete in 4-6 hours.
-
Workup and Isolation: After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer with brine (2 x 3 volumes).
-
Crystallization: Concentrate the organic layer under vacuum and crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure Lapatinib aldehyde intermediate.
-
Drying and QC: Dry the product under vacuum and analyze for purity, identity, and residual palladium content. Expected Yield: >90%.
Data Presentation: Suzuki Coupling Optimization
The following table summarizes data adapted from literature, showcasing the optimization of the Suzuki coupling reaction. This demonstrates how systematic evaluation of parameters can lead to a more efficient and sustainable process.[3]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (1.0) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | (dppf)PdCl₂ (1.0) | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 3 | Pd(OAc)₂ (0.1) | K₃PO₄ | Toluene/H₂O | 90 | 91 |
| 4 | Pd(OAc)₂ (0.01) | K₂CO₃ | Toluene/H₂O | 90 | 94 |
This table illustrates that by optimizing the catalyst, base, and solvent, the catalyst loading could be dramatically reduced from 1.0 mol% to 0.01 mol% while simultaneously improving the reaction yield, representing a significant process improvement in terms of cost and sustainability.
References
- WO2010017387A2 - Lapatinib intermediates.
- An In-depth Technical Guide to the Chemical Structure and Synthesis of Lapatinib Ditosyl
- WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
- Patent of Fresenius Kabi Oncology Ltd.
- Assessing a sustainable manufacturing route to lap
- Practical synthesis of lapatinib.
- Practical synthesis of lapatinib. Journal of China Pharmaceutical University.
- An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry (RSC Publishing).
- Process for the preparation of lapatinib.
- The Chemistry Behind Lapatinib: An Intermediate's Role. NINGBO INNO PHARMCHEM CO.,LTD.
- Assessing a Sustainable Manufacturing Route to Lapatinib.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
Sources
- 1. benchchem.com [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 4. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2010017387A2 - Lapatinib intermediates - Google Patents [patents.google.com]
- 7. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed N-arylation of 4-chloroquinazolines
Welcome to the technical support center for the N-arylation of 4-chloroquinazolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:
-
Reagent Quality: Ensure that
Technical Support Center: HPLC Purity Analysis of 4-Chloro-6-iodo-7-methoxyquinazoline
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-6-iodo-7-methoxyquinazoline. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for purity assessment of this pharmaceutical intermediate. Here, we will move beyond simple protocols to explain the scientific rationale behind the analytical choices, empowering you to develop, optimize, and troubleshoot your methods effectively.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Before initiating method development, it is crucial to understand the physicochemical properties of the analyte, as these characteristics dictate the entire chromatographic strategy.[1][2]
Q1: What are the key chemical properties of 4-Chloro-6-iodo-7-methoxyquinazoline that influence HPLC method development?
A1: Understanding the molecule's structure is the first step. 4-Chloro-6-iodo-7-methoxyquinazoline is a heterocyclic compound with several key features that guide our analytical approach:
-
Quinazoline Core: The quinazoline ring system contains two nitrogen atoms, making the molecule basic. The pKa of the quinazoline nucleus is generally in the range of 3-5, meaning its ionization state is highly dependent on the mobile phase pH.[3][4][5] To ensure good peak shape and consistent retention, operating at a pH that keeps the analyte in a single ionic form (either fully protonated or fully neutral) is critical.[6]
-
Hydrophobicity (LogP): The presence of a chloro and a large iodo group, in addition to the aromatic rings, makes the molecule relatively non-polar and hydrophobic. This strongly suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode.[2]
-
UV Absorbance: The quinazoline ring system is a strong chromophore. It typically exhibits two main UV absorption bands, one around 240–300 nm and another at a longer wavelength of 310–425 nm.[7][8] This provides excellent sensitivity for UV detection. A wavelength maximum (λmax) should be chosen where both the main compound and potential impurities show significant absorbance. A good starting point for detection is often around 254 nm or a determined λmax from a UV scan.
Q2: I'm starting from scratch. How do I select an appropriate column and mobile phase?
A2: For a hydrophobic, basic compound like this, a systematic approach is best:
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the ideal starting point.[2] Opt for a high-purity, end-capped silica column to minimize unwanted interactions between the basic nitrogen atoms of your analyte and residual acidic silanols on the silica surface, which can cause significant peak tailing. A standard dimension like 4.6 x 150 mm with 3.5 or 5 µm particles is suitable for initial development.
-
Mobile Phase Selection:
-
Organic Solvent: Acetonitrile is generally the preferred organic modifier over methanol for aromatic compounds as it often provides sharper peaks and lower backpressure.
-
Aqueous Phase & pH Control: Given the basic nature of the analyte, controlling the mobile phase pH is non-negotiable. An acidic mobile phase (pH 2.5-3.5) is recommended. This ensures the quinazoline nitrogens are fully protonated, leading to sharp, symmetrical peaks. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.[1]
-
Q3: What are the likely impurities I should be looking for?
A3: Impurities can originate from the synthetic route or degradation. For this molecule, you should anticipate:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Compounds from intermediate steps of the synthesis, such as a version of the molecule without the chloro or iodo group.
-
Isomers: Positional isomers where the chloro or iodo group is attached at a different position on the ring.
-
Degradation Products: Hydrolysis of the 4-chloro group to a 4-hydroxy group (a quinazolinone) is a common degradation pathway. These will be more polar and thus elute earlier in a reversed-phase system.
Section 2: Recommended Starting HPLC Protocol
This protocol is designed as a robust starting point for your method development. Optimization will likely be necessary to achieve the desired resolution for your specific impurity profile.
Experimental Protocol: Baseline Purity Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Detection: Diode Array Detector (DAD) or UV Detector at 254 nm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved.
Table 1: Recommended Gradient Elution Profile
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Curve |
| 0.0 | 90 | 10 | Initial |
| 20.0 | 10 | 90 | Linear |
| 25.0 | 10 | 90 | Linear |
| 25.1 | 90 | 10 | Linear |
| 30.0 | 90 | 10 | Linear |
This gradient starts with a high aqueous content to retain polar impurities and gradually increases the organic content to elute the main analyte and any non-polar impurities.
Section 3: Troubleshooting Guide (Q&A Format)
Even with a solid starting method, challenges can arise. This section addresses the most common issues encountered during analysis.
Problem Area: Poor Peak Shape
Q: My main peak for 4-Chloro-6-iodo-7-methoxyquinazoline is tailing severely. What is the cause and how do I fix it?
A: Peak tailing for basic compounds is a classic problem in HPLC.[9] The primary cause is secondary interactions between the protonated basic analyte and deprotonated (ionized) silanol groups on the silica surface of the HPLC column.
Solutions, from simplest to most complex:
-
Confirm Mobile Phase pH: The most common culprit. Ensure your mobile phase is sufficiently acidic (pH < 3.5) to fully protonate your analyte AND suppress the ionization of the silanol groups. Remake the mobile phase fresh.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[10] Reduce your injection concentration or volume by half and observe the effect on peak shape.
-
Use a High-Purity, End-Capped Column: If you are using an older "Type A" silica column, it will have a higher concentration of acidic silanols. Switch to a modern, high-purity "Type B" silica column with robust end-capping.
-
Consider a Different Column Chemistry: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl phase, can offer alternative selectivity and reduce silanol interactions.[11]
Problem Area: Poor Resolution
Q: I see a small shoulder on my main peak, indicating a co-eluting impurity. How can I improve the separation?
A: Improving resolution (Rs) requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention (k).[12][13]
Strategies to Improve Resolution:
-
Optimize the Gradient: A shallower gradient provides more time for separation.[6][11] If the impurity is eluting very close to the main peak, decrease the rate of change of the organic solvent in that region of the chromatogram. For example, change the gradient slope from 5%/min to 2%/min.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) is a powerful tool to alter selectivity (α).[14] The different solvent properties will change the interactions with your analytes and the stationary phase, potentially separating the co-eluting peaks.
-
Adjust Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity, leading to sharper peaks.[12][13] It can also slightly alter selectivity. Try increasing the temperature from 30 °C to 40 °C.
-
Increase Column Efficiency (N): Use a column with a smaller particle size (e.g., 3.5 µm instead of 5 µm) or a longer column (e.g., 250 mm instead of 150 mm).[13] Be aware that both options will result in higher backpressure.
Problem Area: System Instability
Q: My retention times are drifting to earlier times with each injection. What's causing this?
A: Retention time drift is a common sign of a system that is not fully equilibrated or is experiencing a change in conditions.[15][16]
Common Causes and Solutions:
-
Insufficient Column Equilibration: The most frequent cause. Before the first injection, and between gradient runs, the column must be fully returned to the initial mobile phase conditions.[16] For a 150 mm column at 1 mL/min, a 5-10 minute re-equilibration time is standard. Ensure your gradient program includes sufficient equilibration time.[16]
-
Mobile Phase Composition Change: If the mobile phase is not well-sealed, the more volatile organic component (acetonitrile) can evaporate over time, leading to a stronger (more aqueous) mobile phase and longer retention times.[16][17] Conversely, absorption of CO2 can change the pH of unbuffered mobile phases. Always use fresh mobile phase and keep solvent bottles capped.
-
Temperature Fluctuations: If the column compartment is not temperature-controlled, ambient lab temperature changes can cause retention times to shift.[15] Always use a column oven set to a stable temperature.
-
System Leaks: A very small, often invisible, leak in the system can cause flow rate fluctuations and retention time drift.[17] Carefully inspect all fittings for any signs of moisture.
Q: My baseline is very noisy. How can I get a cleaner signal?
A: A noisy baseline can be chemical or electronic in origin and can severely impact the accurate quantification of small impurity peaks.
Troubleshooting Steps:
-
Check Solvent Quality and Preparation: Ensure you are using high-purity, HPLC-grade solvents.[18][19] Always filter aqueous mobile phases and ensure all solvents are properly degassed to prevent air bubbles from entering the detector flow cell.[18][20]
-
Clean the System: Contamination in the mobile phase, pump, or detector cell can cause noise.[19][21] Flush the system with a strong solvent like isopropanol.
-
Inspect the Detector Lamp: A failing UV lamp can be a source of significant noise.[20] Check the lamp energy and usage hours; replace it if necessary.
-
Isolate the Source: To determine if the noise is coming from the column or the system, replace the column with a union and run the mobile phase directly to the detector. If the noise disappears, the column is the source (likely contaminated).[21] If the noise persists, the issue is with the pump or detector.
Section 4: Visualized Workflows
Diagrams can simplify complex troubleshooting logic and scientific principles.
Caption: A systematic workflow for troubleshooting common HPLC issues.
Caption: Impact of mobile phase pH on the ionization and peak shape of a basic quinazoline.
References
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Dolan, J. W., & Snyder, L. R. (n.d.).
- uHPLCs. (2025). Retention Time Drift in HPLC: Causes, Corrections, and Prevention.
- Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Welch Materials. (2025). [Readers Insight] Retention Time Drifts: Why Do They Occur?.
- uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column.
- uHPLCs. (2025). How to Troubleshoot Baseline Noise in HPLC.
- Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift.
- Mastelf. (2025). How to Improve HPLC Resolution: Key Factors for Better Separation.
- BenchChem. (n.d.). Strategies for improving resolution of closely eluting compounds.
- Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
- Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Conquer Scientific. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile....
- Dolan, J. W. (2016, April 1). Retention Time Drift—A Case Study.
- PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips.
- EvitaChem. (n.d.). Buy 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline (EVT-13260378).
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- PMC. (2021, April 19). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
- ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)....
- Digital Archive. (n.d.). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES.
- ResearchGate. (n.d.). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
- Pharma Approach. (2024). HPLC Method Development Steps For Pharmaceuticals: How To Make.
- ResearchGate. (n.d.). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g).
- PubChem. (n.d.). 4-Chloro-6-iodoquinazoline.
- World Journal of Pharmaceutical and Medical Research. (2023).
- PubChem. (n.d.). 4-Chloro-6-iodo-7-methoxy-1,4-dihydroquinazoline.
- SpectraBase. (n.d.). Quinazoline - Optional[UV-VIS] - Spectrum.
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
- PubMed. (n.d.).
- BenchChem. (n.d.). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
- International Journal of Scientific & Engineering Research. (n.d.).
- ChemicalBook. (n.d.). 4-CHLORO-7-IODO-6-METHOXYQUINOLINE | 1268520-28-0.
- Lirias - KU Leuven. (1976). The identification of quinazolines on the illicit market.
- PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives.
- Frontiers. (n.d.).
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromtech.com [chromtech.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. uhplcs.com [uhplcs.com]
- 16. welch-us.com [welch-us.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. uhplcs.com [uhplcs.com]
- 19. phenomenex.com [phenomenex.com]
- 20. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 21. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Chloro-6-iodo-7-methoxyquinazoline
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-chloro-6-iodo-7-methoxyquinazoline. This versatile intermediate is a cornerstone in the synthesis of numerous targeted therapies, most notably as a key precursor to tyrosine kinase inhibitors like Lapatinib. Its dihalogenated nature presents both an opportunity for sequential, site-selective functionalization and a challenge in achieving high-yield, clean conversions.
This guide is structured to provide not just protocols, but a deep dive into the 'why' behind catalyst and condition selection. We will explore the differential reactivity of the C6-I and C4-Cl bonds and provide troubleshooting frameworks for the common hurdles encountered during palladium-catalyzed cross-coupling reactions.
Understanding the Reactivity Landscape
The key to successfully functionalizing 4-chloro-6-iodo-7-methoxyquinazoline lies in exploiting the differential reactivity of the two halogen atoms. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond. This inherent reactivity difference (C-I > C-Br >> C-Cl) is the foundation for achieving chemoselectivity.[1][2]
-
Position C6 (Iodo): This is the primary site for initial cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. Under standard palladium catalysis conditions, the C-I bond will react preferentially, leaving the C-Cl bond intact for subsequent transformations.
-
Position C4 (Chloro): This position is less reactive in typical C-C couplings but is primed for nucleophilic aromatic substitution (SNAr) or more forceful C-N couplings like the Buchwald-Hartwig amination, often at elevated temperatures.[3][4]
The following diagram illustrates the strategic approach to the sequential functionalization of this substrate.
Frequently Asked Questions (FAQs)
Q1: Which reaction should I perform first, C6 or C4 functionalization?
Always target the C6-iodo position first. The conditions required for Suzuki, Sonogashira, or Heck coupling at the C6 position are generally mild enough not to disturb the C4-chloro bond. Attempting to first functionalize the C4 position would require more forcing conditions that would likely lead to a mixture of products from reactions at both halogen sites.
Q2: What is the most significant side reaction to be aware of?
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common parasitic reaction.[5] This is particularly a concern at the more reactive C6-iodo position but can also occur at the C4-chloro site under harsh conditions. It is often promoted by moisture or other proton sources in the reaction mixture.
Q3: Can I use the same catalyst for both the C6 and C4 couplings?
While possible, it's often more efficient to use different catalyst systems optimized for each specific transformation. For instance, a simple Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst may be sufficient for a Sonogashira coupling at C6, whereas a Buchwald-Hartwig amination at C4 will likely require a more specialized catalyst system with bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) to facilitate the more challenging C-N bond formation.[6][7]
Q4: My reaction is sluggish. Should I just increase the temperature?
While increasing the temperature can improve reaction rates, it should be done cautiously. Higher temperatures can lead to catalyst decomposition (formation of palladium black) and an increase in side reactions like hydrodehalogenation.[5] Before resorting to higher temperatures, it is advisable to screen different ligands, bases, and solvents, as these can have a more profound and selective impact on reaction efficiency.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Yield in C6 Suzuki or Sonogashira Coupling
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species is crucial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing effectively in situ. Solutions: • Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can oxidize the Pd(0) catalyst.[8] • Use freshly opened or properly stored catalysts and ligands. Phosphine ligands are susceptible to oxidation.[8] • Consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst. |
| Inefficient Transmetalation | In Suzuki coupling, the transfer of the organic group from the boronic acid to the palladium center can be a rate-limiting step. Solutions: • Base Selection is Critical: The base activates the boronic acid. Switch to a stronger or more soluble base. For example, if K₂CO₃ is not effective, consider Cs₂CO₃ or K₃PO₄.[9] • Solvent System: A biphasic system (e.g., Toluene/Water, Dioxane/Water) is often used to facilitate the interaction of organic and inorganic reagents. Ensure vigorous stirring.[10] |
| Protodeboronation (Suzuki) | This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to a hydrodehalogenated arene byproduct. Solutions: • Use anhydrous solvents and ensure your base is not overly hydrated. • Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can lead to purification issues. |
| Homocoupling (Sonogashira) | The terminal alkyne can couple with itself (Glaser coupling), especially in the presence of oxygen and a copper co-catalyst. Solutions: • Rigorously degas your solvents and reaction mixture. • Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst/ligand system.[11] |
Issue 2: Hydrodehalogenation at C6 or C4
| Potential Cause | Explanation & Troubleshooting Steps |
| Hydrogen Source | The proton for hydrodehalogenation can come from various sources. Solutions: • Solvent: Ensure you are using anhydrous solvents. Water is a common culprit. • Base: Some bases can act as hydrogen donors. Ensure high purity. • Amine (Buchwald-Hartwig): Ensure the amine is of high purity as impurities can be hydrogen sources.[5] |
| Catalyst/Ligand System | Certain ligands, particularly bulky, electron-rich phosphines, can sometimes promote hydrodehalogenation. Solutions: • Screen different ligands. If using a highly electron-rich ligand leads to significant hydrodehalogenation, try a slightly less donating one. |
| High Temperature | Elevated temperatures can increase the rate of this side reaction. Solutions: • Run the reaction at the lowest temperature that allows for a reasonable conversion rate. It may be better to have a longer reaction time at a lower temperature than a fast, messy reaction at a high temperature. |
Issue 3: Double Reaction or Lack of Selectivity
| Potential Cause | Explanation & Troubleshooting Steps |
| Reaction Conditions Too Harsh | The conditions for the initial C6 coupling are too forcing and are beginning to activate the C4-Cl bond. Solutions: • Lower Temperature: Reduce the reaction temperature. Suzuki and Sonogashira couplings at the iodo position can often be achieved at moderate temperatures (e.g., 80-90 °C). • Weaker Base: Use a milder base (e.g., Na₂CO₃ instead of K₃PO₄) for the initial coupling. |
| Catalyst System Too Active | Highly active catalyst systems designed for aryl chlorides might show reduced selectivity. Solutions: • For the initial C-I coupling, a less active, more traditional catalyst like Pd(PPh₃)₄ may provide better selectivity than a highly active Buchwald or NHC system. |
Recommended Catalyst Systems & Protocols
The following tables provide starting points for catalyst and condition selection based on literature precedents, particularly from the synthesis of Lapatinib and related structures.[12][13][14]
Table 1: Selective C6-Suzuki Coupling
| Component | Recommendation | Rationale & Comments |
| Palladium Source | Pd/C (heterogeneous) or Pd(OAc)₂ (homogeneous) | Pd/C is advantageous for ease of removal post-reaction, which is beneficial for large-scale synthesis.[1] Pd(OAc)₂ with a suitable ligand is a common choice for smaller scale reactions. |
| Ligand | PPh₃ (Triphenylphosphine) | A standard, cost-effective ligand that is often sufficient for the reactive C-I bond. |
| Base | K₂CO₃ or Cs₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation.[9] |
| Solvent | Isopropanol, DMF, or Toluene/Water | The choice depends on the solubility of the specific boronic acid. A patent for Lapatinib synthesis describes a Suzuki coupling in an organic solvent.[13] |
| Temperature | 80 - 100 °C | Sufficient to promote the reaction without significant decomposition or side reactions. |
Protocol: General Procedure for Selective C6-Suzuki Coupling
-
To a dry reaction vessel, add 4-chloro-6-iodo-7-methoxyquinazoline (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered K₂CO₃ (2.0 eq.).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ at 2-5 mol%) and ligand (e.g., PPh₃ at 4-10 mol%).
-
Add the degassed solvent (e.g., DMF, ~0.2 M concentration) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 2: Selective C4-Buchwald-Hartwig Amination (on C6-functionalized intermediate)
| Component | Recommendation | Rationale & Comments |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) precatalysts for C-N coupling.[6] |
| Ligand | BINAP, Xantphos, or other bulky, electron-rich biaryl phosphine ligands | Essential for facilitating the challenging oxidative addition to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.[7] |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is very common, but K₃PO₄ or Cs₂CO₃ can be effective and are sometimes more compatible with sensitive functional groups.[15] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are required. |
| Temperature | 90 - 110 °C | Higher temperatures are generally needed for the less reactive C-Cl bond compared to the C-I bond. |
Protocol: General Procedure for C4-Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the 4-chloro-6-substituted-7-methoxyquinazoline (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).
-
Seal the flask, evacuate, and backfill with an inert gas (repeat 3 times).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., BINAP, 2-6 mol%).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Catalyst Selection Logic
The choice of catalyst is not arbitrary. It is a reasoned decision based on the specific bond being formed and the electronic nature of the substrates. The following decision tree provides a simplified guide for catalyst selection in the context of this specific molecule.
By understanding the principles of selective reactivity and employing a systematic approach to troubleshooting, researchers can confidently and efficiently utilize 4-chloro-6-iodo-7-methoxyquinazoline to build complex molecular architectures for drug discovery and development.
References
- Google Patents. (n.d.). Process for the preparation of lapatinib. (Publication No. WO2014170910A1).
- Google Patents. (n.d.). Preparation method of lapatinib intermediate and analogues thereof. (Publication No. CN102321076B).
- Google Patents. (n.d.). Process for the preparation of lapatinib and the salts thereof. (Publication No. EP2468745A1).
- Google Patents. (n.d.). Synthetic method of lapatinib. (Publication No. CN103159747A).
- Google Patents. (n.d.). The preparation method of lapatinibditosylate. (Publication No. CN103242302B).
-
ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Retrieved from [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of catalyst precursors, ligands and catalyst loadings a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 25(22), 5429. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Mphahlele, M. J., & Maluleka, M. M. (2014).
-
ResearchGate. (n.d.). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]
- Gontijo, T. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2816-2826.
-
ResearchGate. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
- Gontijo, T. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2816–2826.
Sources
- 1. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 13. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 14. CN103242302B - The preparation method of lapatinibditosylate - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating Lapatinib Synthesis: A Comparative Guide to Modern, Efficient Routes Beyond the Conventional
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of alternative synthetic routes to the dual tyrosine kinase inhibitor, Lapatinib. Moving beyond the traditional reliance on 4-chloro-6-iodo-7-methoxyquinazoline, we explore innovative, more sustainable, and efficient methodologies, supported by experimental data and mechanistic insights.
Lapatinib, a cornerstone in the treatment of HER2-positive breast cancer, has spurred extensive research into its synthesis to improve efficiency, reduce costs, and enhance environmental sustainability. The seminal synthetic routes, while effective, often involve costly reagents, hazardous materials, and multiple complex steps. This guide delves into superior alternative strategies that bypass the conventional 4-chloro-6-iodo-7-methoxyquinazoline intermediate, offering a comparative analysis to inform process development and optimization.
The Conventional Route: A Baseline for Comparison
The original synthesis of Lapatinib, as disclosed in early patents, typically involves the reaction of 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline.[1][2] This intermediate then undergoes a palladium-catalyzed cross-coupling reaction, often a Stille coupling with an organotin reagent or a Suzuki coupling with a boronic acid, to introduce the furan moiety.[1][3] The final step involves a reductive amination to append the side chain. While this approach is well-established, it presents several challenges, including the use of toxic organotin compounds, expensive palladium catalysts, and often cumbersome purification processes.[4][5]
Alternative Synthetic Strategies: A Paradigm Shift in Lapatinib Production
In recent years, significant strides have been made in developing more elegant and practical synthetic routes to Lapatinib. These alternatives focus on principles of green chemistry, atom economy, and process simplification.
The "Greener" Aqueous Synthesis: A Sustainable Approach
A notable advancement is the development of a "greener" synthetic route that predominantly utilizes water as the reaction solvent, a significant departure from traditional organic solvent-based syntheses.[6][7] This approach not only enhances the environmental profile of the synthesis but also simplifies product isolation and reduces solvent waste.
Key Features:
-
Aqueous Micellar Medium: The use of designer surfactants like TPGS-750-M in water enables the solubilization of organic reactants, facilitating reactions in an aqueous environment.[7]
-
Reduced Catalyst Loading: This method significantly lowers the amount of palladium catalyst required, in some cases to as little as 500 ppm, compared to the much higher concentrations used in earlier methods.[6]
-
Telescoped Reactions: The synthesis is streamlined into a "5-step, 3-pot" sequence, minimizing the need for isolation and purification of intermediates, thereby improving overall efficiency.[6][7]
-
High Overall Yield: This greener route has been reported to achieve an impressive overall yield of 57% over the five steps.[7]
Experimental Protocol Outline:
-
First SNAr Reaction: Reaction of a suitable aniline derivative with a quinazoline precursor in an aqueous micellar medium.
-
Second SNAr Reaction: The resulting intermediate is used directly in a subsequent reaction with a quinazoline derivative to form the heteroaryl iodide.
-
Suzuki-Miyaura Coupling: The crude heteroaryl iodide is dissolved in 95% ethanol and coupled with a furanylboronic acid derivative using a palladium catalyst.
-
Reductive Amination: The resulting aldehyde undergoes reductive amination with 2-(methylsulfonyl)ethylamine.
-
Crystallization: The final Lapatinib product is purified by crystallization.
Workflow for the Greener Aqueous Synthesis of Lapatinib
Caption: Streamlined 5-step, 3-pot greener synthesis of Lapatinib.
Convergent Synthesis Starting from 2-Aminobenzonitrile
An alternative strategy employs readily available and cost-effective 2-aminobenzonitrile as the starting material.[8] This approach avoids the pre-formation of the quinazoline ring with the iodine substituent at the 6-position, instead building the core structure in a more convergent manner.
Key Features:
-
Cost-Effective Starting Material: 2-aminobenzonitrile is a cheaper and more accessible raw material compared to substituted anthranilic acids.[8]
-
Novel Intermediates: This route introduces novel formamidine intermediates which streamline the synthesis.[8]
-
Avoidance of Harsh Reagents: The process can be designed to avoid the use of corrosive reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in certain steps.[8]
Experimental Protocol Outline:
-
Iodination: 2-aminobenzonitrile is iodinated to produce 2-amino-5-iodobenzonitrile.
-
Formation of Formamidine Intermediate: The iodinated aminobenzonitrile is reacted with a novel N,N-dimethylformamidine derivative of the aniline side chain.
-
Cyclization: The resulting intermediate undergoes cyclization to form the quinazoline core.
-
Suzuki Coupling: The 6-iodoquinazoline intermediate is then subjected to a Suzuki coupling with 5-formyl-2-furylboronic acid.
-
Reductive Amination: The final step is the reductive amination with 2-(methylsulfonyl)ethylamine to yield Lapatinib.
Convergent Synthesis of Lapatinib from 2-Aminobenzonitrile
Caption: Convergent synthesis of Lapatinib starting from 2-aminobenzonitrile.
Optimized Synthesis Using Heterogeneous Catalysis
To address the challenges associated with expensive and difficult-to-remove homogeneous palladium catalysts, an optimized process utilizing a heterogeneous catalyst like palladium on carbon (Pd/C) has been developed.[5][9] This approach not only simplifies catalyst recovery and reuse but also often leads to cleaner reactions with easier product purification.
Key Features:
-
Recoverable Catalyst: The use of Pd/C allows for easy filtration and recovery of the catalyst, making the process more cost-effective and sustainable.[5][9]
-
Elimination of Chromatography: Optimized procedures often eliminate the need for column chromatography for purification, relying instead on crystallization.[4][5]
-
Improved Safety Profile: This route avoids the use of large excesses of chlorinating agents and halogenated solvents, enhancing the overall safety and environmental friendliness of the synthesis.[5]
-
High Yields in Individual Steps: The optimized process reports excellent yields for each of the five steps, contributing to a high overall yield of 48%.[5]
Experimental Protocol Outline:
-
Chlorination: Commercially available 6-iodoquinazolin-4-one is chlorinated to form 4-chloro-6-iodoquinazoline.
-
Suzuki Coupling: The chloro-iodo-quinazoline is coupled with 5-formyl-2-furylboronic acid using a heterogeneous palladium on carbon catalyst.
-
Nucleophilic Aromatic Substitution: The resulting intermediate is reacted with 3-chloro-4-(3-fluorobenzyloxy)aniline.
-
Reductive Amination: The aldehyde is then converted to the final product via reductive amination with 2-(methylsulfonyl)ethylamine.
-
Salt Formation and Crystallization: Lapatinib is converted to its ditosylate salt and purified by crystallization.
Comparative Analysis of Synthetic Routes
| Feature | Conventional Route | "Greener" Aqueous Route | Convergent Route from 2-Aminobenzonitrile | Optimized Heterogeneous Catalysis Route |
| Key Starting Material | 4-Halo-anthranilic acid derivative | Quinazoline precursors | 2-Aminobenzonitrile | 6-Iodoquinazolin-4-one |
| Solvent System | Organic solvents (e.g., DMF, Toluene) | Predominantly water with surfactant | Organic solvents | Organic solvents (optimized for less hazardous options) |
| Catalyst | Homogeneous Pd catalysts (often high loading) | Homogeneous Pd catalyst (low loading, ~500 ppm) | Homogeneous Pd catalyst | Heterogeneous Pd/C (recoverable) |
| Number of Steps | ~8 steps (including protection/deprotection) | 5 steps (in 3 pots) | ~5-6 steps | 5 steps |
| Overall Yield | Variable, often lower due to multiple steps | ~57% | Not explicitly stated, but aims for efficiency | ~48% |
| Key Advantages | Well-established and understood | Environmentally friendly, reduced waste, high yield | Cost-effective starting material, novel intermediates | Catalyst recoverability, no chromatography, improved safety |
| Key Disadvantages | Use of toxic reagents, expensive catalysts, multiple steps | Requires specialized surfactant | May still require multiple steps and purifications | Yield may be slightly lower than the aqueous route |
Conclusion: The Future of Lapatinib Synthesis
The evolution of Lapatinib synthesis showcases a clear trend towards more sustainable, efficient, and cost-effective manufacturing processes. While the conventional routes provided the initial blueprint, the alternative strategies discussed in this guide offer significant improvements. The "greener" aqueous synthesis stands out for its high yield and environmental benefits. The convergent approach from 2-aminobenzonitrile offers economic advantages by utilizing a cheaper starting material. The optimized route with a heterogeneous catalyst provides a practical and scalable solution with simplified purification and catalyst recycling.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including cost, scale, environmental regulations, and available infrastructure. This comparative guide provides the necessary data and insights to make an informed decision, paving the way for the continued and improved production of this vital anticancer therapeutic.
References
- An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing).
- An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00598K.
- WO2014170910A1 - Process for the preparation of lapatinib - Google Patents.
- Assessing a sustainable manufacturing route to lapatinib - RSC Publishing.
- WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents.
- The Chemistry Behind Lapatinib: An Intermediate's Role.
- An In-depth Technical Guide to the Chemical Structure and Synthesis of Lapatinib Ditosylate - Benchchem.
- Synthetic method of lapatinib - CN103159747A - Google Patents.
- Practical synthesis of lapatinib - ResearchGate.
- Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.
- US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - Google Patents.
- What is the synthesis method of 4-Chloro-6-iodoquinazoline? - FAQ - Guidechem.
- Sustainability assessment for the synthesis of lapatinib - ResearchGate.
- CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents.
- Practical synthesis of lapatinib - 中国药科大学学报.
Sources
- 1. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 2. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. patents.justia.com [patents.justia.com]
- 9. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Quinazolines
For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of many therapeutic agents. Its versatile biological activity often hinges on precise functionalization, a task for which the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the palladium catalyst, the heart of this transformation, is critical and can significantly impact yield, substrate scope, and overall efficiency. This guide offers an in-depth comparison of various palladium catalysts for the Suzuki coupling of quinazolines, grounded in experimental evidence and practical insights to aid in your synthetic endeavors.
The Suzuki-Miyaura Coupling: A Primer for Quinazoline Functionalization
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[1] For quinazolines, this reaction allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups, enabling the exploration of structure-activity relationships crucial for drug discovery.
The catalytic cycle, a finely tuned sequence of oxidative addition, transmetalation, and reductive elimination, is the stage where the palladium catalyst's performance is truly tested.[1][2] The nature of the palladium source and its associated ligands dictates the efficiency of each step, particularly the often rate-determining oxidative addition of the palladium(0) to the quinazoline halide.[1]
The Catalytic Arsenal: A Comparative Overview
The selection of a palladium catalyst for the Suzuki coupling of quinazolines is a nuanced decision, with several classes of catalysts each offering distinct advantages and limitations. Here, we compare the most prominent families of catalysts, providing insights into their performance with quinazoline substrates.
Traditional Phosphine Ligand-Based Catalysts
These are the workhorses of Suzuki coupling, widely used and well-understood.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This air-sensitive but highly effective catalyst is a common starting point for many Suzuki couplings.[3][4] It has been successfully employed for the coupling of various bromo- and chloroquinazolines.[5][6][7] For instance, it has been used in the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines with moderate to good yields.[8] However, its performance can be hampered with more challenging, sterically hindered, or electron-rich substrates.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): This air-stable Pd(II) precatalyst is known for its robustness and versatility, often providing good to excellent yields in challenging couplings, including those involving heteroaryl boronic acids.[9][10] It has been effectively used in the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates.[10] The bidentate dppf ligand is thought to prevent the formation of inactive palladium dimers, thereby enhancing catalytic activity.[11]
Buchwald's Biaryl Phosphine Ligands
Developed by Stephen Buchwald's group, these bulky and electron-rich monophosphine ligands have revolutionized cross-coupling chemistry, enabling reactions with previously unreactive substrates like aryl chlorides.[12] Ligands such as XPhos and SPhos have demonstrated exceptional activity in the Suzuki coupling of heteroaryl chlorides.[12] For quinazolines, these ligands can facilitate couplings at lower catalyst loadings and milder reaction temperatures. For example, a catalyst system based on SPhos has shown remarkable efficiency for the cross-coupling of unactivated aryl chlorides and bromides at very low catalyst loadings.[12]
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, often outperforming their phosphine counterparts in terms of catalytic activity and stability.[1] The strong σ-donating ability of NHCs enhances the electron density on the palladium center, facilitating the oxidative addition step.[1] Palladium-NHC complexes have been shown to be efficient for the Suzuki coupling of aryl chlorides and can be particularly effective for challenging heteroaromatic substrates like quinazolines.
Ligandless and Heterogeneous Palladium Catalysts
In the pursuit of greener and more cost-effective chemistry, significant effort has been dedicated to developing ligand-free and heterogeneous palladium catalysts.
-
Ligandless Systems: In some cases, simple palladium salts like Pd(OAc)₂ or PdCl₂ can effectively catalyze Suzuki couplings without the need for additional phosphine or NHC ligands, particularly in aqueous media.[11][13][14] These systems are attractive for their simplicity and low cost.
-
Heterogeneous Catalysts: Palladium supported on various materials like activated carbon (Pd/C), silica, or polymers offers the significant advantage of easy separation and recyclability.[2][15][16][17][18][19][20] Pd/C, a readily available and inexpensive catalyst, has been shown to be effective for Suzuki couplings in aqueous media, often under ligand-free conditions.[18][19] Single-atom heterogeneous palladium catalysts have also demonstrated performance surpassing that of homogeneous systems in some cases.[15]
Performance Data at a Glance
The following table summarizes representative examples of different palladium catalysts used in the Suzuki coupling of quinazoline derivatives. It is important to note that the reaction conditions vary across these examples, which can significantly influence the reported yields. Therefore, this table should be used as a qualitative guide to the applicability of different catalyst systems rather than for a direct quantitative comparison.
| Catalyst System | Quinazoline Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Bromo-substituted quinazolines | Boronic acid pinacol ester of 2,5-diphenyl-1,3,4-thiadiazole | Na₂CO₃ | Toluene/H₂O | 115 | High | [10] |
| Pd(PPh₃)₄ | 6-bromo-2,4-dichloroquinazoline | Trimethylalane | - | THF | Reflux | 47% (C4-substituted) | [5][6] |
| PdCl₂(PPh₃)₂ / XPhos | 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones | Arylboronic acids | K₂CO₃ | DMF/H₂O | 120 | 77-91 | [5][6] |
| Pd(OAc)₂ / Tri-t-butylphosphine | 6-iodoquinazolin-4(3H)-one | Furfurylboronic acid | - | - | - | - | [5] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [8] |
Causality Behind Experimental Choices
The selection of a specific catalyst system is a strategic decision based on the electronic and steric properties of the quinazoline substrate and the coupling partner.
-
For electron-deficient haloquinazolines (e.g., those with electron-withdrawing groups), traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient to achieve good yields. The inherent reactivity of the C-X bond is high enough for oxidative addition to proceed efficiently.
-
For electron-rich or sterically hindered haloquinazolines, more potent catalytic systems are generally required. The electron-donating and bulky nature of Buchwald's biaryl phosphine ligands or NHC ligands is crucial to accelerate the oxidative addition and subsequent reductive elimination steps.
-
The choice of base and solvent is also critical. The base is necessary to activate the boronic acid for transmetalation.[3] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, must be capable of dissolving both the organic substrates and the inorganic base.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and provide a practical starting point for your own investigations, a detailed, step-by-step methodology for a representative Suzuki coupling of a chloroquinazoline is provided below.
Representative Protocol: Suzuki Coupling of 4-Chloro-6-nitroquinazoline with Phenylboronic Acid using a Pd(dppf)Cl₂ Catalyst
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
4-Chloro-6-nitroquinazoline
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-6-nitroquinazoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-phenyl-6-nitroquinazoline.
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed Suzuki coupling of quinazolines.
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of quinazolines. The choice of palladium catalyst is a critical parameter that can be tailored to the specific substrate and desired outcome. While traditional phosphine-based catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain valuable, the development of bulky biaryl phosphine ligands and N-heterocyclic carbene ligands has significantly expanded the scope of this reaction to include more challenging substrates. Furthermore, the advent of ligandless and heterogeneous systems offers promising avenues for more sustainable and cost-effective syntheses. By understanding the strengths and weaknesses of each catalyst class and carefully considering the reaction parameters, researchers can effectively harness the power of the Suzuki coupling to accelerate their drug discovery and development programs.
References
-
A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. Nature Catalysis. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. ResearchGate. [Link]
-
Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace. [Link]
-
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Pd/C and Other Heterogeneous Catalysts. Wordpress. [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. [Link]
-
Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? ResearchGate. [Link]
-
Ligand-free Pd catalyzed cross-coupling reactions in an aqueous hydrotropic medium. Green Chemistry. [Link]
-
A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry. [Link]
-
Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. [Link]
-
Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. ResearchGate. [Link]
-
Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. Organic Chemistry Portal. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. ResearchGate. [Link]
-
Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction. Sílice (CSIC). [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Synthesis of Palladium(II) complexes with NHC-phosphine ligands and their catalytic activity towards Suzuki coupling reactions. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. [Link]
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines. ResearchGate. [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. re.public.polimi.it [re.public.polimi.it]
- 16. mdpi.com [mdpi.com]
- 17. Pd/C and Other Heterogeneous Catalysts - Wordpress [reagents.acsgcipr.org]
- 18. Ligand-free Pd catalyzed cross-coupling reactions in an aqueous hydrotropic medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction | Publicación [silice.csic.es]
A Comparative Guide to Purity Analysis of Synthesized Lapatinib: HPLC, UPLC, and Capillary Electrophoresis
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) like Lapatinib is of paramount importance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the benchmark for purity analysis, alongside its advanced alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE). We will delve into the experimental protocols, supported by data, to offer a comprehensive understanding of each technique's capabilities in resolving Lapatinib from its potential impurities.
The Critical Role of Purity Analysis for Lapatinib
Lapatinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of certain types of breast cancer.[1] Its mechanism of action relies on the precise interaction with the intracellular domains of the HER2/neu and epidermal growth factor receptors. The presence of impurities, arising from the synthetic route or degradation, can not only reduce the therapeutic efficacy but also introduce potential toxicities. Therefore, a robust and validated analytical method is crucial for the quality control of Lapatinib.
High-Performance Liquid Chromatography (HPLC): The Established Standard
Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the purity analysis of Lapatinib due to its robustness, reliability, and widespread availability. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.
A Validated RP-HPLC Method for Lapatinib Purity Analysis
This section details a validated RP-HPLC method that has been demonstrated to be effective for the estimation of Lapatinib in bulk drug and pharmaceutical formulations.[2][3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: ODS C-18 RP column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (50:50 v/v) or a buffered mobile phase such as pH 4.5 ammonium formate buffer and acetonitrile in a gradient elution.[2][3]
-
Flow Rate: 1.0 ml/min.[2]
-
Injection Volume: 20 µl.
-
Temperature: Ambient or controlled at a specific temperature for improved reproducibility.
Rationale Behind the Method:
The choice of a C18 column is based on its hydrophobicity, which provides excellent retention and separation for a moderately nonpolar molecule like Lapatinib. The mobile phase composition is optimized to achieve a balance between adequate retention of Lapatinib and the elution of impurities within a reasonable timeframe. The detection wavelength is selected based on the UV absorbance maxima of Lapatinib, ensuring high sensitivity.
Visualizing the HPLC Workflow
Caption: A schematic overview of the typical workflow for Lapatinib purity analysis by HPLC.
Advanced Alternatives: UPLC and Capillary Electrophoresis
While HPLC is a reliable workhorse, advancements in separation science have led to the development of techniques that offer significant improvements in speed, resolution, and sensitivity.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[4] This reduction in particle size leads to a dramatic increase in separation efficiency.
Key Advantages of UPLC over HPLC:
-
Increased Resolution: The higher efficiency of UPLC columns results in sharper and narrower peaks, allowing for the separation of closely eluting impurities that might co-elute in an HPLC analysis.[5]
-
Faster Analysis Times: Due to the shorter column lengths and higher optimal flow rates, UPLC methods can significantly reduce run times, often by a factor of up to nine compared to traditional HPLC.[5][6][7]
-
Enhanced Sensitivity: The sharper peaks in UPLC lead to a greater peak height, resulting in lower limits of detection (LOD) and quantification (LOQ).[6][7]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[4]
A Representative UPLC Method for Lapatinib:
-
Instrumentation: An ACQUITY UPLC system or equivalent.
-
Mobile Phase: A mixture of 0.1% OPA buffer and acetonitrile (30:70 v/v).[6][7]
-
Retention Time: A reported retention time for Lapatinib is as short as 0.516 minutes.[6][7]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. This technique is particularly well-suited for the analysis of charged or ionizable compounds like Lapatinib.
Fundamental Principles of CE:
CE offers a different separation mechanism compared to liquid chromatography, making it a powerful complementary technique. The separation is based on the charge-to-size ratio of the analytes.
Potential Advantages of CE for Lapatinib Analysis:
-
High Efficiency and Resolution: CE can achieve very high theoretical plate counts, leading to excellent resolution of complex mixtures.
-
Minimal Sample and Reagent Consumption: The use of narrow capillaries results in extremely low sample and buffer consumption.
-
Orthogonal Selectivity: As the separation mechanism is different from HPLC and UPLC, CE can be used to resolve impurities that are difficult to separate by chromatography.
Application of CE for Tyrosine Kinase Inhibitors:
While a specific CE method for Lapatinib purity analysis is not widely published, methods for the analysis of other tyrosine kinase inhibitors have been successfully developed. For instance, a study demonstrated the separation of seven different tyrosine kinase inhibitors in under 7 minutes using a phosphate buffer at pH 2.75.[8] Another study utilized CE with tandem mass spectrometry (CE-MS/MS) for the determination of four tyrosine kinase inhibitors in plasma samples, achieving low limits of detection.[8][9]
Comparative Performance at a Glance
The following table summarizes the key performance characteristics of HPLC, UPLC, and CE for the purity analysis of Lapatinib, based on available data and established principles.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning | Differential partitioning | Differential electrophoretic mobility |
| Typical Run Time | 15-30 minutes | 1-5 minutes[6][7] | < 10 minutes[8] |
| Resolution | Good | Excellent[5] | Excellent |
| Sensitivity (LOD) | ~0.2-0.5 µg/mL[2] | ~0.06 µg/mL[6][7] | Potentially in the ng/mL range with preconcentration[8][9] |
| Solvent Consumption | High | Low[4] | Very Low |
| System Pressure | 1000-6000 psi | >15,000 psi | Not applicable (driven by voltage) |
| Robustness | High | Moderate to High | Moderate |
Making an Informed Decision: A Logic-Based Approach
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting between HPLC, UPLC, and CE for Lapatinib purity analysis.
Caption: A decision tree to guide the selection of an analytical method for Lapatinib purity analysis.
Conclusion and Future Perspectives
For routine quality control of synthesized Lapatinib, a validated HPLC method provides a reliable and robust solution. However, for laboratories requiring higher throughput, improved resolution for complex impurity profiles, and greater sensitivity, UPLC presents a compelling alternative. Capillary Electrophoresis, with its unique separation mechanism, serves as an excellent orthogonal technique for impurity confirmation and for resolving impurities that are challenging to separate by liquid chromatography.
The future of pharmaceutical analysis lies in the integration of these powerful techniques. The coupling of high-resolution separation methods like UPLC and CE with mass spectrometry (MS) provides an unparalleled ability to not only quantify but also identify and structurally elucidate unknown impurities, further ensuring the safety and efficacy of life-saving drugs like Lapatinib.
References
- 1. mdpi.com [mdpi.com]
- 2. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Analysis of Quinazoline Synthesis Intermediates
Introduction: Beyond the Final Product
In the landscape of medicinal chemistry, quinazolines represent a "privileged scaffold" due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of these vital heterocycles is a cornerstone of many drug discovery programs. However, a successful synthesis is not merely defined by the isolation of the final product; it is a controlled, well-understood progression through a series of chemical transformations. The key to this control lies in the robust characterization of the transient species—the intermediates—that form along the reaction pathway.
This technical guide provides an in-depth spectroscopic comparison of key intermediates in a common quinazoline synthesis route. Moving beyond a simple recitation of data, we will explore the causal links between molecular structure and spectroscopic output, empowering researchers to confidently monitor reaction progress, identify potential side products, and troubleshoot synthetic challenges. Our approach is grounded in the principle of self-validating protocols, where each analytical step provides a logical confirmation of the preceding chemical transformation.
The Synthetic Pathway: From Benzonitrile to Quinazoline
A widely employed and efficient method for quinazoline synthesis involves the condensation of a 2-aminobenzonitrile derivative with an aldehyde, followed by cyclization and subsequent aromatization.[3][4] This pathway offers a clear progression of functional group transformations that are readily distinguishable using standard spectroscopic techniques.
Caption: A common reaction pathway for the synthesis of quinazolines.
Spectroscopic Profiles of Key Species
The true power of spectroscopy in synthetic monitoring lies in observing the disappearance of reactant signals and the concurrent appearance of product signals. Let's dissect the characteristic spectral signatures for each species in the pathway, using the synthesis of a 2-substituted quinazoline from 2-aminobenzonitrile as our exemplar.
Starting Material: 2-Aminobenzonitrile
2-Aminobenzonitrile is a bifunctional molecule containing both a primary amine (-NH₂) and a nitrile (-C≡N) group on a benzene ring.[5] These two groups, along with the aromatic protons, provide distinct and easily identifiable spectroscopic handles.
-
¹H NMR: The spectrum is characterized by a complex multiplet pattern for the four aromatic protons and a broad singlet for the two amine protons, which often disappears upon D₂O exchange. The chemical shifts are influenced by the electron-donating amine and electron-withdrawing nitrile groups.
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons and a key signal for the nitrile carbon (C≡N) typically found in the 115-120 ppm range.[6] The carbon attached to the amino group will be shielded (shifted upfield) compared to the others.
-
IR Spectroscopy: This is perhaps the most definitive technique for identifying the key functional groups. Expect to see two sharp N-H stretching bands characteristic of a primary amine around 3350-3450 cm⁻¹, and a strong, sharp C≡N stretching band around 2220-2240 cm⁻¹.[5]
-
Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will prominently feature the molecular ion peak (M⁺ or [M+H]⁺) at m/z 118 or 119, respectively.[5][6]
Intermediate I: The Schiff Base (Imine)
The first step is the condensation of the primary amine with an aldehyde to form a Schiff base, or imine. The spectroscopic evidence for this transformation is unequivocal: the complete loss of the aldehyde and primary amine signatures, replaced by the new imine functionality.
-
¹H NMR: The most telling change is the disappearance of the broad -NH₂ singlet and the aldehyde proton singlet (typically ~9.5-10.5 ppm). A new singlet will appear further downfield (around 8.0-8.5 ppm), corresponding to the imine proton (-N=CH-).[7]
-
¹³C NMR: The aldehyde carbonyl carbon signal (~190-200 ppm) will be absent, replaced by the imine carbon signal (~160-170 ppm).
-
IR Spectroscopy: The primary amine N-H stretches will vanish. The aldehyde C=O stretch (~1700 cm⁻¹) will also disappear. A new C=N stretching band will appear around 1640-1690 cm⁻¹. The C≡N stretch from the benzonitrile moiety remains unchanged at this stage.
-
MS: The molecular ion peak will correspond to the combined mass of the 2-aminobenzonitrile and aldehyde reactants, minus the mass of water (18 amu).
Intermediate II: The Dihydroquinazoline
Intramolecular cyclization of the imine intermediate, where the imine nitrogen attacks the nitrile carbon, leads to a non-aromatic dihydroquinazoline intermediate. This transformation from a planar, conjugated system to a partially saturated ring system causes dramatic and easily observable spectroscopic changes.
-
¹H NMR: The aromatic region simplifies, and crucially, new signals appear in the aliphatic region of the spectrum. A new methine proton (at the C4 position) will appear as a singlet around 6.5-7.5 ppm.[8] A broad singlet for the newly formed secondary amine proton (at N3) will also be present.
-
¹³C NMR: The nitrile carbon signal (~118 ppm) will be gone. A new aliphatic carbon signal (C4) will appear significantly upfield, typically in the 60-80 ppm range.
-
IR Spectroscopy: The most critical change is the complete disappearance of the sharp C≡N stretching band at ~2230 cm⁻¹. The C=N imine stretch from the previous intermediate also disappears, often replaced by a different C=N stretch within the new ring structure.
-
MS: The molecular ion peak will have the same mass as the preceding Schiff base intermediate, as the cyclization is an isomerization reaction with no loss of atoms.
Final Product: The Quinazoline
The final step is the oxidation of the dihydroquinazoline intermediate to the fully aromatic quinazoline product. This restoration of aromaticity is the final key transformation to monitor.
-
¹H NMR: The aliphatic proton signal from the dihydro- intermediate disappears. The spectrum now shows only signals in the aromatic region, corresponding to the protons on the fused ring system. For example, the H2 and H5 protons in 4-butylsulfanylquinazoline are predicted to be downfield singlets and doublets, respectively.[9]
-
¹³C NMR: The aliphatic carbon signal vanishes. All carbon signals now appear in the aromatic region (>115 ppm), with the C2 and C4 carbons of the quinazoline ring typically appearing far downfield (e.g., ~150-160 ppm).[10][11]
-
IR Spectroscopy: The N-H stretching bands from the dihydro- intermediate are absent. The spectrum is dominated by C=C and C=N aromatic ring stretches in the 1450-1620 cm⁻¹ region.
-
UV-Vis Spectroscopy: Aromatic quinazoline derivatives typically exhibit two main absorption bands. The shorter wavelength band (240–300 nm) is attributed to a π → π* transition in the aromatic system, while the longer wavelength band (310–425 nm) is due to an n → π* transition.[12] This contrasts with the less conjugated intermediates.
-
MS: The molecular ion peak will be two mass units lower than the dihydroquinazoline intermediate, corresponding to the loss of two hydrogen atoms upon oxidation. The fragmentation patterns of quinazolines are often complex but structurally informative.
Comparative Spectroscopic Data Summary
The following tables provide a concise summary of the key diagnostic peaks for tracking the synthesis of a generic 2-R-quinazoline from 2-aminobenzonitrile and R-CHO.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | -NH₂ | -CHO | Ar-H | -N=CH- | C4-H (aliphatic) | N3-H |
|---|---|---|---|---|---|---|
| 2-Aminobenzonitrile | ~4.0-5.0 (br s) | N/A | ~6.6-7.5 (m) | N/A | N/A | N/A |
| Schiff Base | Absent | Absent | Multiplets | ~8.0-8.5 (s) | N/A | N/A |
| Dihydroquinazoline | N/A | N/A | Multiplets | Absent | ~6.5-7.5 (s) | Broad singlet |
| Quinazoline | N/A | N/A | Multiplets | N/A | Absent | Absent |
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound | -C≡N | -C=O | -C=N (Imine) | C4 (aliphatic) | C2/C4 (aromatic) |
|---|---|---|---|---|---|
| 2-Aminobenzonitrile | ~118 | N/A | N/A | N/A | N/A |
| Schiff Base | ~118 | Absent | ~160-170 | N/A | N/A |
| Dihydroquinazoline | Absent | N/A | Absent | ~60-80 | N/A |
| Quinazoline | N/A | N/A | N/A | Absent | ~150-160 |
Table 3: Comparative IR Data (ν, cm⁻¹)
| Compound | N-H Stretch | C≡N Stretch | C=O Stretch | C=N Stretch |
|---|---|---|---|---|
| 2-Aminobenzonitrile | ~3350-3450 (2 bands) | ~2230 | N/A | N/A |
| Schiff Base | Absent | ~2230 | Absent | ~1640-1690 |
| Dihydroquinazoline | ~3200-3400 (1 band) | Absent | N/A | ~1610-1640 |
| Quinazoline | Absent | N/A | N/A | ~1575-1620 |
Experimental Protocols
Trustworthiness in scientific reporting is built on methodological transparency. The following sections detail a representative synthesis and the subsequent analytical workflow.
Protocol 1: Synthesis of 2-Phenylquinazoline
This protocol is a representative procedure adapted from established methodologies.[3][4]
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzonitrile (1.18 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL).
-
Initial Condensation: Add a catalytic amount of an acid or base (e.g., 2-3 drops of acetic acid or piperidine).
-
Reaction Monitoring (TLC): Monitor the formation of the Schiff base intermediate by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase. The intermediate should have an Rf value distinct from the starting materials.
-
Cyclization & Oxidation: Once the formation of the Schiff base is complete (typically 1-2 hours of reflux), add an oxidizing agent. A common and effective system is the addition of copper(II) chloride (0.1 eq) and bubbling air or oxygen through the reaction mixture while continuing to reflux. Rationale: The copper catalyst facilitates the oxidative dehydrogenation of the dihydroquinazoline intermediate to the final aromatic product.
-
Reaction Completion: Continue refluxing and monitor the formation of the final product by TLC until the intermediate spot has been completely consumed (typically 4-8 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure quinazoline product.
Protocol 2: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve ~5-10 mg of the dried sample (starting material, purified product, or carefully isolated intermediate) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
IR Spectroscopy: For solid samples, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory by placing a small amount of the sample directly on the crystal. Alternatively, prepare a KBr pellet.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile). If using ESI, a small amount of formic acid may be added to promote protonation ([M+H]⁺). Infuse the solution directly or via LC-MS.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The effective synthesis of quinazolines relies on a clear understanding of the entire reaction trajectory, not just the final destination. By leveraging the distinct and predictable signatures of key functional groups in NMR, IR, and mass spectrometry, researchers can create a comprehensive analytical narrative of the synthesis. This guide has demonstrated that tracking the disappearance of amine and nitrile signals and the sequential appearance of imine, aliphatic, and finally, fully aromatic motifs provides a robust, self-validating method for monitoring reaction progress, confirming the identity of intermediates, and ensuring the structural integrity of the final, biologically active product.
References
- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. ghru.edu.af [ghru.edu.af]
- 9. benchchem.com [benchchem.com]
- 10. unis.kafkas.edu.tr [unis.kafkas.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Novel 4-Anilinoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to selectively target and inhibit key signaling pathways implicated in various diseases. This guide provides an in-depth comparison of the biological activities of novel 4-anilinoquinazoline derivatives, with a primary focus on their anticancer and antimicrobial potential. Drawing upon recent experimental data, we will explore structure-activity relationships (SAR), compare the efficacy of different derivatives, and provide detailed protocols for the evaluation of these compounds.
The 4-Anilinoquinazoline Core: A Privileged Scaffold in Drug Discovery
The quinazoline ring system, particularly when substituted with an aniline group at the 4-position, has emerged as a "privileged scaffold" for the development of kinase inhibitors.[1][2][3] Many approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are built upon this core structure.[1][2][4][5] Their mechanism of action often involves competitive inhibition at the ATP-binding site of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in various cancers.[5][6][7] The strategic modification of the 4-anilinoquinazoline core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a fertile ground for the discovery of novel therapeutic agents.
Comparative Analysis of Anticancer Activity: Targeting Receptor Tyrosine Kinases
The predominant therapeutic application of 4-anilinoquinazoline derivatives lies in oncology, primarily as inhibitors of EGFR and other RTKs like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][8][9][10] The simultaneous inhibition of both EGFR and VEGFR-2 signaling pathways is a promising strategy to combat tumor growth and angiogenesis.[10][11]
Structure-Activity Relationship (SAR) Insights
Several key structural features govern the anticancer potency of 4-anilinoquinazoline derivatives:
-
Substituents on the Quinazoline Core: Electron-donating groups on the quinazoline ring generally enhance inhibitory activity.[6] For instance, 6,7-dimethoxy substitution has been shown to be highly favorable.[6] Modifications at the C-7 position with groups like piperidine or morpholine can also significantly impact potency.[9][10]
-
Substituents on the Aniline Moiety: Small, lipophilic groups at the 3-position of the aniline ring are preferred for potent EGFR inhibition.[6]
-
Introduction of Specific Moieties: The addition of groups like 3-nitro-1,2,4-triazole has been explored to develop hypoxia-selective inhibitors, which are particularly effective in the tumor microenvironment.[8] Furthermore, incorporating amino acid moieties has been shown to induce apoptosis in cancer cells.[12]
Comparative Efficacy of Novel Derivatives
The following table summarizes the in vitro anticancer activity of several recently developed 4-anilinoquinazoline derivatives against various human cancer cell lines. The data highlights the significant impact of structural modifications on cytotoxic potency.
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 19g | Methyl group at C-2 of quinazoline | H1975 | 0.11 | Gefitinib | 1.23 | [13] |
| 10a | 3-nitro-1,2,4-triazole side chain | A549 (hypoxia) | Potent | Vandetanib | Less Potent | [8] |
| 10g | 3-nitro-1,2,4-triazole side chain | H446 (hypoxia) | Potent | Vandetanib | Less Potent | [8] |
| 8d | Piperidine at C-7, 4-bromo-2-fluoro aniline | A431 | 1.99 | Vandetanib | 10.62 | [9] |
| 8f | Piperidine at C-7, 4-bromo-2-fluoro aniline | A431 | 2.57 | Vandetanib | 10.62 | [9] |
| 8a | Morpholine at C-7, 3-bromoaniline | A431 | 1.78 | Erlotinib | 8.31 | [10] |
| 7i | 6-arylureido substituent | A549 | 2.25 | Gefitinib | >10 | [14] |
| 7i | 6-arylureido substituent | HT-29 | 1.72 | Gefitinib | >10 | [14] |
| 7i | 6-arylureido substituent | MCF-7 | 2.81 | Gefitinib | >10 | [14] |
| 6m | Amino acid moiety | HepG2 | 8.3 | - | - | [12] |
| 8l | Basic side chain at C-7 | A431 | 8.2 | Vandetanib | >10 | [4] |
| 8l | Basic side chain at C-7 | HUVEC | 0.87 | Vandetanib | >10 | [4] |
| 5e | 6-amino-substituted | A549 | 0.82 | - | - | [15] |
| 3c | 6-iodo, 4-sulfanilamide, 2-(4-methoxyphenyl) | Cancer cell lines | 4.0 - 8.0 | Doxorubicin | 2.3 - 3.25 | [16] |
| 3b | 6-iodo, 4-sulfanilamide | Cancer cell lines | 6.0 - 9.0 | Doxorubicin | 2.3 - 3.25 | [16] |
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
The primary mechanism by which these compounds exert their anticancer effects is through the inhibition of EGFR tyrosine kinase activity. By binding to the ATP pocket of the kinase domain, they prevent the phosphorylation of downstream signaling molecules, thereby arresting cell proliferation, and inducing apoptosis.
Caption: EGFR signaling and its inhibition by 4-anilinoquinazoline derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxic activity of novel 4-anilinoquinazoline derivatives against cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., A549, H1975, A431) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., gefitinib, vandetanib) in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.
Comparative Analysis of Antimicrobial Activity
While the primary focus has been on anticancer applications, several studies have explored the antimicrobial potential of 4-anilinoquinazoline derivatives.[16][17][18][19][20] The proposed mechanism of action for their antibacterial effects often involves the inhibition of bacterial DNA gyrase.[17][19]
Comparative Efficacy of Novel Derivatives
The table below presents the minimum inhibitory concentration (MIC) values of selected 4-anilinoquinazoline derivatives against various bacterial and fungal strains.
| Compound ID | Key Structural Features | Microorganism | MIC (µg/mL) | Reference |
| 4c | Specific aniline substitution | Escherichia coli | 32 | [17] |
| 3g | N,2-diphenylquinazoline-4-amine | Pseudomonas aeruginosa | 62.5 | [19] |
| 3f | N,2-diphenylquinazoline-4-amine | Staphylococcus aureus | 7.8 | [19] |
| 3c | N,2-diphenylquinazoline-4-amine | Candida albicans | 62.5 | [19] |
| 3g | N,2-diphenylquinazoline-4-amine | Candida albicans | 62.5 | [19] |
| 3c | 6-iodo, 4-sulfanilamide, 2-(4-methoxyphenyl) | Gram-positive bacteria | Strong activity | [16] |
| 3c | 6-iodo, 4-sulfanilamide, 2-(4-methoxyphenyl) | Gram-negative bacteria | Moderate activity | [16] |
| 3c | 6-iodo, 4-sulfanilamide, 2-(4-methoxyphenyl) | Fungi | Strong activity | [16] |
| 3b | 6-iodo, 4-sulfanilamide | Gram-positive bacteria | Good activity | [16] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel compounds.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives and Conclusion
The 4-anilinoquinazoline scaffold continues to be a highly valuable framework in the design of potent and selective inhibitors for various therapeutic targets. The comparative data presented in this guide demonstrates that subtle structural modifications can lead to significant improvements in both anticancer and antimicrobial activities. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds and exploring novel substitutions to overcome drug resistance and enhance target specificity. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and development of this promising class of compounds.
References
-
Wei, L., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111577. [Link]
-
Li, D. D., et al. (2018). Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2821-2826. [Link]
-
Ward, R. A., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]
-
Nasab, R. R., et al. (2017). Docking Study, Synthesis and Antimicrobial Evaluation of Some Novel 4-anilinoquinazoline Derivatives. Research in Pharmaceutical Sciences, 12(5), 425-433. [Link]
-
Salarpour, E., et al. (2021). Design synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives. Journal of Mazandaran University of Medical Sciences, 31(197), 38-51. [Link]
-
Zhang, J., et al. (2017). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current Organic Chemistry, 21(10), 947-958. [Link]
-
Zheng, L., et al. (2017). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1773-1778. [Link]
-
Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668536. [Link]
-
Salarpour, E., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Polycyclic Aromatic Compounds, 42(6), 3236-3249. [Link]
-
Salarpour, E., et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Australian Journal of Chemistry, 74(11), 843-853. [Link]
-
Das, D., & Gong, Y. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 108-126. [Link]
-
Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
-
Salarpour, E., et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Australian Journal of Chemistry, 74(11), 843-853. [Link]
-
Nasab, R. R., et al. (2017). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences, 12(5), 425-433. [Link]
-
Das, D., & Gong, Y. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 108-126. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Scientific Reports, 13(1), 10497. [Link]
-
Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]
-
Beglari, M., et al. (2020). The base structure of 4-anilinoquinazoline derivatives. ResearchGate. [Link]
-
Wang, L., et al. (2013). Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. Bioorganic & Medicinal Chemistry, 21(17), 5363-5372. [Link]
-
Rostami, M., et al. (2021). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 829-840. [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 15. Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 19. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 20. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Guide to Quinazoline-Derived Kinase Inhibitors in Oncology
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, heterocyclic structure serves as an excellent mimic for the adenine ring of ATP, enabling compounds to competitively and potently inhibit the function of protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of cancer, making kinase inhibitors a critical class of therapeutic agents.[3] This guide provides a comparative analysis of prominent quinazoline-based kinase inhibitors, focusing on their evolution, mechanism of action, comparative efficacy, and the experimental methodologies used for their evaluation.
The Evolution of Quinazoline Inhibitors: Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[4][5][] Mutations that lead to its constitutive activation are key drivers in several cancers, most notably non-small cell lung cancer (NSCLC).[5] The development of quinazoline-based EGFR inhibitors can be categorized into distinct generations, each designed to overcome limitations of the previous.
First-Generation Reversible Inhibitors: Gefitinib & Erlotinib
Gefitinib and Erlotinib were among the first clinically successful quinazoline-based EGFR tyrosine kinase inhibitors (TKIs).[7] They function as ATP-competitive, reversible inhibitors, showing significant efficacy in patients with NSCLC harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation in exon 21.[5][8][9]
Second-Generation Irreversible Inhibitors: Afatinib & Dacomitinib
To address the inevitable development of resistance to first-generation TKIs, second-generation inhibitors were developed.[10] Afatinib and Dacomitinib are irreversible pan-HER inhibitors, targeting not only EGFR but also other members of the ErbB family like HER2 and HER4.[11][12][13][14] They form a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase, leading to sustained inhibition.[8][10] This irreversible binding provides a more durable blockade of signaling. Clinical trial data has shown that afatinib significantly delays the progression of NSCLC in patients with EGFR mutations.[15]
Third-Generation Irreversible Inhibitors: Osimertinib
The primary mechanism of acquired resistance to first-generation EGFR TKIs is the emergence of a "gatekeeper" mutation, T790M, in the EGFR kinase domain.[10][16][17][18] This mutation increases the receptor's affinity for ATP, rendering reversible inhibitors less effective. Osimertinib, a third-generation TKI, was specifically designed to overcome this challenge. It selectively and irreversibly inhibits both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR, which can reduce some of the side effects seen with less selective inhibitors.[19][20][21][22][23]
Multi-Targeted Quinazoline Inhibitors: Vandetanib
Beyond EGFR, the quinazoline scaffold has been utilized to develop multi-targeted kinase inhibitors. Vandetanib is a prime example, inhibiting not only EGFR but also Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and RET kinase.[24][25][26][27] This multi-targeted approach allows Vandetanib to simultaneously block tumor cell proliferation (via EGFR and RET inhibition) and angiogenesis, the formation of new blood vessels that supply tumors (via VEGFR-2 inhibition).[24][27] It is approved for the treatment of certain types of thyroid cancer.[25][28]
Comparative Performance: A Data-Driven Overview
The potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target kinase's activity. The following table provides a comparative summary of the IC50 values for several key quinazoline-based inhibitors against various forms of EGFR.
| Inhibitor | Generation | Target Kinase(s) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (L858R+T790M) IC50 (nM) | Primary Indication(s) |
| Gefitinib | First | EGFR | ~10-50[29] | ~10-50[29] | >1000 | NSCLC |
| Erlotinib | First | EGFR | ~7-100[7] | ~7-100[7] | >10,000[7] | NSCLC, Pancreatic Cancer |
| Afatinib | Second | EGFR, HER2, HER4 | ~0.5 | ~0.4 | ~10 | NSCLC |
| Dacomitinib | Second | EGFR, HER2, HER4 | ~6 | ~5 | ~44 | NSCLC |
| Osimertinib | Third | EGFR (Sensitizing & T790M) | <15[21] | <15[21] | <15[21] | NSCLC |
| Vandetanib | Multi-targeted | VEGFR-2, EGFR, RET | ~500[26] | - | - | Medullary Thyroid Cancer |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The values presented here are approximate and intended for comparative purposes.
Mechanisms of Resistance
Despite the success of targeted therapies, acquired resistance remains a significant clinical challenge. For quinazoline-based EGFR inhibitors, several resistance mechanisms have been identified:
-
On-Target Mutations: The most common mechanism is the development of secondary mutations in the EGFR gene itself.[16]
-
T790M: As mentioned, this "gatekeeper" mutation is the primary cause of resistance to first-generation TKIs.[17][18]
-
C797S: This mutation arises in response to third-generation inhibitors like Osimertinib.[16][21] It alters the cysteine residue that these drugs covalently bind to, preventing their irreversible inhibition.[16][21]
-
-
Off-Target Mechanisms: Resistance can also occur through the activation of alternative signaling pathways that bypass the need for EGFR signaling.[16]
-
MET Amplification: Increased signaling through the MET receptor tyrosine kinase can reactivate downstream pathways like PI3K/Akt, even in the presence of an EGFR inhibitor.[10][17]
-
Phenotypic Transformation: In some cases, cancer cells can change their lineage, for example, from NSCLC to small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[10]
-
Visualizing the EGFR Signaling Pathway and Inhibition
To better understand the mechanism of action of these inhibitors, it is helpful to visualize the EGFR signaling pathway.
Caption: EGFR signaling pathway and points of inhibition by quinazoline derivatives.
Experimental Protocols for Evaluating Kinase Inhibitors
The characterization of a novel kinase inhibitor requires a series of well-defined experiments to determine its potency, selectivity, and cellular effects.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a fundamental first step to determine the direct inhibitory effect of a compound on a purified kinase enzyme. It measures the amount of ADP produced, which is directly proportional to kinase activity.[3]
Objective: To determine the IC50 value of a quinazoline derivative against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Specific kinase substrate peptide
-
ATP
-
Test compound (quinazoline derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[3]
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[3]
-
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Kinase Activity Assay
While in vitro assays are crucial, cell-based assays provide a more physiologically relevant context, assessing a compound's ability to inhibit a kinase within a living cell.[30][31][32]
Objective: To determine the cellular potency (EC50) of a quinazoline derivative by measuring the inhibition of target phosphorylation.
Materials:
-
Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR T790M)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target kinase (e.g., anti-phospho-EGFR and anti-total-EGFR)
-
Assay plates (e.g., 96-well cell culture plates)
-
Detection system (e.g., Western Blot, ELISA, or TR-FRET)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined amount of time (e.g., 2-4 hours).
-
Cell Lysis: Remove the media and lyse the cells to release the intracellular proteins.
-
Phosphorylation Detection:
-
Quantify the amount of phosphorylated and total target protein in the cell lysates using a suitable detection method like ELISA or TR-FRET.[33]
-
Alternatively, analyze the lysates by Western Blot to visualize the reduction in the phosphorylated form of the target protein relative to the total protein.
-
-
Data Analysis: Plot the ratio of phosphorylated to total protein against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
Experimental Workflow Visualization
The process of evaluating a novel kinase inhibitor follows a logical progression from in vitro characterization to cellular and in vivo studies.
Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion
Quinazoline-based kinase inhibitors have revolutionized the treatment of EGFR-mutant cancers and continue to be a fertile ground for the development of new targeted therapies. The evolution from first- to third-generation inhibitors demonstrates a sophisticated understanding of kinase biology and the mechanisms of drug resistance. For researchers in this field, a thorough understanding of the comparative potency, mechanisms of action, and the experimental workflows for evaluation is paramount to the continued success of designing the next generation of life-saving therapeutics.
References
-
Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. PubMed. Available at: [Link]
-
Mechanism of Action – TAGRISSO® (osimertinib). TAGRISSO®. Available at: [Link]
-
Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. PubMed Central. Available at: [Link]
-
What is the mechanism of Dacomitinib?. Patsnap Synapse. Available at: [Link]
-
Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. ERS Publications. Available at: [Link]
-
What is the mechanism of Osimertinib mesylate?. Patsnap Synapse. Available at: [Link]
-
Vandetanib: Uses, Dosage, Side Effects, and Interactions. Minicule. Available at: [Link]
-
Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. AACR Journals. Available at: [Link]
-
Cell-based Kinase Assays. Profacgen. Available at: [Link]
-
Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. PubMed Central. Available at: [Link]
-
Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer. Pharmaceutical Technology. Available at: [Link]
-
Mechanisms of Resistance to EGFR Tyrosine Kinase Inhibitors and Therapeutic Approaches: An Update. PubMed. Available at: [Link]
-
What is the mechanism of action of Osimertinib mesylate?. Patsnap Synapse. Available at: [Link]
-
Vizimpro (Dacomitinib): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. PubMed Central. Available at: [Link]
-
Dacomitinib Monograph for Professionals. Drugs.com. Available at: [Link]
-
Mechanisms of drug resistance to EGFR TKIs. EGFR, epidermal growth factor receptor; SCLC, small cell lung cancer; TKI, tyrosine kinase inhibitor. ResearchGate. Available at: [Link]
-
Signaling pathways and inhibitors of EGFR. Activation of EGFR leads to... ResearchGate. Available at: [Link]
-
Dacomitinib mechanism of action: irreversible pan-HER inhibition[13][15]. Abbreviations: EGFR = epidermal growth factor receptor. ResearchGate. Available at: [Link]
-
EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. Available at: [Link]
-
Afatinib demonstrates significant progression-free survival of almost one year in EGFR mutation-positive advanced NSCLC. PR Newswire. Available at: [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
Vandetanib. Wikipedia. Available at: [Link]
-
Afatinib for EGFR Mutation-Positive, Advanced Non-Small Cell Lung Cancer. American Journal of Managed Care. Available at: [Link]
-
Dacomitinib for the first-line treatment of patients with EGFR-mutated metastatic non-small cell lung cancer. PubMed. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. PubMed Central. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]
-
Afatinib as first-line treatment in patients with EGFR-mutated non-small cell lung cancer in routine clinical practice. PubMed Central. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
A Phase 2 Trial of Afatinib in Patients with Solid Tumors that Harbor Genomic Aberrations in the HER family: The MOBILITY3 Basket Study. PubMed. Available at: [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PubMed Central. Available at: [Link]
-
Vandetanib (Caprelsa®). OncoLink. Available at: [Link]
-
Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in.... RSC Advances. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available at: [Link]
-
Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. AACR Journals. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 9. scispace.com [scispace.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Vizimpro (Dacomitinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Dacomitinib Monograph for Professionals - Drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. Dacomitinib for the first-line treatment of patients with EGFR-mutated metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Afatinib demonstrates significant progression-free survival of almost one year in EGFR mutation-positive advanced NSCLC [prnewswire.com]
- 16. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mechanisms of Resistance to EGFR Tyrosine Kinase Inhibitors and Therapeutic Approaches: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 20. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 21. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 23. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 24. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Vandetanib - Wikipedia [en.wikipedia.org]
- 26. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oncolink.org [oncolink.org]
- 28. minicule.com [minicule.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 31. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 32. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. caymanchem.com [caymanchem.com]
A Comparative Guide to the Structural Validation of 4-Chloro-6-iodo-7-methoxyquinazoline by NMR and MS
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, particularly those working with heterocyclic compounds like quinazoline derivatives, establishing the precise molecular architecture is paramount for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of 4-Chloro-6-iodo-7-methoxyquinazoline, a key intermediate in the synthesis of various biologically active molecules.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The specific substitution pattern of 4-Chloro-6-iodo-7-methoxyquinazoline presents a unique analytical challenge, requiring a synergistic application of modern spectroscopic techniques to ensure its identity and purity. This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, reflecting a field-proven approach to structural elucidation.
The Analytical Imperative: Why a Multi-Technique Approach is Essential
While both NMR and MS are powerful analytical tools, they provide fundamentally different yet complementary information. Mass spectrometry is adept at determining molecular weight and elemental composition with high accuracy, but it often struggles to differentiate between isomers.[4] Conversely, NMR spectroscopy excels at elucidating the precise connectivity of atoms within a molecule, making it indispensable for distinguishing isomers.[4] Relying on a single technique can lead to mischaracterization, especially in complex heterocyclic systems where subtle structural variations can significantly impact biological activity.[5] The combination of high-resolution mass spectrometry (HRMS) for molecular formula determination and a suite of NMR experiments for constitutional isomer differentiation forms a self-validating system for structural confirmation.[6][7]
Experimental Workflow for Structural Validation
The following workflow outlines a robust, multi-step process for the unambiguous structural validation of 4-Chloro-6-iodo-7-methoxyquinazoline.
Caption: A streamlined workflow for the synthesis, purification, and spectroscopic validation of 4-Chloro-6-iodo-7-methoxyquinazoline.
Mass Spectrometry: The First Line of Inquiry
High-resolution mass spectrometry (HRMS) serves as the initial and crucial step in the validation process. Its primary role is to provide a highly accurate mass measurement, which in turn allows for the determination of the elemental formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is employed.
-
Ionization: Electrospray ionization (ESI) is a common and effective method for quinazoline derivatives.
-
Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired in positive ion mode.
Data Interpretation and Comparison
The expected monoisotopic mass for 4-Chloro-6-iodo-7-methoxyquinazoline (C₉H₆ClIN₂O) is 321.9217. The HRMS data should be compared against this theoretical value. A mass accuracy of within 5 ppm is generally considered acceptable for confirming the elemental composition.
| Parameter | Expected Value | Observed Value (Example) |
| Molecular Formula | C₉H₆ClIN₂O | C₉H₆ClIN₂O |
| Monoisotopic Mass | 321.9217 | 321.9215 |
| Mass Accuracy | - | < 5 ppm |
Trustworthiness Check: The isotopic pattern observed in the mass spectrum should also be consistent with the presence of one chlorine atom (with its characteristic ~3:1 ratio of ³⁵Cl to ³⁷Cl isotopes) and one iodine atom.
NMR Spectroscopy: The Definitive Structural Arbiter
While HRMS provides the molecular formula, NMR spectroscopy is essential for piecing together the atomic connectivity and confirming the specific isomeric structure. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments provides a comprehensive and self-validating dataset.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR: A standard proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, and coupling patterns.
-
¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is obtained to determine the number of unique carbon environments.
-
2D NMR (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of the quinazoline ring system and its substituents.
-
Data Interpretation and Structural Assignment
The expected ¹H and ¹³C NMR chemical shifts for 4-Chloro-6-iodo-7-methoxyquinazoline can be predicted based on known quinazoline derivatives and substituent effects. The key is to use the 2D NMR data to unambiguously assign each signal to a specific atom in the proposed structure.
| Proton | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Key HMBC Correlations |
| H-2 | ~8.9 | User-provided data | C-4, C-8a |
| H-5 | ~7.8 | User-provided data | C-4, C-6, C-8a |
| H-8 | ~7.5 | User-provided data | C-4a, C-6, C-7 |
| OCH₃ | ~4.0 | User-provided data | C-7 |
| Carbon | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) |
| C-2 | ~155 | User-provided data |
| C-4 | ~152 | User-provided data |
| C-4a | ~125 | User-provided data |
| C-5 | ~129 | User-provided data |
| C-6 | ~95 (due to I) | User-provided data |
| C-7 | ~158 (due to OMe) | User-provided data |
| C-8 | ~110 | User-provided data |
| C-8a | ~148 | User-provided data |
| OCH₃ | ~56 | User-provided data |
Causality in Experimental Choices: The selection of HSQC and HMBC experiments is deliberate. HSQC provides a direct link between protons and the carbons they are attached to, simplifying the initial assignment process. HMBC is the cornerstone for mapping the overall molecular skeleton. For instance, the correlation between the methoxy protons and C-7 definitively places the methoxy group at the 7-position. Similarly, correlations from H-5 to C-4 and C-6 confirm the arrangement of the substituents on the benzene ring portion of the quinazoline core.
Comparative Analysis: Distinguishing from Potential Isomers
The true power of this combined analytical approach is its ability to differentiate the target molecule from plausible isomers that could arise during synthesis. For example, a potential isomeric impurity could be 4-Chloro-7-iodo-6-methoxyquinazoline.
| Feature | 4-Chloro-6-iodo-7-methoxyquinazoline | 4-Chloro-7-iodo-6-methoxyquinazoline |
| HRMS | Identical Molecular Formula and Mass | Identical Molecular Formula and Mass |
| ¹H NMR | Distinct chemical shifts for H-5 and H-8 | Different chemical shifts for H-5 and H-8 due to altered substituent effects |
| HMBC | OCH₃ protons correlate to C-7 | OCH₃ protons would correlate to C-6 |
This comparative analysis demonstrates that while HRMS alone would be insufficient to distinguish between these isomers, the specific long-range correlations in the HMBC spectrum provide unequivocal proof of the correct structure.
Conclusion
The structural validation of 4-Chloro-6-iodo-7-methoxyquinazoline serves as a quintessential example of the necessity for a multi-faceted analytical strategy in modern chemical research. The synergistic use of high-resolution mass spectrometry and a suite of NMR experiments provides a robust, self-validating workflow that ensures the highest level of scientific integrity. By not only confirming the elemental composition but also meticulously mapping the atomic connectivity, researchers can proceed with confidence in their downstream applications, from medicinal chemistry campaigns to materials science innovations. This guide underscores a fundamental principle: the thoughtful integration of complementary analytical techniques is the bedrock of reliable and reproducible science.
References
-
Mishra, P., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 589. [Link]
-
Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2), 562-574. [Link]
-
Thiele, H., et al. (2012). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Magnetic Resonance in Chemistry, 50(S1), S65-S72. [Link]
-
Pauli, G. F., et al. (2012). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. American Laboratory. [Link]
-
Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy? [Link]
-
El-Faham, A., et al. (2020). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 25(15), 3487. [Link]
-
Arjunan, V., et al. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Asian Journal of Chemistry, 27(12), 4471-4478. [Link]
-
PubChem. 4-Chloro-6-iodoquinazoline. [Link]
-
PubChem. 4-Chloro-6-iodo-7-methoxy-1,4-dihydroquinazoline. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications, 2018, 6023596. [Link]
-
Wikipedia. Quinazoline. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Alchemist's Choice: A Comparative Guide to Vandetanib Efficacy Based on Synthetic Intermediates
For the discerning researcher in oncology drug development, the aphorism "the journey is as important as the destination" holds profound truth. The synthetic pathway chosen to create a potent therapeutic agent like Vandetanib, a cornerstone in the treatment of certain thyroid cancers, is not merely a matter of academic interest. It is a critical determinant of the final product's purity, impurity profile, and, consequently, its biological efficacy. This guide provides an in-depth comparison of Vandetanib synthesized via two distinct routes, focusing on the pivotal intermediates that define these pathways. We will explore the causality behind the synthetic choices, present the potential impact on the drug's performance, and provide the experimental frameworks necessary to validate these claims.
Vandetanib: A Multi-Targeted Approach to Cancer Therapy
Vandetanib is an orally active small molecule that functions as a kinase inhibitor, targeting several cellular receptors crucial for tumor growth and angiogenesis. Its primary targets include the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1] By inhibiting these pathways, Vandetanib effectively stifles the proliferation of cancer cells and the formation of new blood vessels that tumors rely on for sustenance.[1]
The intricate mechanism of Vandetanib underscores the importance of its molecular integrity. Even minor impurities, potentially arising from the synthetic process, can have unforeseen consequences on its biological activity and safety profile. Therefore, a critical examination of its synthesis is paramount.
The Crossroads of Synthesis: Two Paths to Vandetanib
The synthesis of Vandetanib has evolved, with newer methods offering advantages in efficiency and potentially, purity. Here, we compare a "traditional" linear synthesis with a more modern approach utilizing a Dimroth rearrangement.
The Traditional Pathway: A Step-wise Construction via 4-Chloro-6-methoxy-7-benzyloxyquinazoline
This well-established route involves a multi-step sequence to build the core quinazoline structure of Vandetanib. A key intermediate in this process is 7-(benzyloxy)-4-chloro-6-methoxyquinazoline .
The synthesis of this intermediate typically begins with a commercially available starting material like vanillin, which undergoes a series of reactions including phenolic hydroxyl protection, oxidation, nitration, reduction, cyclization, and chlorination. The subsequent reaction of this chlorinated intermediate with 4-bromo-2-fluoroaniline, followed by debenzylation and coupling with the piperidine side chain, ultimately yields Vandetanib. This linear approach, while reliable, can be lengthy and may require multiple purification steps, increasing the chance of introducing process-related impurities.
The Modern Approach: Efficiency Through the Dimroth Rearrangement
A more recent and efficient synthetic strategy for Vandetanib employs a microwave-assisted Dimroth rearrangement as the key step in forming the quinazoline core.[2] This pathway offers a significant reduction in the number of synthetic steps and purification requirements compared to the traditional route.[2]
This elegant approach bypasses the need for the pre-formed 4-chloroquinazoline intermediate, instead constructing the substituted 4-anilinoquinazoline core in a more convergent manner. The use of microwave irradiation accelerates the key rearrangement step, leading to a more streamlined and potentially "greener" synthesis.[2]
Impact of Synthetic Intermediates on Efficacy: A Purity-Driven Hypothesis
Process-related impurities , which include unreacted starting materials, intermediates, and byproducts, are unique to each synthetic pathway. For instance, the traditional route may carry a higher risk of residual chlorinating agents or byproducts from the multiple protection and deprotection steps. The Dimroth rearrangement route, while more efficient, may introduce its own unique set of process-related impurities.
The typical impurity profile for Vandetanib can include N-desmethylvandetanib, oxidative and dealkylated degradants, N-oxide species, and residual synthetic intermediates.[1] Regulatory bodies typically set strict limits on the total and individual impurities in a drug substance, often around 2.0% w/w for total impurities.[1]
It is a fundamental concept in pharmacology that impurities can possess their own biological activities, which may be undesirable or even counterproductive to the therapeutic effect of the main compound. They could potentially compete for the target receptor with lower affinity, leading to a reduction in overall potency, or exhibit off-target effects contributing to toxicity. Therefore, a synthetic route that consistently produces a higher purity final product with a more benign impurity profile is inherently superior. The streamlined nature of the Dimroth rearrangement suggests a potential advantage in this regard, with fewer steps translating to fewer opportunities for impurity formation and carryover.[2]
Table 1: Comparative Overview of Vandetanib Synthetic Routes
| Feature | Traditional Synthesis (via 4-Chloroquinazoline intermediate) | Modern Synthesis (via Dimroth Rearrangement) |
| Key Intermediate | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | N/A (Convergent synthesis) |
| Number of Steps | Typically 12-14 steps[2] | Typically 9 steps[2] |
| Purification | Multiple chromatographic purifications often required | Fewer steps requiring chromatographic purification[2] |
| Potential for Impurities | Higher potential for process-related impurities from multiple steps | Lower potential for carryover of impurities due to fewer steps |
| Overall Yield | Reported yields vary, often in the range of 4-20%[2] | Reported overall yield of around 7%[2] |
| Inferred Efficacy | Potentially more variable due to higher impurity risk | Potentially more consistent with higher purity |
Experimental Protocols for Synthesis and Analysis
To empower researchers to validate these claims and make informed decisions, we provide the following detailed experimental protocols.
Synthesis of Vandetanib via Dimroth Rearrangement
This protocol is adapted from a streamlined, microwave-assisted synthesis.[2]
Workflow for Vandetanib Synthesis via Dimroth Rearrangement
Caption: A simplified workflow for the synthesis of Vandetanib via a Dimroth rearrangement.
Step-by-Step Protocol:
-
Formamidine Synthesis: React the appropriate substituted aniline with an excess of dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation to form the corresponding formamidine derivative.
-
Dimroth Rearrangement: The synthesized formamidine is then reacted with 4-bromo-2-fluoroaniline in the presence of an acid catalyst (e.g., acetic acid) under microwave heating to facilitate the Dimroth rearrangement, yielding the 4-anilinoquinazoline core.
-
Side Chain Attachment: The hydroxyl group on the quinazoline core is then alkylated with a suitable piperidine-containing side chain precursor (e.g., a tosylate derivative) in the presence of a base (e.g., cesium carbonate) to yield the penultimate product.
-
Deprotection and Methylation: If the piperidine nitrogen is protected (e.g., with a Boc group), it is deprotected under acidic conditions. The final step involves reductive amination with formaldehyde to introduce the methyl group on the piperidine ring, yielding Vandetanib.[2]
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is crucial for comparing the purity of Vandetanib batches from different synthetic routes.
Workflow for HPLC Analysis of Vandetanib
Caption: A general workflow for the HPLC analysis of Vandetanib purity.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol and an aqueous buffer (e.g., phosphate buffer) at a specific ratio and pH.
-
Standard and Sample Preparation: Accurately weigh and dissolve Vandetanib reference standard and test samples (from different synthetic batches) in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for Vandetanib (e.g., ~254 nm).
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatograms of the Vandetanib samples from different synthetic routes. The purity is determined by the area percentage of the main Vandetanib peak relative to the total area of all peaks. Identify and quantify any impurities present by comparing their retention times with known impurity standards, if available.
In Vitro Efficacy Assessment: Cell Proliferation Assay
To experimentally test the hypothesis that purity affects efficacy, a cell proliferation assay using a relevant cancer cell line is essential.
Workflow for Cell Proliferation Assay
Caption: A workflow for comparing the in vitro efficacy of Vandetanib batches.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., a medullary thyroid carcinoma cell line expressing RET mutations) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Vandetanib from the different synthetic batches. Treat the cells with these dilutions in triplicate. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the treated cells for a period of time (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the concentration-response curves and determine the half-maximal inhibitory concentration (IC50) for each batch of Vandetanib. A statistically significant difference in IC50 values between batches would suggest a difference in efficacy.
Signaling Pathways Targeted by Vandetanib
The efficacy of Vandetanib is a direct result of its ability to inhibit key signaling pathways involved in cancer progression.
Vandetanib's Multi-Targeted Inhibition of Pro-Cancer Signaling Pathways
Caption: Vandetanib exerts its anti-cancer effects by inhibiting VEGFR, EGFR, and RET signaling pathways.
Conclusion: The Alchemist's Prerogative
The choice of synthetic route for an active pharmaceutical ingredient like Vandetanib is far from a trivial decision. It is a critical factor that can influence the purity, and by extension, the efficacy and safety of the final drug product. While the more modern Dimroth rearrangement offers a more efficient and potentially cleaner synthesis compared to traditional linear approaches, the ultimate determinant of efficacy lies in the rigorous analytical and biological characterization of the final compound.
As researchers and drug development professionals, it is our imperative to not only consider the final destination but to critically evaluate the journey of synthesis. By understanding the nuances of different synthetic intermediates and their potential impact on the final product, we can make more informed decisions that ultimately lead to safer and more effective cancer therapies. The protocols and analyses outlined in this guide provide a framework for such a critical evaluation, empowering the scientific community to uphold the highest standards of scientific integrity and therapeutic excellence.
References
-
Vandetanib Impurities and Related Compound. Veeprho. [Link]
-
Vandetanib Impurities and Related Compound. Veeprho. [Link]
-
An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Brocklesby, K. L., Waby, J. S., Cawthorne, C., & Smith, G. (2017). Tetrahedron Letters, 58(15), 1467-1469. [Link]
-
An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Brocklesby, K. L., Waby, J. S., Cawthorne, C., & Smith, G. (2017). Tetrahedron Letters, 58(15), 1467-1469. [Link]
Sources
A Comparative Guide to the Synthetic Pathways of Lapatinib: A Cost-Benefit Analysis for Researchers
Lapatinib, a potent dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), is a crucial therapeutic agent in the treatment of HER2-positive breast cancer. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the prominent synthetic pathways to Lapatinib, offering supporting experimental data and a cost-benefit analysis to inform strategic decisions in its production.
The Original Patented Synthesis: A Foundational but Flawed Approach
The initial synthesis of Lapatinib, as disclosed in the original patent by GlaxoSmithKline (WO 99/35146), established the feasibility of constructing this complex molecule.[1][2] This linear, eight-step route laid the groundwork for future innovations but is encumbered by several significant drawbacks, particularly concerning cost, safety, and environmental impact.
The core of the original synthesis involves four key transformations:
-
Quinazoline Ring Formation: Construction of the fundamental heterocyclic core.
-
Nucleophilic Aromatic Substitution (SNAr): Installation of the aniline side chain.
-
Stille Cross-Coupling: Introduction of the furan moiety, a critical step for biological activity.
-
Reductive Amination: Attachment of the final side chain.
Causality Behind Experimental Choices: The selection of the Stille coupling in the initial synthesis was likely driven by its reliability and versatility in forming carbon-carbon bonds at the time of discovery. However, the inherent toxicity of the tin reagents was a significant trade-off.
Greener and More Sustainable Alternatives: A Paradigm Shift in Lapatinib Synthesis
In response to the shortcomings of the original route, significant research efforts have been directed towards developing more sustainable and cost-effective syntheses of Lapatinib. These modern approaches prioritize the principles of green chemistry, focusing on reducing waste, avoiding hazardous reagents, and improving overall efficiency. Two leading examples are the pathways developed by the research groups of Lipshutz and Hii.
The Lipshutz Synthesis: A Five-Step, Three-Pot Aqueous Approach
A notable advancement in Lapatinib synthesis was reported by Lipshutz and coworkers, who developed a highly efficient five-step, three-pot process conducted primarily in water.[7] This innovative approach significantly reduces the reliance on volatile and often toxic organic solvents.
Key Features of the Lipshutz Synthesis:
-
Aqueous Micellar Catalysis: The use of "designer" surfactants allows the reactions to proceed efficiently in water, a benign and inexpensive solvent.
-
Reduced Catalyst Loading: This pathway utilizes a remarkably low loading of the palladium catalyst (500 ppm), a significant cost and environmental advantage over the original route which required much higher concentrations.[2]
-
Telescoped Reactions: The synthesis is streamlined by performing multiple transformations in a single reaction vessel ("one-pot"), minimizing intermediate workups and purification steps, thus saving time, solvents, and energy.[7]
-
High Overall Yield: This five-step sequence boasts an impressive overall yield of 57%.[7]
Experimental Protocol Highlight (Reductive Amination): A key step in the Lipshutz synthesis is the reductive amination, which is carried out in a telescoped fashion following a Suzuki-Miyaura coupling. The reaction proceeds rapidly in 95% ethanol using 2-picolineborane as the reducing agent, avoiding the use of hazardous metal hydrides.[7]
The Hii Synthesis: A Sustainable Manufacturing Route with a Focus on Process Metrics
Another significant contribution to the sustainable synthesis of Lapatinib comes from the work of Hii and colleagues. Their approach focuses on re-evaluating and optimizing the commercial route to develop a more sustainable manufacturing process.[6] This work emphasizes the use of quantitative metrics to assess the environmental impact of each step.
Key Features of the Hii Synthesis:
-
Reduced Step Count: The synthesis is condensed into six reactions over five steps, a notable improvement from the original eight-step process.[6]
-
Elimination of Chromatography: The process is designed to avoid column chromatography for purification, relying instead on crystallization and filtration, which are more scalable and environmentally friendly techniques.[6]
-
Replacement of Hazardous Reagents: The toxic Stille coupling is replaced with a more benign Suzuki-Miyaura cross-coupling reaction.[3] Furthermore, the hazardous stoichiometric metal hydride reductants used in the original reductive amination are replaced with a catalytic method utilizing hydrogen gas.[6]
-
Impressive Overall Yield: This optimized route achieves a high overall yield of 53.3%.[6]
Experimental Protocol Highlight (Catalytic Reductive Amination): The final step in the Hii synthesis involves a catalytic reductive amination. This is achieved using a palladium on carbon (Pd/C) catalyst and hydrogen gas as the reductant. This method is more atom-economical and generates less waste compared to the use of stoichiometric hydride reagents.[6]
Comparative Analysis of Synthetic Pathways
To provide a clear and objective comparison, the following table summarizes the key metrics of the different synthetic pathways to Lapatinib.
| Metric | Original Patented Synthesis | Lipshutz "Green" Synthesis | Hii "Sustainable" Synthesis |
| Number of Steps | 8 | 5 (in 3 pots) | 6 (in 5 steps) |
| Overall Yield | Lower (specific data unavailable) | 57%[7] | 53.3%[6] |
| Key Coupling Reaction | Stille Coupling (Organotin)[3] | Suzuki-Miyaura Coupling[7] | Suzuki-Miyaura Coupling[6] |
| Reductive Amination | Stoichiometric Hydride Reagents[6] | 2-Picolineborane[7] | Catalytic Hydrogenation (H₂)[6] |
| Primary Solvent | Various Organic Solvents | Water / 95% Ethanol[7] | "Greener" Solvents (e.g., Ethanol)[6] |
| Catalyst Loading | High (e.g., 9.2 mol% Pd) | Very Low (500 ppm Pd) | Optimized for efficiency |
| Purification Method | Column Chromatography[5] | Crystallization[7] | Filtration and Crystallization[6] |
| Key Advantages | Foundational route | High yield, aqueous solvent, low catalyst loading, telescoped reactions | High yield, avoids chromatography, uses catalytic hydrogenation |
| Key Disadvantages | Long, low yielding, uses toxic organotin reagents, requires chromatography | Requires specialized surfactants | Use of flammable H₂ gas requires specialized equipment |
Visualizing the Synthetic Pathways
To further illustrate the differences between the synthetic strategies, the following diagrams, generated using Graphviz, outline the core logic of the original and a representative "greener" pathway.
Diagram 1: The Original Lapatinib Synthesis
Caption: A simplified workflow of the original 8-step Lapatinib synthesis.
Diagram 2: A Modern "Greener" Synthetic Pathway
Caption: A streamlined, greener 5-step synthetic route to Lapatinib.
Conclusion and Future Outlook
The evolution of Lapatinib synthesis from the original patented route to the modern, greener alternatives demonstrates a significant advancement in synthetic organic chemistry. The cost-benefit analysis clearly favors the newer methodologies. The Lipshutz and Hii syntheses offer substantial improvements in terms of efficiency (higher yields in fewer steps), cost (reduced catalyst loading and avoidance of expensive and toxic reagents), and environmental sustainability (use of greener solvents and reduction of waste).
For researchers and drug development professionals, the adoption of these greener pathways is not only an ethical imperative but also a sound economic decision. The reduced environmental footprint, enhanced safety profile, and improved process efficiency contribute to a more sustainable and cost-effective production of this vital anticancer drug. Future research will likely continue to refine these processes, potentially through the development of even more active and robust catalysts, the exploration of biocatalytic methods, and the implementation of continuous flow manufacturing technologies to further enhance the efficiency and safety of Lapatinib synthesis.
References
-
Yu, J., Iyer, K. S., & Lipshutz, B. H. (2022). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 24(9), 3640-3643. [Link]
-
Stark, R. T., Pye, D. R., Chen, W., Newton, O. J., Deadman, B. J., Miller, P. W., ... & Hii, K. K. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering, 7(11), 2420-2426. [Link]
-
Stark, R. T., Pye, D. R., Chen, W., Newton, O. J., Deadman, B. J., Miller, P. W., ... & Hii, K. K. (2022). Assessing a sustainable manufacturing route to lapatinib. RSC Publishing. [Link]
-
Yu, J., Iyer, K. S., & Lipshutz, B. H. (2022). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. [Link]
- CN103159747A - Synthetic method of lapatinib - Google P
- WO2014170910A1 - Process for the preparation of lapatinib - Google P
-
Journal of China Pharmaceutical University. Practical synthesis of lapatinib. [Link]
-
PubChem. N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-iodo-4-quinazolinamine. [https://pubchem.ncbi.nlm.nih.gov/compound/N-3-chloro-4-(3-fluorophenyl_methoxy_phenyl_-6-iodo-4-quinazolinamine]([Link]
-
ResearchGate. Lapatinib synthesis via cross-coupling. [Link]
- WO2014170910A1 - Process for the preparation of lapatinib - Google P
- CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google P
-
Wikipedia. Stille reaction. [Link]
- WO2010061400A1 - A novel process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google P
- KR20130069552A - Process and intermediates for preparing lapatinib - Google P
-
European Patent Office - EP 4234546 A2 - IMPROVED SYNTHESIS OF KEY INTERMEDIATE OF KRAS G12C INHIBITOR COMPOUND - Googleapis.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 3. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 6. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of Impurities in Quinazoline-Based Drugs
This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities in the synthesis of quinazoline-based drugs. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of impurity origins, advanced analytical techniques, and practical, field-proven protocols to ensure the quality, safety, and efficacy of these critical therapeutic agents.
The Quinazoline Scaffold: A Cornerstone of Modern Therapeutics and the Imperative of Purity
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous targeted therapies, particularly in oncology.[1] Drugs such as gefitinib, erlotinib, lapatinib, and vandetanib have revolutionized the treatment of various cancers by inhibiting specific tyrosine kinases.[1] However, the complex multi-step syntheses of these molecules invariably lead to the formation of impurities.[2][3] These impurities, which can be process-related or arise from degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[4]
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent requirements for the reporting, identification, and qualification of impurities in new drug substances.[3] This underscores the critical need for robust and reliable analytical methods to detect, identify, and quantify these unwanted substances.
The Genesis of Impurities: A Look into the Synthesis of Quinazoline-Based Drugs
Impurities in quinazoline-based drugs can be broadly categorized into organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[4] Understanding the synthetic pathways is paramount to predicting and controlling the formation of these impurities.
Common Synthetic Routes and Associated Impurities:
The synthesis of many quinazoline-based tyrosine kinase inhibitors involves the construction of the quinazoline core followed by the introduction of various side chains. A common route for drugs like erlotinib involves the coupling of a substituted quinazoline with an aniline derivative.[5]
Process-Related Impurities: These are substances that arise during the manufacturing process.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials and intermediates in the final product. For example, in the synthesis of erlotinib, unreacted 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline and 3-ethynylaniline can be carried through as impurities.[5] Similarly, for lapatinib, unreacted 4-(3-fluorobenzyloxy)-3-chloroaniline and 2-(methylsulfonyl) ethylamine hydrochloride can be present.[6]
-
By-products of Side Reactions: Unintended reactions can generate by-products. A notable example in gefitinib synthesis is the formation of an N-alkylated impurity, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine, which can be difficult to remove.[7] Isomeric impurities, such as the N-(4-chloro-3-fluorophenyl) analog in gefitinib synthesis, can also form.[8]
-
Reagents, Ligands, and Catalysts: While typically removed during workup and purification, trace amounts of reagents, ligands, and catalysts can remain.
Degradation Products: These impurities form during manufacturing, storage, or handling of the drug substance. Forced degradation studies, as mandated by ICH guidelines, are essential to identify potential degradation pathways.[9]
-
Hydrolysis: The quinazoline core and its side chains can be susceptible to hydrolysis under acidic or basic conditions. For instance, erlotinib degrades in both acidic and basic media.[10][11]
-
Oxidation: Gefitinib has been found to be particularly sensitive to oxidation.[12] Vandetanib can also form N-oxide species.[13]
-
Photolysis: Exposure to light can induce degradation. Erlotinib is known to be susceptible to photolytic degradation.[10][11]
-
Thermal Degradation: While generally more stable, some degradation can occur at elevated temperatures.
The following diagram illustrates a generalized workflow for impurity identification and characterization:
Workflow for Impurity Identification and Characterization
A Comparative Analysis of Key Analytical Techniques
The characterization of impurities in quinazoline-based drugs necessitates a multi-faceted analytical approach. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[4][14]
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC is the workhorse for impurity profiling, offering robust and reproducible separation of the active pharmaceutical ingredient (API) from its impurities.[15] UPLC, with its use of sub-2 µm particles, provides significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.[16][17]
| Feature | HPLC | UPLC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Same as HPLC, but utilizes smaller particle size columns (sub-2 µm) requiring higher pressures. |
| Resolution | Good | Excellent, with sharper and narrower peaks. |
| Analysis Time | Longer (typically 15-60 min) | Significantly shorter (typically 1-10 min).[18] |
| Sensitivity | Good | Higher, due to narrower peaks leading to greater peak height. |
| Solvent Consumption | Higher | Lower, due to shorter run times and lower flow rates.[19] |
| Instrumentation | Standard HPLC systems. | Requires specialized UPLC systems capable of handling higher backpressures. |
Experimental Data Comparison:
A study on the analysis of aripiprazole, another heterocyclic drug, demonstrated that a UPLC method had a total analysis time of 3.0 minutes, which was significantly faster than the corresponding HPLC method.[18] For the analysis of kinase inhibitors like imatinib, UPLC methods have been developed that can separate the drug from nine of its impurities in just six minutes.[20]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[11][21] It is indispensable for the identification of unknown impurities.
| Feature | Description |
| Principle | After separation by LC, the eluent is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). |
| Key Advantages | Provides molecular weight information of impurities, which is crucial for identification. High sensitivity and selectivity. |
| High-Resolution MS (HRMS) | Techniques like Time-of-Flight (TOF) provide highly accurate mass measurements, enabling the determination of elemental composition.[10][21] |
| Tandem MS (MS/MS) | Provides structural information through fragmentation of the parent ion. |
| Application in Quinazoline Impurity Analysis | Extensively used for identifying process-related and degradation products of erlotinib, gefitinib, and lapatinib.[10][12][22] |
Experimental Example: Erlotinib Degradation Products
Forced degradation studies on erlotinib followed by LC-MS/TOF analysis have successfully identified several degradation products.[10][11] The accurate mass data from the TOF analyzer allows for the confident proposal of molecular formulas for the unknown degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unequivocal structural elucidation of organic molecules. While less sensitive than MS, it provides detailed information about the molecular structure, including connectivity and stereochemistry.
| Feature | Description |
| Principle | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms in a molecule. |
| Key Advantages | Provides unambiguous structural information. Non-destructive technique. Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity. |
| Limitations | Lower sensitivity compared to MS, often requiring isolation of the impurity. Complex spectra can be challenging to interpret. |
| Application in Quinazoline Impurity Analysis | Used for the definitive characterization of isolated impurities of lapatinib and erlotinib.[5][23] |
The following decision tree can guide the selection of the appropriate analytical technique:
Decision Tree for Analytical Technique Selection
Field-Proven Experimental Protocols
The following protocols provide a starting point for the characterization of impurities in quinazoline-based drugs. Optimization will be necessary based on the specific drug substance and potential impurities.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and establish the intrinsic stability of the drug substance.
-
Sample Preparation: Prepare stock solutions of the quinazoline drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for a specified period (e.g., 4 hours).[21] Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for a specified period (e.g., 6 hours).[21] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide at room temperature for 24 hours.[21]
-
Photolytic Degradation: Expose the stock solution and the solid drug substance to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.[21]
-
Thermal Degradation: Store the solid drug substance in an oven at a controlled temperature (e.g., 80°C) for a specified period.[24]
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC/UPLC method.
Protocol for Stability-Indicating HPLC/UPLC Method
Objective: To separate the drug substance from its process-related and degradation impurities.
-
Instrumentation: HPLC or UPLC system with a PDA or UV detector.
-
Chromatographic Conditions (Example for Lapatinib): [25]
-
Column: Zorbax Eclipse C18 (3.5 µm, 100 x 4.6 mm) or equivalent.
-
Mobile Phase A: 10 mM ammonium formate buffer (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 261 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Analysis: Inject the sample and record the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.
Protocol for LC-MS/TOF Identification of Unknown Impurities
Objective: To obtain accurate mass and fragmentation data for the structural elucidation of unknown impurities.
-
Instrumentation: LC-MS/TOF system.
-
LC Conditions: Use the developed stability-indicating HPLC/UPLC method.
-
MS Conditions (Example for Erlotinib): [26]
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Mass Range: 100–1000 m/z.
-
Data Acquisition: Acquire full scan data to obtain accurate mass measurements of the parent ions. Acquire MS/MS data to obtain fragmentation patterns.
-
-
Analysis: Inject a mixture of the stressed samples. Propose elemental compositions for the parent and fragment ions based on the accurate mass data. Elucidate the structures of the impurities by interpreting the fragmentation patterns.
Protocol for NMR Structural Elucidation
Objective: To obtain definitive structural information for an isolated impurity.
-
Isolation: Isolate the impurity of interest using preparative HPLC.
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR Experiments: Acquire a series of NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments such as COSY, HSQC, and HMBC.
-
-
Data Analysis: Interpret the NMR spectra to determine the complete chemical structure of the impurity.
Conclusion: A Commitment to Quality and Safety
The characterization of impurities in the synthesis of quinazoline-based drugs is a complex but essential aspect of pharmaceutical development. A thorough understanding of the synthetic process and potential degradation pathways, combined with the strategic application of advanced analytical techniques such as HPLC/UPLC, LC-MS, and NMR, is crucial for ensuring the quality, safety, and efficacy of these life-saving medicines. By implementing robust analytical workflows and adhering to regulatory guidelines, we can confidently deliver high-quality drug products to patients.
References
-
Veeprho. (n.d.). Gefitinib Impurities and Related Compound. Retrieved from [Link]
-
Kallepalli, P., & Annapurna, M. M. (2018). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Research Journal of Pharmacy and Technology, 11(10), 4353-4361. Retrieved from [Link]
-
SynThink. (n.d.). Erlotinib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Veeprho. (n.d.). Vandetanib Impurities and Related Compound. Retrieved from [Link]
-
Chen, P., & Lauber, M. A. (n.d.). Application Note: Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. LabRulez LCMS. Retrieved from [Link]
-
ResearchGate. (2025). Isolation, Characterization, and Structural Assessment of Novel Isomeric Dimer Impurities Discovered During the Manufacture of Lapatinib Ditosylate Using Preparative HPLC, HRMS, and NMR Techniques. Retrieved from [Link]
-
Mahajan, A. A., et al. (2025). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. ResearchGate. Retrieved from [Link]
-
Mahajan, A. A., et al. (2014). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. Taylor & Francis Online. Retrieved from [Link]
-
Mahajan, A. A., et al. (2014). Full article: Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. Taylor & Francis Online. Retrieved from [Link]
-
New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]
-
Chandrashekara, K. A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799–805. Retrieved from [Link]
-
Waters. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Some Erlotinib impurities identified in the synthesis process. Retrieved from [Link]
-
Chandrashekara, K. A., et al. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 799-805. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining content of impurities in lapatinib by using lc-ms/ms.
-
Ivaturi, V. R., et al. (2017). Development and Validation of Stability Indicating HPLC Method for the Estimation of Lapatinib and its Related Substances in Bulk and Finished Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 8(7), 3081-3091. Retrieved from [Link]
- Google Patents. (n.d.). CN105738492A - Method for detecting impurity content in lapatinib through combination of LC-MS and MS.
-
Ivaturi, V. R., et al. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF LAPATINIB IMPURITIES IN BULK AND FINISHED FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 8(7), 3081-91. Retrieved from [Link]
-
Chandrashekara, K. A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Sigales, M., et al. (2018). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México. Retrieved from [Link]
- Google Patents. (n.d.). CN104447579A - Impurity of erlotinib hydrochloride as well as preparation method and detection method thereof.
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. Retrieved from [Link]
-
IJISET. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
SynZeal. (n.d.). Vandetanib Impurity 1. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
- Google Patents. (n.d.). CN103483276A - Preparation method of vandetanib impurity.
- Google Patents. (n.d.). CN103739558B - A kind of preparation method of Gefitinib known impurities.
-
Frontiers. (2024). Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Retrieved from [Link]
-
Singh, S., et al. (2004). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a method to determine axitinib, lapatinib and afatinib in plasma by micellar liquid chromatography and validation by the European Medicines Agency guidelines. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Vandetanib Impurity 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Process for synthesis of gefitinib. Retrieved from [Link]
-
National Institutes of Health. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]
-
Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
Grupo Biomaster. (n.d.). Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]
-
ResearchGate. (n.d.). COMPARISON OF HPLC AND UPLC METHOD BY VALIDATION RESULTS. Retrieved from [Link]
-
PubMed. (2023). LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. Retrieved from [Link]
-
IntechOpen. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]
-
PSE Community.org. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. CN105738492A - Method for detecting impurity content in lapatinib through combination of LC-MS and MS - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. CN103739558B - A kind of preparation method of Gefitinib known impurities - Google Patents [patents.google.com]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. veeprho.com [veeprho.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. benchchem.com [benchchem.com]
- 16. waters.com [waters.com]
- 17. psecommunity.org [psecommunity.org]
- 18. researchgate.net [researchgate.net]
- 19. grupobiomaster.com [grupobiomaster.com]
- 20. lcms.cz [lcms.cz]
- 21. benchchem.com [benchchem.com]
- 22. WO2016090730A1 - Method for determining content of impurities in lapatinib by using lc-ms/ms - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. ijpsr.com [ijpsr.com]
- 26. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-6-iodo-7-methoxyquinazoline: A Guide for Laboratory Professionals
I. Hazard Profile: An Analogical Assessment
Given its structure as a halogenated quinazoline, 4-Chloro-6-iodo-7-methoxyquinazoline is presumed to share hazards with similar compounds. For instance, 4-Chloro-6,7-dimethoxyquinazoline is classified as causing skin and serious eye irritation, and may cause respiratory irritation[1][2]. Similarly, 4-Chloro-6-methoxyquinolin-7-ol is harmful if swallowed, in contact with skin, or inhaled, and also causes skin and eye irritation[3]. Therefore, it is prudent to handle 4-Chloro-6-iodo-7-methoxyquinazoline as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Causes skin, eye, and respiratory tract irritation.
These potential hazards necessitate stringent adherence to safety protocols during handling and disposal.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | To protect against splashes and airborne particles that can cause serious eye irritation[1][3]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) tested to a relevant standard such as EN 374. | To prevent skin contact, as the compound is likely to be harmful and cause skin irritation[3][4]. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust generation. | To prevent inhalation, which may be harmful and cause respiratory irritation[1][3]. Use only in a well-ventilated area[5]. |
III. Disposal Workflow: A Step-by-Step Protocol
The disposal of 4-Chloro-6-iodo-7-methoxyquinazoline must be managed as hazardous waste in accordance with federal, state, and local regulations[6]. As a halogenated organic compound, it falls under specific EPA regulations[7][8][9].
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe laboratory waste management[10][11].
-
Solid Waste:
-
Collect waste 4-Chloro-6-iodo-7-methoxyquinazoline powder and any contaminated consumables (e.g., weigh boats, contaminated gloves, bench paper) in a designated, clearly labeled hazardous waste container[12].
-
The container must be made of a compatible material and have a secure, leak-proof screw-on cap[12][13].
-
Do not mix with other waste streams to avoid dangerous chemical reactions[13].
-
-
Liquid Waste (Solutions):
-
Collect solutions containing 4-Chloro-6-iodo-7-methoxyquinazoline in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Ensure the container has a secure cap and is stored in secondary containment to prevent spills[12].
-
Do not dispose of this chemical down the drain[14].
-
Step 2: Labeling and Storage
Accurate labeling is crucial for ensuring proper handling and disposal by your institution's environmental health and safety (EHS) office[11].
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-Chloro-6-iodo-7-methoxyquinazoline".
-
Include the date of accumulation and any known hazard pictograms (e.g., irritant, harmful).
-
-
Storage:
Step 3: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport hazardous waste yourself[15].
-
Provide them with all necessary information about the waste, including its composition and any known hazards.
Step 4: Decontamination of Empty Containers
-
Empty containers that held 4-Chloro-6-iodo-7-methoxyquinazoline should be managed as hazardous waste unless properly decontaminated[6].
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste[15].
-
After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label[15].
The following diagram illustrates the decision-making process for the disposal of 4-Chloro-6-iodo-7-methoxyquinazoline.
Caption: Disposal workflow for 4-Chloro-6-iodo-7-methoxyquinazoline.
IV. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
-
Spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container[3].
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1][3].
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting yourself, your colleagues, and the environment.
References
-
LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety. [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]
-
Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of California San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. [Link]
-
University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
-
Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. [Link]
-
Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard communication standard and pharmaceuticals. [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. echemi.com [echemi.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. wku.edu [wku.edu]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 11. Effective Lab Chemical Waste Management [emsllcusa.com]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acs.org [acs.org]
- 15. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling 4-Chloro-6-iodo-7-methoxyquinazoline
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 4-Chloro-6-iodo-7-methoxyquinazoline, a halogenated quinazoline derivative, are valuable intermediates in medicinal chemistry. However, their structural complexity and reactive potential demand a rigorous and proactive approach to safety. This guide provides a comprehensive, experience-driven framework for handling this compound, prioritizing your safety through a deep understanding of the "why" behind each procedural step.
Our safety philosophy is built on the hierarchy of controls, which dictates that we first rely on engineering solutions, then administrative procedures, and finally, personal protective equipment (PPE) as the last line of defense. This document will detail each layer of this protective mantle.
Hazard Assessment: Understanding the Adversary
The following table summarizes the potential hazards based on aggregated data for analogous compounds. This data is the causal basis for the stringent controls outlined in this guide.
| Hazard Class | GHS Hazard Statement | Potential Consequences |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][3] | Direct contact can lead to redness, inflammation, or chemical burns. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2][3] | Contact with eyes can cause significant, potentially lasting damage. |
| Target Organ Toxicity | H335: May cause respiratory irritation[1][5] | Inhalation of the solid powder or aerosols can irritate the nose, throat, and lungs. |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[2][6][7] | Systemic toxic effects may occur following exposure through these routes. |
This hazard profile establishes that 4-Chloro-6-iodo-7-methoxyquinazoline must be treated as a hazardous substance, requiring the prevention of all direct contact, inhalation, and ingestion.
Engineering Controls: Your First and Strongest Defense
Before any PPE is even selected, robust engineering controls must be in place. These are designed to remove the hazard at its source, providing a passive layer of protection that is not dependent on human action.
The Chemical Fume Hood is Non-Negotiable.
All manipulations of 4-Chloro-6-iodo-7-methoxyquinazoline, including weighing, transfers, dissolution, and reaction workups, must be performed inside a certified chemical fume hood.[4][8] This is the primary control measure to prevent inhalation of the fine powder and any potential vapors from its solutions.[5] Ensure the sash is positioned as low as possible to maximize capture efficiency while allowing for comfortable manipulation.
Personal Protective Equipment (PPE): A Protocol for Total Coverage
PPE is the final barrier between you and the chemical. It must be selected and used correctly to be effective. The following protocol is mandatory for all personnel handling this compound.
Eye and Face Protection
-
Primary Protection: Chemical splash goggles are required at all times.[8][9] Unlike safety glasses, goggles provide a complete seal around the eyes, offering superior protection from airborne powders and splashes from all angles.[9]
-
Secondary Protection: When handling larger quantities (>1 gram) or performing operations with a heightened risk of splashing (e.g., rapid additions, extractions), a full-face shield must be worn over the chemical splash goggles.[4][10]
Skin and Body Protection
-
Hand Protection: Double-gloving is required.
-
Inner Glove: A standard disposable nitrile examination glove.
-
Outer Glove: A second, slightly larger nitrile glove. This practice provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin. For prolonged work or when using solvents known to be aggressive towards nitrile (consult a glove compatibility chart), consider more robust gloves such as Viton® or Silver Shield®.[9] Always inspect gloves for tears or pinholes before use.[8]
-
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[10] For procedures involving larger volumes or significant splash potential, supplement the lab coat with a chemically resistant apron.
-
Footwear: Fully enclosed, non-permeable shoes are mandatory.[4][10] Crocs, sandals, or woven shoes offer no protection and are not permitted in the laboratory.
Respiratory Protection
When all work is conducted within a certified chemical fume hood, a respirator is typically not required.[4] However, in the event of a significant spill or a failure of the primary engineering controls, respiratory protection is critical. Personnel involved in cleanup must be trained and fit-tested for, at minimum, a half-mask or full-face respirator equipped with combination organic vapor/P100 (particulate) cartridges.[10][11]
Step-by-Step Workflow: Weighing and Preparing a Stock Solution
This protocol integrates the engineering and PPE controls into a self-validating, safe operational procedure.
Caption: Safe Handling Workflow for 4-Chloro-6-iodo-7-methoxyquinazoline.
Emergency Procedures: Immediate, Corrective Actions
Rapid and correct response to an exposure is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1][3] If they feel unwell or have difficulty breathing, seek immediate medical attention.
-
Spill:
-
Minor Spill (inside fume hood): Decontaminate the area using a spill kit. Absorb the material with a non-reactive absorbent and place it in the designated halogenated waste container.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Prevent entry and await the response from a trained cleanup team.[7][12]
-
Decontamination and Disposal
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste contaminated with 4-Chloro-6-iodo-7-methoxyquinazoline, including excess solid, solutions, contaminated gloves, weigh paper, and solvent rinses, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4] Never mix halogenated waste with non-halogenated waste streams.
-
Doffing PPE: To prevent cross-contamination after handling, remove PPE in the following order:
-
Remove outer gloves.
-
Remove lab coat (turn it inside out as you remove it).
-
Remove face shield/goggles.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
This structured approach, grounded in a thorough understanding of the compound's potential hazards and the principles of chemical safety, empowers you to conduct your research with confidence and security. Always prioritize safety; the most important discovery is the one you make without incident.
References
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
- Thermo Fisher Scientific. Safety Data Sheet for 4-Chloro-6,7-dimethoxyquinazoline. (2024-03-31).
- PubChem. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364. National Center for Biotechnology Information.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Tokyo Chemical Industry. Safety Data Sheet for 4-Chloro-6,7-dimethoxyquinazoline. (2025-05-15).
- PubChem. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610. National Center for Biotechnology Information.
- ECHEMI. 4-CHLORO-6-METHOXYQUINOLINE SDS, 4295-04-9 Safety Data Sheets.
- Sigma-Aldrich. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1.
- Apollo Scientific. Safety Data Sheet for 4-Chloro-6-methoxyquinolin-7-ol. (2023-07-07).
- Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. (2024-12-18).
- Environmental Health & Safety Services. Personal Protective Equipment.
- Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025-07-02).
- ResearchGate. Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation.
- Muby Chemicals. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
